molecular formula C7H3BrF4O B597508 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol CAS No. 1224604-17-4

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Cat. No.: B597508
CAS No.: 1224604-17-4
M. Wt: 258.998
InChI Key: ASJWBFQGKNTKGX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C7H3BrF4O and its molecular weight is 258.998. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJWBFQGKNTKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269022
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
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Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224604-17-4
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224604-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
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URL https://comptox.epa.gov/dashboard/DTXSID501269022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

CAS Number: 1224604-17-4

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic building block essential for advanced chemical synthesis. We will explore its physicochemical properties, outline a representative synthetic methodology, and delve into its critical applications, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate. The strategic arrangement of its bromo, fluoro, and trifluoromethyl substituents offers a unique combination of reactivity and property-enhancing features, making it a valuable component in the design of novel bioactive molecules.

Introduction: A Strategically Designed Synthetic Intermediate

This compound is a halogenated phenol derivative whose structure is engineered for versatility in organic synthesis. The convergence of three distinct halogen-containing functional groups on a single phenolic ring makes it a compound of significant interest.

  • The Trifluoromethyl (-CF₃) Group : This moiety is a cornerstone of modern medicinal chemistry, known to significantly enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity. Its strong electron-withdrawing nature also influences the acidity of the adjacent phenolic proton.

  • The Bromo (Br) Group : Positioned para to the hydroxyl group, the bromine atom serves as a versatile synthetic handle. It is an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular scaffolds.

  • The Fluoro (F) Group : The presence of fluorine can subtly modulate the electronic properties and conformation of the molecule. In drug design, fluorine substitution is a well-established strategy for blocking metabolic hotspots and improving pharmacokinetic profiles.

The combination of these features makes this phenol an invaluable precursor for creating advanced materials and biologically active compounds, including enzyme inhibitors and receptor modulators.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are summarized below. This data is critical for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 1224604-17-4
Molecular Formula C₇H₃BrF₄O
Molecular Weight 258.998 g/mol
Boiling Point 181.5 ± 35.0 °C at 760 mmHg (Predicted)
Purity (Typical) ≥95%
MDL Number MFCD16295240
InChI Key ASJWBFQGKNTKGX-UHFFFAOYSA-N

While specific experimental spectra are proprietary to manufacturers, comprehensive analytical data including NMR spectroscopy and computational chemical data are typically available to confirm structure and purity. Predicted Collision Cross Section (CCS) data can also be found in public databases, which is valuable for mass spectrometry-based analysis.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound typically involves the selective bromination of a suitable precursor, 2-fluoro-6-(trifluoromethyl)phenol. The electron-donating hydroxyl group directs electrophilic substitution to the ortho and para positions. As the ortho positions are sterically hindered by the bulky -CF₃ group and the fluorine atom, bromination occurs preferentially at the para position.

Below is a representative, field-proven protocol adapted from standard methodologies for the electrophilic bromination of activated phenolic rings.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Workup & Quenching cluster_3 Step 4: Isolation & Purification Precursor 2-Fluoro-6-(trifluoromethyl)phenol Solvent Dichloromethane (DCM) Precursor->Solvent Cooling Cool to 0-5 °C (Ice Bath) Solvent->Cooling Bromine Add Bromine (Br₂) dropwise Cooling->Bromine Stirring Stir at 0-5 °C, then warm to RT Bromine->Stirring Quench Pour into aq. Sodium Bisulfite Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash organic layer (aq. NaHCO₃, brine) Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Column Chromatography (if needed) Evaporation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:
  • Reaction Setup : Dissolve 1.0 equivalent of 2-fluoro-6-(trifluoromethyl)phenol in a suitable inert solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C. Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of poly-brominated side products.

  • Bromine Addition : Slowly add 1.0-1.05 equivalents of bromine (Br₂), dissolved in a small amount of DCM, to the stirred solution dropwise via an addition funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction Progression : After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Subsequently, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 1-2 hours to ensure completion.

  • Quenching : Carefully pour the reaction mixture into a beaker containing a stirred aqueous solution of sodium bisulfite. This step quenches any unreacted bromine, evidenced by the disappearance of the reddish-brown color.

  • Extraction and Wash : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acid) and brine.

  • Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by column chromatography on silica gel if necessary, yielding the final this compound.

Applications in Research and Drug Development

The utility of this compound stems from its capacity to serve as a versatile scaffold for building more complex molecules with desirable biological activities.

Diagram: Role as a Versatile Chemical Building Block

G cluster_OH Hydroxyl Group Reactions cluster_Br Bromine Cross-Coupling Reactions cluster_Products Target Molecules Central_Node 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol Etherification Ether Synthesis (Williamson) Central_Node->Etherification R-X, Base Esterification Ester Synthesis Central_Node->Esterification RCOCl, Base Suzuki Suzuki Coupling (Bi-aryl formation) Central_Node->Suzuki R-B(OH)₂, Pd cat. Heck Heck Coupling (Alkene addition) Central_Node->Heck Alkene, Pd cat. Sonogashira Sonogashira Coupling (Alkyne addition) Central_Node->Sonogashira Alkyne, Pd/Cu cat. APIs APIs Etherification->APIs Agrochemicals Agrochemicals Esterification->Agrochemicals Suzuki->APIs Advanced_Materials Advanced Materials Heck->Advanced_Materials Sonogashira->Agrochemicals

Caption: Reactivity of this compound in synthetic chemistry.

Its primary application is as a pharmaceutical intermediate. The trifluoromethyl group is known to improve pharmacological profiles by enhancing metabolic stability and membrane permeability. The bromine atom allows for its incorporation into larger molecules via robust and well-documented cross-coupling reactions, a cornerstone of modern drug synthesis. This enables medicinal chemists to systematically build libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.

In agrochemical synthesis, the same principles apply. The trifluoromethyl moiety can increase the efficacy and persistence of pesticides and herbicides.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are compiled from standard Safety Data Sheets (SDS).

  • Handling :

    • Always work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Prevent the formation of dust and aerosols.

    • Use non-sparking tools to prevent fire from electrostatic discharge.

  • Storage :

    • Store in a tightly sealed container in a cool, dry place.

    • Recommended storage temperature is between 2-8°C.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound, identified by CAS number 1224604-17-4, is a high-value synthetic intermediate. Its unique trifunctionalized structure provides chemists with a powerful tool for constructing complex molecules. The interplay between the reactive bromine site and the property-enhancing fluoro and trifluoromethyl groups makes it an indispensable component in the pipeline for developing next-generation pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.

References

  • MySkinRecipes. (n.d.). This compound.
  • National Institutes of Health. (n.d.). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Bromo-4-chloro-5-(trifluoromethyl)phenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). *The Role of 4-

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol: Properties, Applications, and Synthetic Utility

Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore its strategic importance as a versatile synthetic building block. The unique combination of bromo, fluoro, and trifluoromethyl substituents imparts desirable characteristics that enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1][2][3] This document serves as a resource for scientists and professionals, offering insights into the compound's applications, handling protocols, and its role in the synthesis of complex, high-value chemical entities.

Core Physicochemical Properties

This compound is a polysubstituted phenol that serves as a valuable intermediate in organic synthesis.[1] Its identity and reactivity are defined by its precise molecular structure and resulting physical properties. The accurate determination of its molecular weight is fundamental for stoichiometric calculations in synthesis and for its characterization via mass spectrometry.

The molecular formula of the compound is C₇H₃BrF₄O.[1][4] Based on this composition, the calculated molecular weight is 258.998 g/mol .[4] For routine laboratory use, this value is often rounded to 259.00 g/mol .[1]

A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 258.998 g/mol Guidechem[4]
Molecular Formula C₇H₃BrF₄OGuidechem, MySkinRecipes[1][4]
CAS Number 1224604-17-4Guidechem[4]
Appearance Crystals or powderThermo Scientific[5]
Boiling Point 181.5 ± 35.0 °C at 760 mmHgMySkinRecipes[1]
Storage Conditions 2-8°C, dry and sealedMySkinRecipes, Angene Chemical[1][6]
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)O)F)BrGuidechem[4]
InChIKey ASJWBFQGKNTKGX-UHFFFAOYSA-NGuidechem[4]

Strategic Importance in Modern Drug Discovery and Synthesis

The utility of this compound in research and development, particularly in the pharmaceutical and agrochemical sectors, stems from the strategic placement of its three distinct functional groups on the phenol scaffold.[1] Each substituent plays a critical role in influencing both the synthetic versatility of the building block and the pharmacological profile of the final target molecule.

  • Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties.[7] This strongly electron-withdrawing group can increase metabolic stability by blocking potential sites of oxidation, improve lipophilicity (Hansch π value of +0.88), and enhance binding affinity to biological targets.[3][8] Its presence is crucial for improving the overall pharmacokinetic profile of a molecule.[2][3]

  • Bromo (-Br) Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Stille couplings.[2][9] This allows for the straightforward construction of complex carbon-carbon bonds, enabling the synthesis of biaryl structures common in many active pharmaceutical ingredients (APIs).[9]

  • Fluoro (-F) Group: The presence of a fluorine atom can profoundly influence a molecule's pKa, conformation, and membrane permeability.[9][10] Like the -CF₃ group, it can block metabolic pathways and modulate the electronic properties of the aromatic ring, often leading to improved target affinity and bioavailability.[1][10]

The combination of these groups makes this compound a highly sought-after intermediate for creating novel compounds with enhanced stability and biological activity.[1]

G A 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C E Novel Biaryl Phenol Derivative (Advanced Intermediate for Drug/Agrochemical Synthesis) C->E D Palladium Catalyst + Base D->C

Synthetic utility of the title compound in a Suzuki coupling reaction.

Methodologies and Experimental Protocols

The effective use of this compound requires adherence to proper handling procedures and an understanding of its application in standard synthetic protocols.

Protocol 1: General Handling, Storage, and Safety

This protocol outlines the essential steps for safely managing the compound in a laboratory setting, ensuring the integrity of the material and the safety of the researcher.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[11][12]

  • Dispensing: Carefully weigh and dispense the solid material, avoiding the creation of dust clouds. Use non-sparking tools.[12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, as recommended between 2-8°C.[1][6]

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This generalized protocol demonstrates the application of this compound as an aryl halide substrate in a Suzuki-Miyaura cross-coupling reaction. Note: Reaction conditions should be optimized for specific substrates.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add Coupling Partner: Add the desired aryl or heteroaryl boronic acid or boronic ester (1.1-1.5 eq).

  • Add Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add Solvent: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-110°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired biaryl phenol derivative.

Safety and Hazard Information

It is imperative for researchers to be aware of the potential hazards associated with this compound. The information below is summarized from safety data sheets (SDS).

Hazard TypeGHS Classification & StatementPrecautionary Measures
Acute Toxicity May be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][14]
Skin Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.[11][13]
Eye Irritation Causes serious eye irritation/damage.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[11][13]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[11][13]

Conclusion

This compound is a specialty chemical whose molecular weight of 258.998 g/mol is a foundational data point for its use in quantitative chemical synthesis. Its true value lies in its trifunctionalized structure, which provides a powerful platform for the development of novel pharmaceuticals and agrochemicals. The strategic combination of a synthetically versatile bromine atom with bioavailability-enhancing fluorine and trifluoromethyl groups makes it an indispensable building block for modern chemical research. Proper understanding of its properties, handling requirements, and synthetic applications enables scientists to leverage this compound to its full potential in the pursuit of new and improved chemical entities.

References

  • MySkinRecipes. "this compound".
  • National Center for Biotechnology Information. "4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol".
  • Angene Chemical. "Safety Data Sheet".
  • Pharmaffiliates. "4-Bromo-2-fluorophenol: A Cornerstone in Pharmaceutical Synthesis".
  • PubChemLite. "2-bromo-4-fluoro-6-(trifluoromethyl)phenol".
  • PubChem. "4-Bromo-2-fluorotoluene".
  • SpectraBase. "4-Bromo-2-fluoro-6-nitrophenol - Optional[Vapor Phase IR] - Spectrum".
  • Journal of Biomedical Research & Environmental Sciences. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities".
  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design".
  • ResearchGate. "b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol". Available at: https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig3_273460832_fig3_273460832

Sources

The Analytical Gauntlet: A Technical Guide to the Structural Elucidation of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and bromine atoms into organic scaffolds is a cornerstone of molecular design. These halogens impart unique electronic properties, modulate lipophilicity, and can significantly enhance metabolic stability and binding affinity. 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol stands as a prime exemplar of such a multi-functionalized aromatic building block. Its trifluoromethyl group offers a potent electron-withdrawing effect and metabolic shield, the fluorine atom further influences acidity and conformation, and the bromine atom serves as a versatile handle for cross-coupling reactions.[1]

This technical guide provides an in-depth, experience-driven framework for the complete structural elucidation of this compound. We will navigate the analytical workflow not as a mere sequence of steps, but as a logical progression of hypothesis and verification. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the structural characterization of complex, halogenated aromatic compounds.

Chapter 1: The Foundational Blueprint - Mass Spectrometry

The first port of call in any structural elucidation is typically mass spectrometry (MS), as it provides the molecular weight and elemental composition—the very blueprint of the molecule. For a compound like this compound, a high-resolution mass spectrometry (HRMS) analysis is indispensable.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the phenolic nature and expected volatility of the target compound, GC-MS with electron ionization (EI) is the preferred method for initial analysis.

Protocol:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: 1 µL of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.

  • Chromatographic Separation: The analyte is separated from any impurities on a capillary column (e.g., a 30 m, 0.25 mm ID, 0.25 µm film thickness DB-5ms column). A temperature gradient is employed to ensure good peak shape and resolution.

  • Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation: The Isotopic Signature and Fragmentation Logic

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 ion cluster for any fragment containing a single bromine atom.

Predicted Mass Spectrometry Data:

FeaturePredicted m/zRationale & Interpretation
Molecular Ion [M]⁺• 258/260The presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units, is the definitive signature of a monobrominated compound. The nominal molecular weight is 259 g/mol .[2]
[M-Br]⁺ 179Loss of the bromine radical, a common fragmentation pathway for bromoaromatics.
[M-HBr]⁺• 178Elimination of a hydrogen bromide molecule.
[M-CO]⁺• 230/232Loss of carbon monoxide, a characteristic fragmentation of phenols.
[CF₃]⁺ 69A common fragment indicating the presence of a trifluoromethyl group.

The fragmentation pattern provides a puzzle to be assembled. The initial observation of the M/M+2 cluster at m/z 258/260 confirms the molecular formula C₇H₃BrF₄O. Subsequent losses of Br, HBr, and CO are all consistent with the proposed phenolic structure.

Sample_Introduction GC Inlet (Vaporization) Separation GC Column (Separation) Sample_Introduction->Separation Carrier Gas Flow Ionization MS Ion Source (EI, 70 eV) Separation->Ionization Analysis Mass Analyzer (m/z) Ionization->Analysis Ion Acceleration Detection Detector Analysis->Detection Output Mass Spectrum Detection->Output Sample Sample in Deuterated Solvent 1D_H 1D ¹H NMR Sample->1D_H Proton Environments 1D_C 1D ¹³C NMR Sample->1D_C Carbon Skeleton 1D_F 1D ¹⁹F NMR Sample->1D_F Fluorine Environments 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_H->2D_NMR 1D_C->2D_NMR Structure Final Structure 2D_NMR->Structure Connectivity Map

Caption: Integrated NMR workflow for structural elucidation.

Data Interpretation: A Symphony of Signals

The interpretation of the NMR data is a process of deduction, integrating information from all experiments.

Predicted ¹H NMR Data (in CDCl₃):

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.5d1HH-5Deshielded by the adjacent bromine and the electron-withdrawing CF₃ group. Will show coupling to H-3.
~7.2dd1HH-3Influenced by the ortho fluorine and will show coupling to H-5. The coupling to the fluorine atom will further split the signal.
~5.5-6.5br s1H-OHThe chemical shift of the phenolic proton is variable and concentration-dependent. It will appear as a broad singlet.

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃):

Predicted δ (ppm)MultiplicityAssignmentRationale
~ -63s-CF₃The chemical shift is characteristic of an aromatic trifluoromethyl group. It will likely appear as a singlet in a proton-decoupled spectrum.
~ -120dAr-FThe chemical shift is in the typical range for a fluorine atom on an electron-deficient aromatic ring. It will be split by the ortho proton (H-3).

Predicted ¹³C NMR Data (in CDCl₃):

Predicted δ (ppm)Multiplicity (due to C-F coupling)AssignmentRationale
~150dC-2The carbon bearing the fluorine will show a large one-bond ¹J(C-F) coupling.
~145dC-1The carbon bearing the hydroxyl group will be deshielded and may show a smaller ²J(C-F) coupling.
~130dC-3Aromatic CH carbon, will show coupling to the adjacent fluorine.
~125q-CF₃The trifluoromethyl carbon will appear as a quartet due to one-bond coupling to the three fluorine atoms.
~122mC-5Aromatic CH carbon.
~120qC-6The carbon bearing the CF₃ group will be split into a quartet by the three fluorine atoms.
~115sC-4The carbon bearing the bromine atom.

The Power of 2D NMR:

  • COSY: A cross-peak between the signals at ~7.5 ppm and ~7.2 ppm would confirm that these two protons are coupled, and therefore on adjacent carbons (H-3 and H-5).

  • HSQC: This experiment would show a correlation between the proton at ~7.5 ppm and its attached carbon (C-5), and the proton at ~7.2 ppm and its attached carbon (C-3).

  • HMBC: This is the key to assembling the full carbon skeleton. For example, the proton at H-5 (~7.5 ppm) should show correlations to C-1, C-3, and C-4. The phenolic proton could show correlations to C-1 and C-2. These long-range correlations provide the unambiguous connectivity map of the molecule.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a testament to the power of a multi-technique, logic-driven analytical approach. Each experiment provides a piece of the puzzle, and the final proposed structure must be consistent with all observed data. The characteristic isotopic pattern in the mass spectrum confirms the elemental composition. The IR spectrum validates the presence of key functional groups. Finally, the comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the molecular architecture. This integrated workflow represents a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

References

  • MySkinRecipes. This compound. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
  • PubChem. 4-Bromo-2-fluorotoluene. [Link]
  • NIST. 4-(Trifluoromethyl)-phenol. [Link]
  • Arabian Journal of Chemistry. Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
  • PubChem. 4-(Trifluoromethyl)phenol. [Link]
  • NIST. Phenol, 4-bromo-. [Link]
  • NIST. 4-Bromo-2-methylphenol. [Link]
  • PubChemLite. 2-bromo-4-fluoro-6-(trifluoromethyl)phenol. [Link]
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An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes theoretical principles of solubility, predictive analysis based on structurally analogous compounds, and a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both a robust theoretical framework and practical, step-by-step guidance for laboratory application.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its journey from the laboratory to clinical application. For a compound like this compound, which serves as a building block in complex organic synthesis, understanding its solubility profile is paramount for several reasons:

  • Reaction Kinetics and Purity: The rate and completeness of a chemical reaction often depend on the ability of the reactants to be in the same phase. Poor solubility can lead to sluggish reactions, incomplete conversions, and the generation of impurities, complicating downstream processing and purification.

  • Process Development and Scale-up: Establishing a reliable and scalable synthesis route requires a thorough understanding of the solubility of all components in the chosen solvent system. This knowledge is crucial for designing efficient crystallization, extraction, and purification processes.

  • Formulation and Bioavailability: For the final API, aqueous and lipid solubility are key determinants of its bioavailability. While this guide focuses on organic solvents, the principles governing its solubility provide insights into its lipophilicity, a factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will first delve into the theoretical underpinnings of the solubility of this compound, followed by a detailed experimental protocol for its empirical determination.

Theoretical Framework and Predictive Analysis

A molecule's solubility is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding can be gained by examining the specific functional groups of this compound and drawing comparisons with structurally similar compounds.

Molecular Structure and Functional Group Analysis

The structure of this compound incorporates several functional groups that dictate its solubility behavior:

  • Phenolic Hydroxyl (-OH) Group: This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).

  • Aromatic Ring: The benzene ring is inherently non-polar and will contribute to the compound's solubility in non-polar and moderately polar aprotic solvents.

  • Halogen Substituents (Bromo- and Fluoro-): The bromine atom is large and polarizable, contributing to van der Waals forces. The highly electronegative fluorine atom can participate in hydrogen bonding and increases the acidity of the phenolic proton.

  • Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group significantly increases the lipophilicity (fat-solubility) of the molecule. It is generally considered to enhance solubility in non-polar organic solvents.

Predictive Solubility Based on Analogous Compounds

Given the lack of direct quantitative data for this compound, we can infer its likely solubility profile by examining related compounds:

CompoundRelevant Functional GroupsReported SolubilityInference for Target Molecule
4-Bromophenol Phenol, BromoSoluble in ethanol, methanol, chloroform.[1][2][3][4]Suggests good solubility in polar protic and some chlorinated solvents.
2-Fluorophenol Phenol, FluoroWater solubility of 80.72 g/L at 25°C.[5] Soluble in methanol.[6][7]The fluorine's ability to hydrogen bond may confer some solubility in polar protic solvents.
4-(Trifluoromethyl)phenol Phenol, TrifluoromethylSlightly soluble in chloroform, DMSO, and methanol; insoluble in water.[8][9]The trifluoromethyl group's lipophilicity indicates a preference for less polar organic solvents and poor aqueous solubility.

Synthesis of Predictions:

Based on this analysis, this compound is predicted to exhibit the following solubility characteristics:

  • High Solubility: In polar aprotic solvents such as acetone and ethyl acetate, and in polar protic solvents like ethanol and methanol, due to the combined effects of hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: In less polar solvents like dichloromethane and toluene, driven by the lipophilic nature of the trifluoromethyl group and the aromatic ring.

  • Low Solubility: In highly non-polar solvents such as hexane, and very low solubility in water.

Advanced Predictive Models

For more quantitative predictions, several computational models can be employed:

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group contribution model predicts activity coefficients, which can be used to calculate solubility.[10][11][12][13] It is particularly useful when experimental data is scarce.

  • Hansen Solubility Parameters (HSP): This model breaks down the total cohesive energy of a substance into three components: dispersion, polar, and hydrogen bonding.[14][15][16][17][18] Solvents with similar HSP values to the solute are likely to be good solvents.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, from first principles.[19][20][21][22][23]

While a full computational study is beyond the scope of this guide, these tools represent the next step for a more precise theoretical estimation of solubility.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[24][25][26][27][28] This protocol provides a detailed, step-by-step methodology compliant with Good Laboratory Practices (GLP).[29]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps and PTFE-lined septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[30][31][32][33]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid into vials prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature until equilibrium is reached (e.g., 24-72 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute aliquot of filtrate sep2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify against calibration curve ana2->ana3

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several glass vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau, confirming equilibrium.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute a known volume of the filtered supernatant to a concentration that falls within the linear range of the HPLC calibration curve.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column and a suitable mobile phase) to achieve good separation and peak shape.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Tabulated Solubility Data
SolventPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
EthanolHighTo be determined
MethanolHighTo be determined
AcetoneHighTo be determined
Ethyl AcetateHighTo be determined
DichloromethaneModerateTo be determined
TolueneModerateTo be determined
HexaneLowTo be determined
Molecular Interactions Influencing Solubility

The following diagram illustrates the key intermolecular forces at play when this compound dissolves in a polar protic solvent like ethanol.

G cluster_solute This compound cluster_solvent Ethanol solute Phenolic -OH solvent_oh Hydroxyl -OH solute->solvent_oh Hydrogen Bonding solute_ring Aromatic Ring solvent_alkyl Ethyl Group solute_ring->solvent_alkyl van der Waals solute_cf3 -CF3 Group solute_cf3->solvent_alkyl Dipole-Induced Dipole

Caption: Intermolecular forces in a solution of the target molecule in ethanol.

Conclusion

References

  • Solubility of Things. (n.d.). 4-Bromophenol.
  • PubChem. (n.d.). 4-Bromophenol.
  • Takács-Novák, K., & Völgyi, G. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28.
  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.
  • Wikipedia. (n.d.). COSMO-RS.
  • Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.
  • ResearchGate. (n.d.). Challenges in Predicting Aqueous Solubility of Organic Molecules Using the COSMO-RS Model.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • AIChE. (2023). (337cn)
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • ACS Publications. (n.d.). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus.
  • PubMed. (n.d.). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • ResearchGate. (2025, August 7). MPP-UNIFAC, a predictive activity coefficient model for polyphenols.
  • ACS Publications. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters.
  • NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.
  • Kinam Park. (n.d.). Hansen Solubility Parameters.
  • WHO. (n.d.). GOOD LABORATORY PRACTICE (GLP).
  • ResearchGate. (2016, February 3). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.
  • Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
  • NIH. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Aidic. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
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  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol.

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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Polysubstituted Phenol

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on a phenolic ring, confers a distinct reactivity profile that is highly sought after for creating novel bioactive compounds. The strategic placement of these moieties allows for selective chemical transformations, making it a valuable intermediate in the development of new drugs and crop protection agents.[1] The trifluoromethyl group, in particular, is known to enhance key properties of target molecules, such as metabolic stability and binding affinity. This guide provides an in-depth overview of the safety, handling, and reactivity of this compound to empower researchers to utilize this versatile compound safely and effectively.

Physicochemical and Toxicological Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1224604-17-4[1][2]
Molecular Formula C₇H₃BrF₄O[1][2]
Molecular Weight 258.998 g/mol [2]
Appearance White to off-white crystalline solid[3]
Boiling Point 181.5 ± 35.0 °C at 760 mmHg[1]
Storage Temperature 2-8°C, dry and sealed[1]

Toxicological Summary and Hazard Analysis

Based on information for structurally similar halogenated phenols and supplier-provided data, this compound should be handled as a hazardous substance with the following potential effects:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The presence of the trifluoromethyl group and halogen atoms likely contributes to its irritant and toxic properties. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Core Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

Engineering_Controls_Workflow cluster_0 Laboratory Environment cluster_1 Experimental Setup Fume_Hood Chemical Fume Hood (Certified and operational) Closed_System Closed System Operations (When feasible) Fume_Hood->Closed_System Primary Containment Ventilation Adequate General Ventilation Ventilation->Fume_Hood Supports Safety_Equipment Emergency Eyewash & Shower (Accessible within 10 seconds) Schlenk_Line Inert Atmosphere Operations (e.g., Schlenk line for sensitive reactions) Closed_System->Schlenk_Line For specific applications

Caption: Workflow for Engineering Controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a certified and properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Emergency Equipment: An operational and easily accessible emergency eyewash station and safety shower are mandatory in the immediate vicinity of the work area.

Personal Protective Equipment (PPE): Essential for Individual Safety

PPE_Selection_Diagram cluster_researcher Researcher cluster_protection Protection Layers Researcher Researcher Eye_Protection Safety Goggles (Chemical splash resistant) Researcher->Eye_Protection Eyes Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Researcher->Hand_Protection Hands Body_Protection Lab Coat (Flame-resistant) Researcher->Body_Protection Body Respiratory_Protection Respirator (If potential for aerosolization exists) Researcher->Respiratory_Protection Respiratory System

Caption: Personal Protective Equipment (PPE) Selection.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For tasks with a high risk of splashes, a chemically resistant apron is also recommended.

  • Respiratory Protection: In situations where aerosolization is possible and engineering controls may not be sufficient, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Reactivity and Incompatibility

Understanding the reactivity of this compound is key to preventing hazardous incidents.

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Bases: Will deprotonate the acidic phenolic hydroxyl group in an exothermic reaction.

  • Strong Acids: May catalyze decomposition reactions.

  • Certain Metals: Contact with some metals could catalyze degradation.[3]

Thermal Decomposition:

Upon heating, halogenated aromatic compounds can decompose to form toxic and corrosive gases.[4] While specific decomposition products for this compound have not been fully investigated, thermal degradation may release:

  • Hydrogen bromide (HBr)

  • Hydrogen fluoride (HF)

  • Carbon oxides (CO, CO₂)

  • Other toxic and corrosive fumes

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol outlines a general procedure for the safe handling of this compound in a laboratory setting.

Protocol: Safe Weighing and Dispensing

  • Preparation:

    • Don appropriate PPE as outlined above.

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Have all necessary equipment (spatulas, weighing paper, reaction vessel) ready inside the fume hood.

  • Weighing:

    • Tare a suitable container on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the container using a clean spatula.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

  • Dispensing:

    • If dissolving in a solvent, add the solvent slowly to the solid in the reaction vessel under stirring.

    • Ensure the reaction vessel is appropriately sized to avoid splashes.

  • Cleanup:

    • Carefully clean any spills within the fume hood using an appropriate absorbent material.

    • Wipe down the work surface with a suitable solvent.

    • Dispose of all contaminated materials as hazardous waste.

Emergency Procedures: Preparedness is Key

Emergency_Response_Flowchart Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Skin Immediately flush with copious amounts of water for 15 minutes. Remove contaminated clothing. Skin_Contact->Flush_Skin Flush_Eyes Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air. If breathing is difficult, provide oxygen. Inhalation->Fresh_Air Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Flush_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Flowchart for Emergency Response to Exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[5]

  • Incompatibilities: Do not mix with incompatible materials in the waste container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable synthetic intermediate with a significant potential to contribute to advancements in drug discovery and agrochemical development. Its unique reactivity, however, is accompanied by potential hazards that necessitate a robust safety-conscious approach. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this important molecule.

References

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A Comprehensive Technical Guide to the Handling and Storage of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts specific chemical properties that make it a valuable intermediate in organic synthesis.[1] The presence of these varied functional groups allows for a range of chemical transformations, enabling the construction of complex molecular architectures.[1] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols for its handling and storage. This guide provides an in-depth, scientifically grounded framework for the safe and effective management of this compound in a laboratory setting.

Physicochemical and Hazardous Properties

A comprehensive understanding of the physicochemical properties of a compound is the foundation of its safe handling. While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structural analogues and available safety data sheets.

PropertyValue/InformationSource(s)
CAS Number 1224604-17-4[2]
Molecular Formula C₇H₃BrF₄O[2]
Molecular Weight 259.00 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Boiling Point 181.5 ± 35.0 °C at 760 mmHg[1]
Storage Temperature 2-8°C, dry and sealed[1]

The primary hazards associated with this compound are characteristic of halogenated phenols. These compounds are generally considered to be toxic and corrosive.

Hazard Identification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the toxicity profile of similar halogenated phenols.

  • Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe burns upon contact. Phenolic compounds are known to be readily absorbed through the skin and can cause tissue damage.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.

The "Why": Understanding Reactivity and Incompatibility

The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the phenolic proton.[3] This heightened acidity influences its reactivity with bases. The aromatic ring is also subject to electrophilic aromatic substitution, with the hydroxyl group being a strongly activating ortho-, para-director and the trifluoromethyl group being a deactivating meta-director. The interplay of these electronic effects, along with the presence of halogen substituents, dictates the compound's reactivity and potential for hazardous reactions.

Key Incompatibilities:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions. The phenol moiety is susceptible to oxidation.

  • Strong Bases: Will react exothermically with the acidic phenolic proton.

  • Strong Acids: May catalyze decomposition reactions.

  • Certain Metals: Contact with some metals may catalyze degradation.

Safe Handling Protocols: A Self-Validating System

Adherence to a stringent set of handling protocols is paramount to ensuring the safety of laboratory personnel. These procedures are designed to be a self-validating system, where each step reinforces the overall safety of the workflow.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consider double-gloving for enhanced protection.Prevents skin contact with the corrosive and potentially toxic compound.
Eye Protection Safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing.Protects against splashes that can cause serious and irreversible eye damage.
Protective Clothing A flame-retardant and chemical-resistant lab coat.Shields skin and personal clothing from accidental spills.
Respiratory Protection A certified respirator with appropriate cartridges should be available for emergency situations or if engineering controls are insufficient.Prevents respiratory irritation from dust or aerosols.

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is correctly donned and that the chemical fume hood is operational. Have all necessary equipment and reagents within the fume hood to minimize movement in and out.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

    • If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly clean any spills within the fume hood immediately using an appropriate absorbent material.

    • Decontaminate all equipment that has come into contact with the compound.

    • Properly label all containers with the full chemical name and relevant hazard pictograms.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Requirements: Ensuring Stability and Preventing Incidents

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous situations.

  • Container: Store in the original, tightly sealed container.

  • Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[1]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, strong acids, and reactive metals.

  • Location: Store in a designated and clearly labeled area for hazardous chemicals. Avoid storing on high shelves.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.

Signs of Decomposition:

  • Color Change: Yellowing or browning of the typically white to off-white solid.

  • Change in Physical State: Clumping or caking of the solid due to moisture absorption.

  • Odor: Development of an unusual or pungent odor.

If any signs of decomposition are observed, the purity of the compound should be reassessed before use.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. For phenol exposures, some protocols recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after the initial water flush.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

The response to a spill should be dictated by its size and the level of training of the personnel involved.

Spill Response Decision Tree

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill (<10g and contained) Assess->SmallSpill LargeSpill Large Spill (>10g or uncontained) Assess->LargeSpill no SmallSpill->LargeSpill no Trained Are you trained and equipped for cleanup? SmallSpill->Trained yes Evacuate Evacuate the area. Alert others. Contact Emergency Response. LargeSpill->Evacuate Cleanup Contain with inert absorbent. Collect in sealed container. Decontaminate area. Trained->Cleanup yes Trained->Evacuate no

Caption: Decision-making workflow for responding to a chemical spill.

Small Spill Cleanup (for trained personnel only):

  • Alert Personnel: Inform others in the immediate area.

  • Don Appropriate PPE: Including respiratory protection if necessary.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's emergency response team and provide them with the specific details of the spill.

  • Restrict Access: Prevent unauthorized personnel from entering the area.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

This compound is a valuable chemical intermediate whose safe utilization is contingent upon a robust understanding of its properties and a disciplined adherence to safety protocols. By integrating the principles of engineering controls, personal protective equipment, and standardized procedures for handling, storage, and emergencies, researchers can mitigate the risks associated with this compound and foster a secure laboratory environment conducive to scientific advancement.

References

  • MySkinRecipes. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis.
  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol.
  • RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols.
  • RSC Publishing. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • PubMed. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia.
  • NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • ACS Publications. (n.d.). Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry.
  • ACS Publications. (n.d.). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor.
  • ResearchGate. (2025). Fluorophenols and (Trifluoromethyl)phenols as Substrates of Site-Selective Metalation Reactions: To Protect or not To Protect.
  • Angene Chemical. (2021). Safety Data Sheet.
  • OSHA. (n.d.). PHENOL.
  • NIOSH. (n.d.). Phenol - IDLH.
  • ATSDR. (n.d.). Toxicological Profile for Phenol.
  • OSHA. (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
  • University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Canada Safety Training. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Chemwatch. (2016). Phenol Solution.
  • Rutgers University. (n.d.). Fluorine.

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spectroscopic data (NMR, IR, MS) of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly substituted aromatic compound with significant potential as a building block in the synthesis of complex pharmaceutical and agrochemical agents.[1] Its unique arrangement of electron-withdrawing groups (bromo, fluoro, and trifluoromethyl) and a hydroxyl group presents a distinct spectroscopic fingerprint. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from structurally similar analogs to provide a robust predictive analysis. This approach serves as a practical framework for researchers engaged in the synthesis and characterization of novel fluorinated compounds.

Introduction: The Compound of Interest

This compound (CAS No. 1224604-17-4) is a phenolic compound whose structural complexity makes it a valuable intermediate.[2] The fluorine-containing moieties are known to enhance the metabolic stability and bioavailability of final drug products, making this a key component in medicinal chemistry.[1] Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for this verification.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₇H₃BrF₄O [2]
Molecular Weight 258.998 g/mol [2]

| Boiling Point | 181.5±35.0°C at 760 mmHg |[1] |

Below is the chemical structure and numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and accuracy.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable for observing the phenolic -OH proton, which often exchanges too rapidly in CDCl₃.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for ¹H and ¹³C NMR referencing.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex coupling patterns in substituted aromatic systems.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlet peaks for each unique carbon. A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons.

    • ¹⁹F NMR: Acquire with proton decoupling. No external standard is typically required as the spectrometer's fluorine frequency is stable, but an external reference like CFCl₃ (δ = 0.00 ppm) can be used.

Predicted ¹H NMR Spectrum

The aromatic region will feature two distinct proton signals. The phenolic proton's visibility will depend on the solvent and sample purity.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
-OH 5.0 - 7.0 Broad Singlet (br s) N/A Acidic proton, chemical shift is concentration-dependent and signal may be broad due to exchange.
H-3 ~7.45 Doublet of Doublets (dd) JH3-H5 ≈ 2.5 Hz, JH3-F ≈ 7-9 Hz Deshielded by adjacent fluorine. Exhibits long-range meta-coupling to H-5 and a stronger ortho-coupling to the fluorine at C-2.

| H-5 | ~7.60 | Doublet of Doublets (dd) | JH5-H3 ≈ 2.5 Hz, JH5-F ≈ 4-5 Hz | Deshielded by adjacent bromine and trifluoromethyl group. Exhibits long-range meta-coupling to H-3 and a weaker para-coupling to the fluorine at C-2. |

Justification: The predictions are based on the analysis of similar compounds. For instance, in 4-bromo-2-fluorophenol, the aromatic protons appear in a similar region.[3] The addition of the strongly electron-withdrawing CF₃ group at C-6 is expected to further deshield the adjacent H-5 proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, including six for the aromatic ring and one for the trifluoromethyl carbon.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (Coupling to F) Rationale
C-1 ~148-152 Doublet (JC1-F ≈ 10-15 Hz) Oxygen-bearing carbon, deshielded. Coupled to the ortho-fluorine.
C-2 ~150-155 Doublet (JC2-F ≈ 240-250 Hz) Fluorine-bearing carbon, shows a characteristic large one-bond C-F coupling constant.
C-3 ~120-125 Doublet (JC3-F ≈ 4-6 Hz) Coupled to the meta-fluorine.
C-4 ~110-115 Singlet Bromine-bearing carbon, chemical shift influenced by the heavy atom effect.
C-5 ~130-135 Singlet Aromatic CH carbon.
C-6 ~122-128 Quartet (JC6-F(CF3) ≈ 30-35 Hz) Quaternary carbon attached to the CF₃ group, appears as a quartet due to coupling with the three fluorine atoms.

| -CF₃ | ~123-126 | Quartet (JC-F ≈ 270-275 Hz) | Trifluoromethyl carbon, exhibits a very large one-bond C-F coupling constant. Data from similar CF₃-benzenes support this range.[4] |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atoms. Two signals are expected.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
F (on C-2) -125 to -135 Singlet or Narrow Multiplet The chemical shift is typical for a fluorine atom on an aromatic ring adjacent to a hydroxyl group. It may show small couplings to H-3 and H-5.

| -CF₃ | -60 to -65 | Singlet | This region is characteristic of trifluoromethyl groups attached to an aromatic ring. Data for various trifluoromethyl-benzenes consistently show signals in this range.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly onto the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty accessory (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The background is automatically subtracted.

Predicted IR Absorption Bands

Predicted Key IR Data:

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3200 - 3550 O-H stretch Strong, Broad Characteristic of a phenolic hydroxyl group involved in hydrogen bonding.
~3100 Aromatic C-H stretch Medium Typical for sp² C-H bonds on an aromatic ring.
1500 - 1600 Aromatic C=C stretch Medium-Strong Multiple bands are expected in this region due to the substituted benzene ring.
1250 - 1350 C-O stretch Strong Phenolic C-O bond vibration.
1100 - 1200 C-F stretch (Aromatic) Strong Strong absorption due to the electronegativity of fluorine.
1100 - 1300 C-F stretch (-CF₃) Very Strong The symmetric and asymmetric stretches of the CF₃ group result in very intense bands, often dominating this region of the spectrum. The IR spectrum for 4-(Trifluoromethyl)-phenol confirms these strong absorptions.[5]

| 550 - 750 | C-Br stretch | Medium-Strong | This region is characteristic of carbon-bromine bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Ionization Method: Electron Ionization (EI) is a standard method for this type of molecule, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) in negative mode would also be effective, likely showing a strong [M-H]⁻ peak.

  • Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) for EI or a Liquid Chromatography-Mass Spectrometer (LC-MS) for ESI. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass analyzer scans a range, typically from m/z 50 to 400.

Predicted Mass Spectrum (EI)

The mass spectrum will be distinguished by the isotopic pattern of bromine.

G Figure 2. Predicted EI-MS Fragmentation Pathway M [C₇H₃BrF₄O]⁺˙ m/z 258/260 M_minus_H [C₇H₂BrF₄O]⁺ m/z 257/259 M->M_minus_H - H˙ M_minus_CO [C₆H₃BrF₄]⁺˙ m/z 230/232 M->M_minus_CO - CO M_minus_Br [C₇H₃F₄O]⁺ m/z 179 M->M_minus_Br - Br˙ M_minus_CF3 [C₆H₃BrFO]⁺ m/z 189/191 M_minus_CO->M_minus_CF3 - CF₃˙ (from M)

Caption: Key fragmentation steps expected in the Electron Ionization (EI) mass spectrum.

Predicted Key Fragments:

m/z (Mass-to-Charge Ratio) Ion Formula Significance
258 / 260 [C₇H₃BrF₄O]⁺˙ Molecular Ion (M⁺˙) . The two peaks of nearly 1:1 intensity are the hallmark of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). This is the most definitive feature.
230 / 232 [C₆H₃BrF₄]⁺˙ Loss of carbon monoxide (-CO) from the molecular ion, a common fragmentation for phenols.
179 [C₇H₃F₄O]⁺ Loss of a bromine radical (-Br˙). This fragment will not have the bromine isotopic pattern.

| 189 / 191 | [C₆H₃BrFO]⁺ | Loss of a trifluoromethyl radical (-CF₃˙). |

Justification: The presence of a bromine atom is the most critical diagnostic feature in the mass spectrum. The predicted fragmentation pathways follow established patterns for phenolic and halogenated aromatic compounds. Predicted MS data for the isomer 2-bromo-4-fluoro-6-(trifluoromethyl)phenol also highlights the importance of the bromine isotope pattern.[6]

Conclusion: An Integrated Spectroscopic Profile

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. The key identifying features for this compound are:

  • ¹H NMR: Two distinct doublet-of-doublets in the aromatic region, showcasing H-H and H-F couplings.

  • ¹³C & ¹⁹F NMR: Characteristic large C-F coupling constants and the presence of two unique fluorine environments.

  • IR: A broad O-H stretch, coupled with very strong C-F absorption bands between 1100-1300 cm⁻¹.

  • MS: A definitive molecular ion peak with a 1:1 isotopic pattern at m/z 258 and 260.

This guide provides a robust predictive framework for researchers to confirm the successful synthesis and purity of this compound, enabling its confident use in further synthetic applications.

References

  • MySkinRecipes. This compound.
  • The Royal Society of Chemistry. Supporting Information for Catalytic C–H Trifluoromethylation of Acetanilide-Containing Compounds.
  • NIST WebBook. 4-(Trifluoromethyl)-phenol.
  • PubChemLite. 2-bromo-4-fluoro-6-(trifluoromethyl)phenol.

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The Trifluoromethylphenol Scaffold: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into phenolic structures is a highly effective approach in modern medicinal chemistry. This single functional group dramatically modifies the parent molecule's physicochemical characteristics, boosting lipophilicity, metabolic stability, and binding affinity for biological targets.[1] These enhancements frequently result in a wide range of powerful biological actions. This guide offers an in-depth technical exploration of the key biological activities linked to trifluoromethylphenols (TFMPs), covering their anticancer, anti-inflammatory, antimicrobial, and neuroprotective capabilities. Designed for researchers and drug development professionals, this document details the mechanisms of action, provides validated experimental protocols, and presents the logic behind methodological choices to facilitate further research and development in this promising area.

Introduction: The Power of the CF3 Group

In drug design, the trifluoromethyl (CF3) group is a prized structural element due to its strong electron-withdrawing nature, high lipophilicity, and stability against metabolic degradation.[1][2] When attached to a phenolic ring, the CF3 group can profoundly alter the molecule's pharmacokinetic and pharmacodynamic properties.[1] Its significant electronegativity can lower the pKa of the phenolic hydroxyl group, which may improve interactions with biological targets.[1] This unique combination of features has made TFMPs a fertile ground for the discovery of novel therapeutic agents. This guide will explore the major therapeutic areas where TFMPs have shown significant promise.

Anticancer Activities: Disrupting Malignant Pathways

Trifluoromethyl-containing phenols have emerged as significant candidates for anticancer drugs.[1] Their effectiveness often stems from their ability to inhibit critical signaling pathways that are overactive in cancer cells, thereby curbing cell proliferation and migration while promoting programmed cell death (apoptosis).[1][3] The introduction of a trifluoromethyl group can improve the targeting and inhibitory action of drug molecules on tumor cells.[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Many TFMP derivatives exert their anticancer effects by triggering the intrinsic or extrinsic apoptotic pathways. This can involve the modulation of key regulatory proteins, leading to the activation of caspases, the executioners of apoptosis. Furthermore, some compounds have been shown to arrest the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cancer cells from dividing and proliferating.[4] Polyphenolic compounds, in general, are known to modulate critical pathways like p53, MAPK, and PI3K/Akt, which are central to cancer cell survival and growth.[4][5]

A simplified representation of a common mechanism is the inhibition of a hyperactive signaling pathway, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is dysregulated in over 30% of human cancers.[1]

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors TFMP TFMP Compound TFMP->RAF Inhibits Proliferation_Migration Cell Proliferation, Migration, Survival Transcription_Factors->Proliferation_Migration

Caption: Inhibition of the MAPK signaling pathway by a hypothetical TFMP compound.

Experimental Evaluation: Cytotoxicity Assessment

A fundamental experiment to determine the anticancer potential of a TFMP is the assessment of its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for a compound's potency in inhibiting cell growth by 50%.[1]

Protocol: MTT Assay for Cell Viability

  • Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the TFMP compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., a known anticancer drug like Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Causality and Controls:

    • Vehicle Control: Essential to ensure that the solvent used to dissolve the TFMP does not have inherent toxicity at the concentration used.

    • Positive Control: Validates the assay's sensitivity and provides a benchmark for the potency of the test compound.

    • Seeding Density: Optimizing cell density is crucial. Too few cells will lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting the results.

Data Presentation: Comparative Cytotoxicity

The results of cytotoxicity assays are often presented in a table to compare the potency of different compounds across various cell lines.

CompoundCell Line (Cancer Type)IC50 (µM)
Compound 2b[6]A375 (Melanoma)> 100
Compound 3b[6]A375 (Melanoma)3.0
Compound 4b[6]A375 (Melanoma)16.2
Compound 4c[6]A375 (Melanoma)12.5
Sorafenib (Control)[7](Hepatocellular Carcinoma)Varies

Note: Data is illustrative and derived from literature on trifluoromethyl-containing compounds, not exclusively phenols.

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a significant factor in many diseases. Trifluoromethyl-containing phenols can exert anti-inflammatory effects by modulating inflammatory signaling pathways and decreasing the production of pro-inflammatory mediators like nitric oxide (NO).[1][8]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A key mechanism of anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). TFMPs can interfere with this pathway, leading to reduced production of NO and prostaglandins.[8][9]

Experimental Evaluation: Nitric Oxide Production Assay

The Griess assay is a common method to quantify nitrite (a stable breakdown product of NO) in cell culture supernatants, serving as an indirect measure of NO production.

Protocol: Griess Assay for Nitric Oxide Production in Macrophages

  • Principle: This assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo derivative that can be measured spectrophotometrically at 540 nm.

  • Step-by-Step Methodology:

    • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach 80-90% confluency.

    • Pre-treatment: Treat the cells with various concentrations of the TFMP compound for 1-2 hours.

    • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).

    • Incubation: Incubate the plate for 24 hours.

    • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (NED solution).

    • Incubation and Reading: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Self-Validation:

    • Cell Viability Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.

    • Controls: Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + known inhibitor (e.g., L-NAME).

Antimicrobial Activities: Combating Pathogens

The phenolic hydroxyl group is a known pharmacophore for antimicrobial activity, and its effectiveness can be modulated by substituents like the CF3 group.[1] TFMP derivatives have shown potential against a range of microorganisms.

Mechanism of Action: Membrane Disruption

Phenolic compounds often exert their antimicrobial effects by disrupting the bacterial cell membrane.[10][11] Their lipophilic nature, enhanced by the CF3 group, allows them to partition into the lipid bilayer, increasing its permeability.[10] This leads to the leakage of essential intracellular components like ions and ATP, ultimately causing cell death.[11] Some trifluoromethyl ketones, related structures, are thought to target membrane transporters.[12]

Caption: TFMP mechanism of antimicrobial action and screening workflow.

Experimental Evaluation: Minimum Inhibitory Concentration (MIC)

The MIC is a key parameter that defines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Protocol: Broth Microdilution Method for MIC Determination

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the TFMP compound in a liquid growth medium. The lowest concentration that shows no visible turbidity after incubation is recorded as the MIC.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 2-fold serial dilution of the TFMP compound in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the standardized bacterial inoculum to each well.

    • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Reading: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

  • Expert Insight: The choice of broth is critical as components can interfere with the compound's activity. Mueller-Hinton Broth is standard as it has low levels of inhibitors. For a more robust determination, a colorimetric indicator like resazurin can be added, which changes color in the presence of metabolic activity, providing a clearer endpoint.

Neuroprotective Potential

Emerging research suggests that phenolic compounds, in general, possess neuroprotective properties, primarily due to their potent antioxidant and anti-inflammatory effects.[13][14][15][16] Both inflammation and oxidative stress are heavily implicated in the neurodegeneration seen in diseases like Parkinson's and Alzheimer's.[13] By neutralizing harmful reactive oxygen species (ROS) and suppressing pro-inflammatory cytokines, TFMPs could potentially protect neurons from damage and slow disease progression.[16]

Hypothesized Mechanisms

The neuroprotective effects of TFMPs are likely multifactorial:

  • Antioxidant Action: The phenolic structure can scavenge free radicals, reducing oxidative stress that damages neurons.[15]

  • Anti-inflammatory Effects: As discussed previously, the ability to inhibit pathways like NF-κB can reduce chronic neuroinflammation, a key driver of neurodegenerative diseases.[16]

  • Modulation of Signaling Pathways: Polyphenols can influence neuronal survival pathways, such as the Nrf2 and sirtuin pathways, which are involved in cellular stress response and longevity.[14][16]

Future Experimental Directions

To validate the neuroprotective potential of TFMPs, researchers can employ several in vitro and in vivo models:

  • In Vitro: Use neuronal cell lines (e.g., SH-SY5Y) and induce neurotoxicity with agents like 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides. The protective effect of TFMPs can be measured by assessing cell viability and markers of oxidative stress.

  • In Vivo: Utilize animal models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's model in mice). The efficacy of TFMP administration can be evaluated through behavioral tests, histological analysis of brain tissue, and measurement of neurotransmitter levels.

Conclusion and Future Perspectives

Trifluoromethylphenols represent a versatile and powerful scaffold in medicinal chemistry. The unique properties imparted by the CF3 group have led to the development of compounds with significant anticancer, anti-inflammatory, and antimicrobial activities, with a promising outlook for neuroprotection. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to explore and expand upon the therapeutic potential of this chemical class. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and advancing promising lead compounds into preclinical and clinical development.

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The Halogenated Phenols: A Technical Guide to Their Discovery, Synthesis, and Evolving Role in Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of halogenated phenols, a class of compounds that have played a pivotal and multifaceted role in the advancement of chemical synthesis, medicine, and materials science. From their early discovery as potent antiseptics to their contemporary applications as versatile chemical intermediates and specialized materials, the journey of halogenated phenols is a compelling narrative of scientific inquiry and innovation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles, historical context, and practical applications of these significant molecules.

Genesis and Early Investigations: From Coal Tar to Antiseptic Revolution

The story of halogenated phenols is intrinsically linked to the discovery of phenol itself. In 1834, Friedlieb Ferdinand Runge first isolated phenol in an impure form from coal tar, naming it "Karbolsäure" (carbolic acid).[1] It wasn't until 1841 that the French chemist Auguste Laurent prepared pure phenol.[1] The profound impact of phenol on medicine was realized in the 1860s when Joseph Lister, building on the work of Küchenmeister in Germany, pioneered the use of phenol as an antiseptic in surgery, drastically reducing mortality from post-operative infections.[2][3] This marked the dawn of the antiseptic era and highlighted the potent biological activity of the phenolic structure.

The inherent reactivity of the phenol ring towards electrophilic substitution made its halogenation an early and accessible transformation for chemists.[1] The strong activating nature of the hydroxyl group facilitates the ready substitution of halogen atoms onto the aromatic ring, often without the need for a catalyst.[1][4] Early research into halogenated phenols was largely driven by the desire to modify and enhance the antiseptic properties of phenol. It was observed that the introduction of halogen atoms could significantly alter the compound's efficacy and toxicity.[5][6] These early explorations laid the groundwork for the development of a vast array of halogenated phenolic compounds with tailored properties.

The Synthetic Challenge: Taming the Reactivity of the Phenolic Ring

The high reactivity of the phenol nucleus, while advantageous for initial halogenation, presents a significant challenge in controlling the regioselectivity and the degree of substitution. The hydroxyl group is a strong ortho-, para-director, often leading to the formation of mixtures of mono-, di-, and tri-halogenated isomers.[4] Overcoming this challenge has been a central theme in the synthetic history of halogenated phenols.

Direct Electrophilic Halogenation: The Foundational Approach

The most direct method for synthesizing halogenated phenols is the electrophilic substitution of phenol with elemental halogens (Cl₂, Br₂, I₂).[4]

Key Factors Influencing Direct Halogenation:

FactorInfluence on Reaction OutcomeRationale
Solvent Polarity Polar solvents (e.g., water) favor polysubstitution, while non-polar solvents (e.g., CS₂, CCl₄) promote monosubstitution.[7]Polar solvents facilitate the ionization of phenol to the more reactive phenoxide ion.[7]
Temperature Lower temperatures generally improve selectivity by slowing down the reaction rate.[7]Reduces the likelihood of multiple halogenation events occurring.
Nature of Halogenating Agent The reactivity of the halogen influences the reaction conditions required.Iodination is often less vigorous and may require an oxidizing agent to proceed efficiently.[7]
pH Control In aqueous solutions, pH can significantly affect the reaction rate and product distribution.[7]Alkaline conditions can increase the concentration of the highly reactive phenoxide ion.[7]

A classic example of the challenges of direct halogenation is the reaction of phenol with bromine water, which readily produces a precipitate of 2,4,6-tribromophenol.[7] To achieve more controlled outcomes, chemists have developed a variety of halogenating agents and catalytic systems. For instance, N-halosuccinimides, in the presence of catalysts like Cu-Mn spinel oxide, can provide good to excellent yields of monohalogenated phenols with high para-selectivity.[8]

Indirect Synthetic Routes: Expanding the Toolkit

To access specific isomers that are difficult to obtain through direct halogenation, a range of indirect methods have been developed. These often involve multi-step sequences that allow for precise control over the substitution pattern.

Workflow for the Sandmeyer Reaction to Produce a Halogenated Phenol:

Sandmeyer_Reaction A Aniline Derivative B Diazotization (NaNO₂, aq. acid) A->B Step 1 C Diazonium Salt B->C D Sandmeyer Reaction (Cu(I) Halide) C->D Step 2 E Halogenated Benzene D->E F Hydrolysis (e.g., NaOH, then H₃O⁺) E->F Step 3 G Halogenated Phenol F->G

Caption: The Sandmeyer reaction provides a versatile route to halogenated phenols via diazonium salt intermediates.

Diverse Applications: From Disinfectants to High-Performance Materials

The unique chemical and physical properties of halogenated phenols have led to their application in a wide range of fields.

Medicine and Healthcare: A Double-Edged Sword

The antimicrobial properties of halogenated phenols have been harnessed in various disinfectant and antiseptic formulations.[6] For instance, the well-known antiseptic TCP originally contained a mixture of halogenated phenols.[9][10] Triclosan, a polychlorinated phenoxy phenol, has been widely used in consumer products for its antibacterial properties.[6] However, the use of some halogenated phenols in healthcare has been curtailed due to concerns about their toxicity and potential to promote antimicrobial resistance.[6]

In addition to their antimicrobial effects, certain halogenated phenols have found use as anesthetics.[11] The development of halogenated anesthetic agents, such as halothane, revolutionized surgery, though some have been associated with rare instances of liver toxicity.[12][13] More recently, halogenated phenols are being explored for their potential in diagnostics, as antioxidants, and in drug delivery systems.[14]

Industrial Applications: Enhancing Material Properties

A significant industrial application of halogenated phenols is in the production of flame retardants.[15][16][17] Brominated phenols, in particular, are incorporated into polymers to reduce their flammability.[15] The presence of the halogen atoms in the molecular structure imparts fire-retardant properties to the resulting materials.[16][18] However, the environmental persistence and potential toxicity of some halogenated flame retardants have led to increased scrutiny and a search for safer alternatives.[17][19]

Halogenated phenols also serve as crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[4][20] The halogen atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[20]

Environmental Fate and Toxicological Profile

The widespread use of halogenated phenols has raised concerns about their environmental impact and potential toxicity to humans and wildlife.[21][22] Many halogenated phenols are classified as persistent organic pollutants (POPs) due to their resistance to degradation.[21]

Environmental Persistence and Biodegradation

The stability of the carbon-halogen bond contributes to the environmental persistence of many halogenated phenols.[23][24] They can accumulate in soil, water, and biota.[23] However, some microorganisms have evolved enzymatic pathways to degrade these compounds.[25][26] The biodegradation of halogenated phenols can occur under both aerobic and anaerobic conditions, often involving initial dehalogenation steps.[25][27][28]

Simplified Microbial Degradation Pathway of a Chlorinated Phenol:

Biodegradation_Pathway A Chlorinated Phenol B Reductive Dehalogenation (Anaerobic) A->B D Hydroxylation (Aerobic) A->D C Phenol B->C C->D E Catechol D->E F Ring Cleavage (Dioxygenases) E->F G TCA Cycle Intermediates F->G

Caption: Microbial degradation of chlorinated phenols can proceed through different initial steps depending on the presence or absence of oxygen.

Toxicity and Human Health

The toxicity of halogenated phenols can vary significantly depending on the type and position of the halogen substituents.[5][29][30] Some halogenated phenols are known to be endocrine disruptors and can have adverse effects on the nervous system.[15] Their ability to interfere with mitochondrial energy transfer reactions is one proposed mechanism of toxicity.[31] Due to their potential for bioaccumulation, there is ongoing research to assess the long-term health risks associated with exposure to these compounds.[15][21]

Modern Analytical Techniques for Detection and Quantification

The accurate detection and quantification of halogenated phenols in various matrices, such as environmental samples and biological tissues, are crucial for monitoring their distribution and assessing exposure risks. Several analytical techniques are employed for this purpose.

Comparison of Analytical Methods for Halogenated Phenols:

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and boiling point, followed by mass-based detection.High sensitivity and selectivity, considered a "gold standard."[32]Often requires a derivatization step to increase volatility.[32]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Suitable for less volatile compounds, no derivatization needed.Generally lower sensitivity than GC-MS.[32]
UV-Visible Spectrophotometry Measures the absorption of light by the phenolic compounds.Simple, inexpensive, and useful for determining total phenolic content.[32]Lacks the specificity to quantify individual halogenated phenols.[32]
Experimental Protocol: Solid-Phase Extraction (SPE) and HPLC Analysis of Phenols in Drinking Water

The following is a generalized protocol for the extraction and analysis of halogenated phenols in a water sample, based on established methods.[33]

I. Sample Preparation and Solid-Phase Extraction (SPE):

  • Sample Acidification: Adjust a 250 mL water sample to a pH of approximately 2.0 using a suitable acid (e.g., phosphoric acid).[33] This step ensures that the phenolic compounds are in their protonated, less polar form, which enhances their retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) by passing 3 mL of tetrahydrofuran, followed by 3 mL of methanol, and finally equilibrating with 3 mL of water.[33] This process activates the sorbent and ensures reproducible retention.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[33] The phenolic analytes will be retained on the sorbent while the bulk of the water passes through.

  • Washing: Wash the cartridge with 2 mL of water to remove any remaining polar impurities.[33]

  • Drying: Dry the cartridge under vacuum for a few minutes to remove residual water, which could interfere with the subsequent elution and analysis.[33]

  • Elution: Elute the retained phenols from the cartridge with 3 mL of a suitable organic solvent, such as tetrahydrofuran.[33]

  • Concentration and Reconstitution: Concentrate the eluent to a small volume (e.g., 0.2 mL) under a gentle stream of nitrogen. Reconstitute the sample to a final volume of 0.5 mL with water.[33] This step increases the concentration of the analytes to detectable levels.

  • Filtration: Filter the final sample through a 0.45-µm filter to remove any particulate matter before HPLC analysis.[33]

II. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Instrumentation: Utilize an HPLC system equipped with a suitable detector (e.g., UV detector).

  • Column: Employ a column designed for the separation of phenolic compounds (e.g., Agilent Poroshell 120).[33]

  • Mobile Phase: Use a gradient elution program with a mixture of an aqueous phase (e.g., water with a small amount of acid) and an organic phase (e.g., acetonitrile or methanol) to achieve optimal separation of the target analytes.

  • Detection: Monitor the column effluent at a wavelength where the phenolic compounds exhibit strong absorbance.

  • Quantification: Quantify the concentration of each halogenated phenol by comparing its peak area to that of a calibration curve generated from standards of known concentrations.

Future Perspectives: Towards Greener and More Sustainable Chemistries

The historical trajectory of halogenated phenols, from their celebrated role in antiseptic surgery to the environmental concerns surrounding some of their applications, underscores the evolving nature of chemical science. The future of halogenated phenol research will likely focus on several key areas:

  • Green Synthesis: The development of more environmentally friendly and selective methods for the synthesis of halogenated phenols, minimizing the use of hazardous reagents and the generation of waste.

  • Biodegradable Alternatives: The design and synthesis of novel halogenated phenols with enhanced biodegradability, reducing their environmental persistence.

  • Targeted Biological Activity: The exploration of halogenated phenols as scaffolds for the development of new therapeutic agents with high specificity and low toxicity.

  • Sustainable Materials: The creation of high-performance materials incorporating halogenated phenols that are recyclable or derived from renewable feedstocks.

The rich history and diverse applications of halogenated phenols provide a valuable foundation for future innovations. By leveraging our understanding of their chemistry, biology, and environmental impact, the scientific community can continue to harness the unique properties of these remarkable compounds in a responsible and sustainable manner.

References

  • Montaño, M., Gutleb, A. C., & Murk, A. J. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Environmental Science & Technology, 47(12), 6071–6081.
  • Maxey, F. S., & Suflita, J. M. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Applied and Environmental Microbiology, 61(4), 1546–1550.
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  • Preparation of halogenated phenols and salts thereof. (1984).
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  • El-Mekkawy, A., et al. (2013). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies.
  • Wikipedia. (n.d.). Phenol. Wikipedia.
  • (n.d.). What exactly does the antiseptic TCP contain?. Chemguide.
  • OMEGALabs. (n.d.). TCP Disinfectant. OMEGALabs.
  • Salkinoja-Salonen, M. S. (1995). Organic halogens in the environment: studies of environmental biodegradability and human exposure. Helda - University of Helsinki.
  • Ni, Y., & Li, T. (2020). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 21(21), 8083.
  • Kumar, A., Kumar, S., & Kumar, S. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • Flame retardant phenolic resin compositions. (1968).
  • Toxics Use Reduction Institute. (2010). Sustainable Routes to Non-Halogenated Flame Retardants Based on Phenolic Monomers. Toxics Use Reduction Institute.
  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59–79.
  • Halogenated phenols for diagnostics, antioxidant protection and drug delivery. (2013).
  • Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 233, 114227.
  • Kurkin, V. A., & Ryazanova, T. K. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW).
  • (2017). Why are phenols good disinfectants?. Quora.
  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Tecam Group.
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  • Ma, Y., et al. (2013). Preparation and characterization of phenolic foams with eco-friendly halogen-free flame retardant. Journal of Thermal Analysis and Calorimetry, 115(1), 739–747.
  • Izushi, F., Mori, T., & Ogata, M. (1988). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. Acta Medica Okayama, 42(1), 7–14.
  • Green Science Policy Institute. (2011). Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?. Green Science Policy Institute.
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A Comprehensive Technical Guide to 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, a key building block in modern medicinal chemistry and drug discovery. This document offers a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries, covering its chemical properties, synthesis, analytical methods, commercial availability, and safe handling protocols. The strategic incorporation of bromine, fluorine, and a trifluoromethyl group imparts unique physicochemical and biological properties, making it a valuable intermediate for the synthesis of novel therapeutic agents and other advanced materials.[1][2] This guide aims to equip the reader with the necessary knowledge to effectively source, handle, and utilize this versatile compound in their research and development endeavors.

Introduction: The Strategic Importance of Polysubstituted Phenols in Drug Discovery

The landscape of modern drug discovery is characterized by the pursuit of molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles. Polysubstituted aromatic compounds, particularly functionalized phenols, serve as critical scaffolds in the design of novel therapeutics. The strategic introduction of various functional groups onto the phenolic ring allows for the fine-tuning of a molecule's properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound (CAS No. 1224604-17-4) is a prime example of a highly functionalized building block that has garnered significant interest in medicinal and agricultural chemistry.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, offers a confluence of desirable attributes for drug design.[1]

  • The Trifluoromethyl Group (-CF3): This strongly electron-withdrawing and highly lipophilic moiety is known to enhance metabolic stability by blocking sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[2] It can also improve a molecule's ability to cross cell membranes and can play a crucial role in molecular recognition and binding to target proteins.[2]

  • The Bromine Atom (-Br): The bromine substituent serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[2] This reactivity is instrumental in the construction of complex molecular architectures commonly found in biologically active compounds.[2]

  • The Fluorine Atom (-F): The presence of a fluorine atom can significantly influence the acidity of the phenolic hydroxyl group and modulate the electronic properties of the aromatic ring, which can impact intermolecular interactions and binding affinity.

This guide will delve into the technical specifics of this compound, providing a holistic understanding of its role as a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safety in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1224604-17-4[3]
Molecular Formula C₇H₃BrF₄O[1][3]
Molecular Weight 258.998 g/mol [3]
Appearance Solid[4]
Boiling Point 181.5 ± 35.0 °C at 760 mmHg[1]
Purity Typically ≥95%[1]

Sourcing and Commercial Availability: A Comparative Analysis of Suppliers

The reliable procurement of high-quality starting materials is a critical first step in any research and development program. This compound is available from a number of commercial suppliers, catering to both research-scale and bulk quantity requirements. When selecting a supplier, it is essential to consider not only the price but also the purity of the compound, the availability of comprehensive analytical documentation (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.

Table 2: Comparative Overview of Commercial Suppliers for this compound

SupplierAvailable QuantitiesPurityPrice (USD, illustrative)
MySkinRecipes 100mg, 250mg, 1g≥95%~

90 (250mg), ~$270 (1g)
CymitQuimica 100mg, 250mg, 1g, 5g95%~

142 (250mg), ~$237 (1g)
Parchem Inquire for detailsInquire for detailsInquire for details
BenchChem Inquire for detailsInquire for detailsInquire for details
ChemicalBook Inquire for detailsInquire for detailsInquire for details

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.

Synthesis and Manufacturing: A Proposed Synthetic Pathway

While specific proprietary synthesis methods for this compound are not always publicly disclosed by commercial suppliers, a plausible synthetic route can be devised based on established organofluorine chemistry principles. A common strategy for the synthesis of polysubstituted phenols involves the functionalization of a readily available precursor.

A potential synthetic approach could involve the bromination of a suitable fluorinated and trifluoromethylated phenol precursor. For instance, the direct bromination of 2-fluoro-6-(trifluoromethyl)phenol would be a logical, though potentially challenging, route due to the directing effects of the existing substituents.

Proposed Synthesis Workflow:

A 2-Fluoro-6-(trifluoromethyl)aniline B Diazotization (NaNO2, H2SO4) A->B Step 1 C 2-Fluoro-6-(trifluoromethyl)phenol B->C Step 2 D Bromination (NBS or Br2, Solvent) C->D Step 3 E This compound D->E Step 4 F Purification (Crystallization/Chromatography) E->F Step 5 G Final Product F->G Step 6

Caption: Proposed synthetic workflow for this compound.

Analytical Methods for Quality Control

Robust analytical methods are essential for verifying the identity and purity of this compound, ensuring its suitability for downstream applications. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is well-suited for the analysis of this halogenated phenol.

Table 3: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 280 nm

HPLC Analysis Workflow:

A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B C C18 Reverse-Phase Column B->C D UV Detector (280 nm) C->D E Data Acquisition and Analysis D->E F Purity Assessment E->F

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it an excellent tool for identifying and quantifying the target compound and any volatile impurities. Derivatization may be necessary to improve the volatility of the phenolic compound.

Table 4: Representative GC-MS Method Parameters

ParameterCondition
GC Column DB-5 or equivalent
Oven Program Initial temp 80°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min)
Carrier Gas Helium
Injection Mode Split or Splitless
Ion Source Temp. 230 °C
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Safe Handling and Storage

As with all halogenated phenolic compounds, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] A storage temperature of 2-8°C is often recommended.[1]

  • Spill Response: In case of a spill, avoid generating dust. Absorb small spills with an inert material and place it in a sealed container for proper disposal.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a versatile platform for introducing desirable properties into target molecules. This technical guide has provided a comprehensive overview of its properties, sourcing, synthesis, analytical methods, and safe handling procedures to support researchers and drug development professionals in their endeavors. By understanding the key technical aspects of this valuable building block, scientists can more effectively leverage its potential in the creation of next-generation therapeutics and other advanced materials.

References

  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column.
  • Oakwood Chemical. (n.d.). 4-Bromo-2-(trifluoromethoxy)phenol.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • Agilent. (n.d.). Analysis of Essential Oils Using a Comprehensive GCxGC with a Reverse Flow Modulator Combined with High Resolution GC/MS.
  • Journal of Materials and Environmental Science. (n.d.). GC-MS, FTIR and 1H, 13C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O.
  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
  • King, A. O., et al. (n.d.). Phenol, 4-bromo-2-(trifluoromethyl)-.
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reactivity of the aromatic ring in 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aromatic Ring Reactivity of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Executive Summary

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a strongly activating hydroxyl group, two deactivating/directing halogens, and a powerfully deactivating trifluoromethyl group, creates a nuanced reactivity profile. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of its aromatic ring. We will explore the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, the utility of the carbon-bromine bond in metal-catalyzed cross-coupling, and other key transformations. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.

Introduction

The strategic placement of substituents on an aromatic ring is a cornerstone of modern molecular design. The title compound, this compound, is a prime example of a scaffold engineered for selective functionalization. The bromine atom at the 4-position provides a reliable handle for cross-coupling reactions, enabling the construction of complex biaryl systems or the introduction of other functionalities.[2] Concurrently, the electron-withdrawing fluorine and trifluoromethyl groups enhance key physicochemical properties of derivative molecules, such as metabolic stability, lipophilicity, and bioavailability, which are critical considerations in drug design.[3] This guide will deconstruct the reactivity of this scaffold, providing a predictive framework for its synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1224604-17-4[1][4]
Molecular Formula C₇H₃BrF₄O[1][4]
Molecular Weight 259.00 g/mol [1]
Appearance Solid-
Boiling Point 181.5 ± 35.0 °C at 760 mmHg[1]

Chapter 1: Analysis of Substituent Effects on the Aromatic Ring

The reactivity of the benzene ring is dictated by the interplay of the inductive and resonance effects of its four distinct substituents. The hydroxyl group is a powerful activator, while the halogens and the trifluoromethyl group are deactivators.[5][6][7] Their combined influence determines the regioselectivity of substitution reactions.

  • -OH (Hydroxyl): A strong activating group that donates electron density to the ring via resonance, directing incoming electrophiles to the ortho and para positions.[7]

  • -F (Fluoro) & -Br (Bromo): These halogens are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can participate in resonance.[5][6]

  • -CF₃ (Trifluoromethyl): This group is strongly deactivating through a powerful inductive effect and is a meta-director.[8]

The synergy of these effects makes the C5 position the most electron-rich and sterically accessible site for electrophilic attack, while the overall electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups.

Caption: Directing influences of substituents on the aromatic ring.

Chapter 2: Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring.[9] Despite the presence of three deactivating groups, the powerful activating effect of the hydroxyl group enables these reactions, directing the incoming electrophile with high regioselectivity.

Regioselectivity: The Predominance of C5 Substitution

The position most susceptible to electrophilic attack is C5. This is due to the convergence of directing effects and the superior activating nature of the hydroxyl group:

  • C5 is ortho to the strongly activating -OH group.

  • C5 is para to the -F group.

  • C5 is ortho to the -Br group.

  • C5 is meta to the deactivating -CF₃ group.

The arenium ion intermediate formed upon attack at C5 is significantly stabilized by resonance involving a lone pair from the adjacent hydroxyl group, a stabilizing contribution not possible with attack at C3.[7]

G start Phenol Substrate + Electrophile (E+) c5_attack Attack at C5 (Favored) start->c5_attack c3_attack Attack at C3 (Disfavored) start->c3_attack c5_intermediate Arenium Ion Intermediate (OH-stabilized) c5_attack->c5_intermediate c3_intermediate Arenium Ion Intermediate (Less stable) c3_attack->c3_intermediate deprotonation Deprotonation (-H+) c5_intermediate->deprotonation product C5-Substituted Product deprotonation->product

Caption: Logical workflow for electrophilic aromatic substitution.

Experimental Protocol: Regioselective Bromination at C5

This protocol describes the selective introduction of a bromine atom at the C5 position. The use of a less reactive brominating agent like N-Bromosuccinimide (NBS) and controlled temperature helps prevent over-bromination, which can occur with highly activated phenols.[3]

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain 4,5-Dibromo-2-fluoro-6-(trifluoromethyl)phenol.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

The high density of electron-withdrawing groups makes the aromatic ring electron-deficient and thus highly susceptible to SNAr.[10] This reaction involves the attack of a nucleophile on the ring, followed by the displacement of a leaving group, typically a halide.[11][12]

Regioselectivity: Preferential Displacement of Fluorine at C2

In SNAr, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[12] This intermediate is stabilized by electron-withdrawing groups positioned ortho or para to the site of attack.

  • Attack at C2 (displacing -F): The negative charge in the Meisenheimer complex is stabilized by the adjacent, strongly electron-withdrawing -CF₃ group at C6.

  • Attack at C4 (displacing -Br): The key activating groups (-CF₃ and -F) are meta to this position and thus offer no resonance stabilization to the intermediate.

Therefore, nucleophilic substitution is predicted to occur exclusively at the C2 position. In many polyfluoroaromatic systems, fluoride is also a superior leaving group compared to other halogens in SNAr reactions.[10]

Experimental Protocol: Synthesis of a Diaryl Ether via SNAr

This protocol details the substitution of the C2-fluorine with a phenoxide nucleophile.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk tube, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry Schlenk tube, add this compound, 4-methoxyphenol, and anhydrous potassium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with 1 M NaOH solution to remove unreacted phenol, then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diaryl ether by column chromatography.

Chapter 4: Metal-Catalyzed Cross-Coupling at the C4-Position

The C4-bromo substituent is an ideal functional handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C, C-N, and C-O bonds.[2]

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, catalyzed by a palladium complex.[2]

G start Combine Aryl Bromide, Boronic Acid, Base, Pd Catalyst inert Establish Inert Atmosphere (Argon) start->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Reaction

This protocol is adapted from a procedure for a structurally similar substrate, 4-Bromo-2-(trifluoromethyl)phenol.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Toluene and Water (e.g., 5:1 ratio), degassed

  • Round-bottom flask, condenser, and inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Attach a condenser and heat the reaction mixture to 90 °C, stirring vigorously for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

References

  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. PubChem Compound Summary.
  • YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation.
  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Infoscience EPFL. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
  • ResearchGate. (n.d.). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation.
  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution.
  • YouTube. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols.

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Methodological & Application

use of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Introduction: Strategic Utilization of a Privileged Building Block

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1][2] Its widespread adoption in academic and industrial laboratories, particularly in pharmaceutical and agrochemical research, stems from its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of organoboron reagents.[3][4]

This guide focuses on a specific and highly valuable substrate: This compound . This molecule is a key building block, prized for the unique physicochemical properties imparted by its substituents.[5] The electron-withdrawing trifluoromethyl (CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity of target molecules, while the fluorine atom can modulate pKa and conformation.[5] The bromine atom at the 4-position serves as a versatile handle for C-C bond formation via cross-coupling reactions.[5]

However, the structural features of this substrate present distinct challenges. The trifluoromethyl group at the ortho position creates significant steric hindrance around the reactive C-Br bond, which can impede the oxidative addition step in the catalytic cycle.[6][7][8] Furthermore, the presence of an acidic phenolic hydroxyl group requires careful selection of a base to avoid unwanted side reactions or catalyst inhibition. This document provides a detailed exploration of these challenges, offering field-proven insights and robust protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood palladium-based catalytic cycle.[9][10] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the electrophile (in this case, the C-Br bond of our phenol). This step oxidizes the palladium center from Pd(0) to Pd(II).[4][9] The reactivity for this step generally follows the trend I > OTf > Br >> Cl.[12]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation by a base.[13] The base reacts with the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center, displacing the halide.[12][13]

  • Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners, releasing the desired biaryl product. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle.[9][10]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product R¹-R² (Biaryl Product) borate_waste X-B(OH)₂ + Base-H⁺ dummy3 aryl_halide R¹-X (Aryl Halide) dummy1 boronic_acid R²-B(OH)₂ (Boronic Acid) dummy2 base Base (e.g., K₂CO₃) dummy1->pd2_oxidative Electrophile dummy2->pd2_transmetal Nucleophile + Activator dummy3->product Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations for a Sterically Hindered Phenol

The successful coupling of this compound requires careful optimization of several parameters to overcome the inherent challenges of the substrate.

Catalyst and Ligand Selection: The Core of the System

For sterically demanding substrates, the choice of ligand is paramount.[14] Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. The catalyst system must feature ligands that are both bulky and electron-rich to promote the difficult oxidative addition and subsequent reductive elimination steps.[15]

  • Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings. Their bulk facilitates the formation of a monoligated Pd(0) species, which is highly reactive, while their electron-donating nature accelerates both oxidative addition and reductive elimination.[8][14][16]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes (e.g., PEPPSI-type precatalysts).[7] They are known for their high efficiency in coupling sterically hindered aryl chlorides and bromides.[7]

Base Selection: A Delicate Balance

The base plays the crucial role of activating the boronic acid for transmetalation.[13] Given the acidic nature of the phenolic proton (pKa ≈ 7-8), the base must be chosen carefully.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are common and effective bases. Cesium carbonate is more soluble in organic solvents and more basic, often providing better results for difficult couplings.[11]

  • Potassium Phosphate (K₃PO₄): A stronger base that is often successful when carbonates fail, particularly for hindered systems.

  • Potassium Fluoride (KF): Can be used if the starting material contains base-labile groups. It activates the boronic acid without creating a strongly basic environment.[13]

The phenolic proton will be deprotonated under these conditions to form a phenoxide. While this can sometimes complicate the reaction, many modern catalyst systems exhibit high tolerance for free hydroxyl groups.[7]

Solvent System: Facilitating the Phases

A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[12]

  • Organic Solvents: Dioxane, toluene, or tetrahydrofuran (THF) are excellent choices.[1] They must be thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Aqueous Phase: A small amount of water is typically required to dissolve the base and facilitate the formation of the active boronate species.[1]

Organoboron Reagent: Stability and Reactivity

While boronic acids are the most common coupling partners, alternative boron reagents can offer advantages.[2]

  • Boronic Acids (Ar-B(OH)₂): Readily available but can be prone to decomposition via protodeboronation, especially with electron-deficient or some heteroaromatic derivatives.[2]

  • Pinacol Boronate Esters (Ar-B(pin)): More stable to storage and less prone to protodeboronation. They are excellent coupling partners, often used in late-stage syntheses.[1][2]

  • Potassium Trifluoroborates (Ar-BF₃K): Crystalline, air-stable solids that are easy to handle and highly effective in Suzuki couplings.[16][17]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts, organic solvents, and bases can be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Direct Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a general procedure for the direct coupling of this compound with a representative arylboronic acid, adapted from established methods for this substrate.[5]

Materials and Reagents

ReagentCAS No.MW ( g/mol )StoichiometryTypical Amount (for 1 mmol scale)
This compound50824-04-9256.991.0 equiv257 mg
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)5720-07-0151.961.2 equiv182 mg
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05 equiv58 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equiv276 mg
Toluene108-88-3--5 mL
Water7732-18-5--1 mL

Step-by-Step Methodology

  • Vessel Preparation: To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (257 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Scientist's Note: For more challenging couplings, a pre-catalyst like Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos (e.g., 2 mol% Pd, 4 mol% ligand) may provide superior results.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe. The mixture should be a heterogeneous slurry.

    • Causality: Degassing solvents (by bubbling with argon for 15-20 minutes or via freeze-pump-thaw cycles) is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.[11]

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The disappearance of the starting aryl bromide is a key indicator of reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure biaryl product.

Workflow start 1. Add Reagents to Flask (Aryl Bromide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) start->inert catalyst 3. Add Pd Catalyst & Solvents inert->catalyst react 4. Heat and Stir (e.g., 90 °C, 12-24h) catalyst->react monitor 5. Monitor Reaction (TLC / GC-MS) react->monitor monitor->react If incomplete workup 6. Quench & Aqueous Workup (Dilute, Wash, Extract) monitor->workup If complete purify 7. Dry & Purify (Concentrate, Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure solvents are properly degassed and an inert atmosphere is maintained. Use a fresh bottle of catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the temperature in 10 °C increments (up to the boiling point of the solvent).
Protodeborylation 1. Presence of excess water or acidic impurities.2. Boronic acid is unstable under reaction conditions.1. Use anhydrous solvents and ensure the base is not excessively hydrated.2. Switch to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1][2][17]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the setup and reaction.[11]
Decomposition of Starting Material 1. Reaction temperature is too high.2. Base is too strong or incompatible.1. Lower the reaction temperature.2. Screen alternative bases, such as KF or an organic base.

Conclusion

This compound is a powerful synthetic intermediate whose utility can be fully realized through the Suzuki-Miyaura cross-coupling. While its sterically hindered nature and acidic functionality present challenges, they are readily overcome with a rational approach to experimental design. The key to success lies in the selection of a robust catalytic system, typically involving bulky, electron-rich biarylphosphine or NHC ligands, paired with an appropriate base and carefully deoxygenated solvents. The protocols and insights provided herein serve as a comprehensive guide for researchers, enabling the efficient synthesis of complex biaryl phenols for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Mondal, B., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(3), 579-586. [Link]
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Knapp, D. M., et al. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 129(27), 8424–8425. [Link]
  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1996–1999. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16484–16494. [Link]
  • MDPI. (2023).
  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
  • Sova, M., et al. (2017). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 13, 1949–1955. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Itoh, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry, 126(11-12), 1475-1478. [Link]
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
  • ResearchGate. (n.d.). Suzuki cross-coupling of borylated α-trifluoromethyl-β-hydroxy alcohols. [Link]
  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] In the landscape of medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl moiety, in particular, is a well-established bioisostere that can significantly improve the pharmacological properties of a molecule.

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol has emerged as a highly versatile and valuable building block in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring a bromine atom amenable to a wide range of cross-coupling reactions, an ortho-fluorine atom, and a trifluoromethyl group, provides a powerful platform for scaffold diversification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of kinase inhibitors, with a focus on the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Key Synthetic Transformations: Building Complexity

The synthetic utility of this compound is primarily centered around the functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, allowing for the facile and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in many kinase inhibitors.[2] This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Workflow Start 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Intermediate 4-Aryl-2-fluoro-6- (trifluoromethyl)phenol Reaction->Intermediate End Kinase Inhibitor Scaffold Intermediate->End Further Functionalization

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-deficient aryl bromides like our starting material, the use of electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is another indispensable tool in modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a wide variety of amines.[3][4][5] This reaction is particularly valuable for the synthesis of kinase inhibitors, as the aniline and related nitrogen-containing heterocycles are common pharmacophores that interact with the hinge region of the kinase active site.

Buchwald_Hartwig_Workflow Start 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Amine (Primary or Secondary) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Reagents->Reaction Intermediate 4-Amino-2-fluoro-6- (trifluoromethyl)phenol Derivative Reaction->Intermediate End Kinase Inhibitor Scaffold Intermediate->End Further Functionalization

Self-Validating System: A well-executed Buchwald-Hartwig amination protocol includes in-process controls, such as monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material and the formation of the desired product. This allows for timely adjustments to the reaction conditions if necessary.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of key intermediates for kinase inhibitors starting from this compound. These protocols are based on established methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a biaryl phenol intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.
This compound1224604-17-4259.001.01.0
4-Methoxyphenylboronic acid5720-07-0151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.11--
Water (degassed)7732-18-518.02--

Procedure:

  • To a flame-dried 25 mL round-bottom flask, add this compound (259 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of argon.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent system). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-methoxyphenyl)-2-fluoro-6-(trifluoromethyl)phenol.

Protocol 2: Buchwald-Hartwig Amination with Aniline

This protocol provides a general method for the C-N coupling of this compound with aniline.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.
This compound1224604-17-4259.001.01.0
Aniline62-53-393.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.0250.025
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)161265-03-8578.680.100.10
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.02.0
1,4-Dioxane (anhydrous)123-91-188.11--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (259 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and Xantphos (58 mg, 0.10 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Add aniline (112 mg, 1.2 mmol) to the reaction mixture via syringe.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-2-fluoro-6-(trifluoromethyl)phenol.

Application in Kinase Inhibitor Synthesis: A Case Study of a p38 Kinase Inhibitor Scaffold

The intermediates synthesized using the protocols above can serve as the foundation for the construction of a variety of kinase inhibitors. For example, the biaryl phenol from the Suzuki-Miyaura coupling can be further functionalized to target kinases such as p38 MAP kinase, which is implicated in inflammatory diseases.[6][7] The anilino-phenol derivative from the Buchwald-Hartwig amination can be elaborated into inhibitors of kinases like BRAF or VEGFR, where the aniline moiety often forms crucial hydrogen bonds in the kinase hinge region.[8][9][10]

Kinase_Inhibitor_Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Pathway cluster_buchwald Buchwald-Hartwig Pathway Start_Suzuki 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol Suzuki Suzuki-Miyaura Coupling Start_Suzuki->Suzuki Intermediate_Suzuki 4-Aryl-2-fluoro-6- (trifluoromethyl)phenol Suzuki->Intermediate_Suzuki Further_Functionalization Further Synthetic Steps (e.g., etherification, cyclization) Intermediate_Suzuki->Further_Functionalization Start_Buchwald 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol Buchwald Buchwald-Hartwig Amination Start_Buchwald->Buchwald Intermediate_Buchwald 4-Amino-2-fluoro-6- (trifluoromethyl)phenol Derivative Buchwald->Intermediate_Buchwald Intermediate_Buchwald->Further_Functionalization Kinase_Inhibitor Final Kinase Inhibitor (e.g., p38, BRAF, VEGFR inhibitor) Further_Functionalization->Kinase_Inhibitor

Conclusion

This compound is a strategically designed building block that provides a robust starting point for the synthesis of a diverse range of kinase inhibitors. The protocols detailed in this application note for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer reliable and adaptable methods for the key C-C and C-N bond-forming steps. By leveraging these powerful synthetic transformations, researchers can efficiently generate novel and complex molecular architectures to advance the field of kinase inhibitor drug discovery.

References

  • Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry.
  • Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activ
  • Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Structure-guided identification of novel VEGFR-2 kinase inhibitors via solution phase parallel synthesis. Bioorganic & Medicinal Chemistry Letters.
  • Kinase inhibitors - P
  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters.
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  • Discovery of novel VEGFR-2 inhibitors through virtual screening, synthesis and bioactivity evaluation.
  • WO2019023468A1 - Tyk2 inhibitors and uses thereof.
  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Benchchem.
  • Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Semantic Scholar.
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
  • WO2022167627A1 - Map4k1 inhibitors.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
  • N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide (TAK632) promotes inhibition of BRAF through the induction of inhibited dimers. Europe PMC.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.
  • The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflamm
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
  • In Silico Studies of Novel Vemurafenib Deriv
  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PubMed.
  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity.

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Application Notes & Protocols for the Development of Antifungal Agents from 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel chemical scaffolds for drug development. Halogenated phenols represent a promising class of compounds due to their established antimicrobial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antifungal agents derived from 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. We will delve into the rationale behind experimental design, from initial synthesis and derivatization to rigorous in vitro and in vivo evaluation, culminating in mechanistic and in silico studies. The protocols outlined herein are designed to be self-validating, incorporating industry-standard methodologies and expert insights to facilitate a robust and efficient drug discovery workflow.

Introduction: The Rationale for Targeting this compound

The core structure of this compound combines several key features that make it an attractive starting point for the development of new antifungal agents. The phenolic hydroxyl group is a known protonophore that can disrupt cellular membranes and gradients, a common mechanism of action for antimicrobial phenols.[1][2] The strategic placement of halogen atoms and the trifluoromethyl group is anticipated to modulate the compound's physicochemical properties:

  • Lipophilicity and Membrane Permeability: The bromine and trifluoromethyl groups enhance lipophilicity, which can facilitate passage through the fungal cell membrane and wall.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can increase the acidity of the phenolic proton, potentially enhancing its ability to disrupt proton motive force.

  • Metabolic Stability: The presence of fluorine can increase the metabolic stability of the molecule by blocking sites of oxidative metabolism.[3]

This unique combination of substituents provides a rich scaffold for generating a library of derivatives with a wide range of antifungal activities and selectivities. This guide will walk you through the process of harnessing this potential.

Synthesis and Derivatization Strategy

The parent compound, this compound, serves as a versatile intermediate for the synthesis of more complex and potentially more potent antifungal agents.[4] A common strategy in medicinal chemistry is to create a library of derivatives to explore the structure-activity relationship (SAR).

Proposed Synthesis of the Core Scaffold

While multiple synthetic routes may exist, a plausible approach for the synthesis of this compound could start from a more readily available precursor such as 2-fluoro-6-(trifluoromethyl)phenol. This would involve a regioselective bromination at the 4-position.

Derivatization Pathways

The primary sites for derivatization are the phenolic hydroxyl group and the aromatic ring (via substitution of the bromine atom).

  • Ether and Ester Derivatives: The hydroxyl group can be readily converted to ethers and esters. This modification can modulate the compound's lipophilicity and susceptibility to metabolic cleavage, potentially creating prodrugs.

  • Substitution of the Bromine Atom: The bromine atom can be replaced via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a diverse range of substituents, such as aryl, heteroaryl, or alkyl groups.

The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization A 2-Fluoro-6-(trifluoromethyl)phenol B Regioselective Bromination A->B e.g., NBS in CCl4 C This compound B->C D Etherification/Esterification C->D R-X, base E Cross-Coupling Reactions C->E e.g., Suzuki, Buchwald-Hartwig F Library of Derivatives D->F E->F

Figure 1: Synthetic workflow for the generation of a library of this compound derivatives.

In Vitro Antifungal Susceptibility Testing

The initial screening of newly synthesized compounds for antifungal activity is performed in vitro. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reproducible and comparable results.[5][6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[6][7]

Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well plate, perform a serial two-fold dilution of each compound in RPMI 1640 medium, resulting in a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) at a concentration of 0.5–2.5 x 10³ cells/mL in RPMI 1640.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24–48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Antifungal Activity Against Biofilms

Fungal biofilms are notoriously resistant to conventional antifungal agents.[8] Testing your compounds against biofilms is a critical step in evaluating their potential clinical utility.

Protocol:

  • Biofilm Formation: Grow fungal biofilms in 96-well plates for 24-48 hours.

  • Compound Treatment: After biofilm formation, wash the biofilms with phosphate-buffered saline (PBS) and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate for a further 24-48 hours.

  • Quantification: Quantify the biofilm viability using a metabolic assay such as the XTT reduction assay. The sessile MIC (SMIC) is the concentration that results in a significant reduction (e.g., 50% or 80%) in biofilm metabolic activity.[8]

Table 1: Representative Data Table for In Vitro Antifungal Activity

CompoundFungal StrainMIC (µg/mL)SMIC₅₀ (µg/mL)
Parent Compound C. albicans ATCC 90028
C. neoformans H99
A. fumigatus Af293
Derivative 1 C. albicans ATCC 90028
C. neoformans H99
A. fumigatus Af293
Fluconazole C. albicans ATCC 90028
C. neoformans H99
A. fumigatus Af293

Elucidation of the Mechanism of Action

Understanding how a compound exerts its antifungal effect is crucial for its development. For phenolic compounds, several mechanisms are plausible.

Membrane Permeabilization Assays

Phenolic compounds are known to disrupt fungal cell membranes.[2] This can be assessed using fluorescent dyes.

Protocol:

  • Fungal Cell Preparation: Grow fungal cells to the mid-log phase and wash them with PBS.

  • Compound Treatment: Treat the fungal cells with the test compounds at their MIC and sub-MIC concentrations.

  • Staining: Add a membrane-impermeable dye such as propidium iodide (PI). PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red.

  • Analysis: Measure the fluorescence using a flow cytometer or a fluorescence microscope. An increase in red fluorescence indicates membrane damage.

Ergosterol Binding Assay

Ergosterol is a major component of the fungal cell membrane and a common target for antifungal drugs. Some phenolic compounds have been shown to interact with ergosterol.[9]

Protocol:

  • Spectrophotometric Scan: Scan a solution of the test compound in the presence and absence of ergosterol from 200 to 400 nm.

  • Analysis: A shift in the absorption spectrum upon the addition of ergosterol suggests a direct interaction.

Reactive Oxygen Species (ROS) Induction

Some phenolic compounds can induce the production of ROS, leading to oxidative stress and cell death.[10]

Protocol:

  • Compound Treatment: Treat fungal cells with the test compounds.

  • Staining: Add a ROS-sensitive fluorescent dye such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Analysis: Measure the fluorescence using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates ROS production.

G cluster_0 Potential Mechanisms of Action A Phenolic Compound Derivative B Fungal Cell A->B C Membrane Disruption B->C D Ergosterol Binding B->D E ROS Production B->E F Enzyme Inhibition B->F G Cell Death C->G D->G E->G F->G

Figure 2: Plausible mechanisms of action for phenolic antifungal agents.

In Silico Studies: Molecular Docking

Molecular docking can provide insights into the potential binding interactions between your compounds and fungal protein targets, helping to rationalize SAR data and guide further optimization.[11][12]

Target Selection

Based on the proposed mechanisms of action for phenolic compounds, potential targets for docking studies include:

  • Lanosterol 14α-demethylase (CYP51): The target of azole antifungals.

  • Thymidylate synthase: A key enzyme in DNA synthesis.

  • Mitochondrial F1F0 ATP synthase: Involved in energy production.[12]

General Molecular Docking Protocol
  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of your synthesized derivatives and optimize their geometry.

  • Docking: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses and affinities of your compounds in the active site of the target protein.

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and correlate the predicted binding affinities with the experimental MIC values.

In Vivo Efficacy Studies

Promising candidates from in vitro screening should be evaluated for their efficacy in animal models of fungal infections.[13][14]

Murine Model of Systemic Candidiasis

This is a standard model for evaluating the efficacy of antifungal agents against disseminated infections.[15]

Protocol:

  • Infection: Induce a systemic infection in mice (e.g., BALB/c) by intravenous injection of C. albicans.

  • Treatment: Administer the test compound (and a vehicle control) to the mice at various doses and schedules (e.g., intraperitoneally or orally) starting at a defined time post-infection.

  • Monitoring: Monitor the mice for survival over a period of 14-21 days.

  • Fungal Burden: In a separate cohort of mice, euthanize them at specific time points post-treatment and determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue on selective agar.

Table 2: Representative Data Table for In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Survival Time (days)Kidney Fungal Burden (log CFU/g)
Vehicle Control -
Compound X 10
25
50
Fluconazole 10

Structure-Activity Relationship (SAR) Analysis

The data gathered from the in vitro and in vivo studies should be used to establish a clear SAR.[16][17] This involves correlating changes in the chemical structure of the derivatives with their antifungal activity. QSAR models can also be developed to predict the activity of new, unsynthesized compounds.[18]

Key questions to address in your SAR analysis include:

  • How does the nature of the substituent on the phenolic oxygen affect activity?

  • What is the impact of different substituents introduced via cross-coupling at the bromine position?

  • Is there a correlation between lipophilicity and antifungal potency?

Conclusion

The development of new antifungal agents is a complex but critical endeavor. The this compound scaffold offers a promising starting point for the discovery of novel therapeutics. By following a systematic approach that integrates synthesis, in vitro and in vivo testing, mechanistic studies, and in silico modeling, researchers can efficiently navigate the drug discovery process. The protocols and guidelines presented in this document are intended to provide a robust framework for these efforts, ultimately contributing to the fight against life-threatening fungal infections.

References

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Application Notes and Protocols for Cross-Coupling Reactions with 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a reactive bromine atom, an ortho-fluorine, and a trifluoromethyl group, imparts distinct electronic and steric properties that make it a valuable synthon for the construction of complex molecular architectures. The electron-withdrawing nature of the fluoro and trifluoromethyl groups enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, while also increasing the acidity of the phenolic proton.[1] This guide provides detailed protocols and expert insights for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this versatile building block.

The strategic placement of the substituents makes this compound an excellent substrate for a variety of palladium-catalyzed transformations. The bromine atom serves as a key handle for the introduction of new carbon-carbon and carbon-nitrogen bonds. The ortho-fluoro and trifluoromethyl groups can influence the conformation of the final products and modulate their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1]

General Considerations for Cross-Coupling Reactions

Successful cross-coupling reactions with this compound hinge on the careful selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the aromatic ring generally facilitates the oxidative addition step, which is often rate-limiting in the catalytic cycle. However, the presence of the acidic phenolic hydroxyl group requires special consideration when choosing a base. A base strong enough to deprotonate the phenol and facilitate the catalytic cycle is necessary, but overly harsh conditions could lead to unwanted side reactions.

Diagram of a General Cross-Coupling Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dry Schlenk flask reagents Add this compound, coupling partner, catalyst, and ligand start->reagents evacuate Evacuate and backfill with inert gas (3x) reagents->evacuate solvent Add degassed solvent and base evacuate->solvent heat Heat to desired temperature with vigorous stirring solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-B(OR)_2) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids or their esters.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl phenol.

Rationale for Reagent Selection:

  • Catalyst and Ligand: For electron-deficient aryl bromides, a variety of palladium catalysts can be effective. [2]Pd(PPh₃)₄ is a common and reliable choice. For more challenging couplings, using a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can improve reaction rates and yields. [3]* Base: An inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient to facilitate the transmetalation step and deprotonate the phenol. The choice of base can be critical and may require optimization. [4]* Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. [3] Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (5:1)1008
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF1106

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. [5][6][7]This reaction is of paramount importance in the pharmaceutical industry for the preparation of a wide range of biologically active compounds.

Catalytic Cycle of the Buchwald-Hartwig Amination:

Buchwald_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-X(L_n)(R2NH)] OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)-NR2(L_n) AmineCoord->Amido Deprotonation (Base) RedElim Ar-NR2 Amido->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of this compound with primary or secondary amines. The choice of ligand is crucial for achieving high yields, especially with sterically hindered amines. [8][9] Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)

  • Bulky phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.) to a flame-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Rationale for Reagent Selection:

  • Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is essential for efficient C-N bond formation. [6][8]Ligands like BINAP and Xantphos are effective for a broad range of amines. [7]For particularly challenging or sterically hindered substrates, more specialized ligands like BrettPhos may be required. [10]* Base: A strong, non-nucleophilic base is required to deprotonate the amine and the phenol without interfering with the catalyst. Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly for more sensitive substrates. [6]* Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalytic species. [10] Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene11016
2Pd₂(dba)₃ (1.5)Xantphos (4)K₃PO₄ (2.5)1,4-Dioxane10012
3Pd₂(dba)₃ (1)BrettPhos (2)NaOt-Bu (2)Toluene908

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira reaction provides a powerful means of forming carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. [11]Copper-free Sonogashira protocols are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). [12][13][14] Catalytic Cycle of the Copper-Free Sonogashira Reaction:

Sonogashira_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) AlkyneCoord [Ar-Pd(II)-X(L_n)(RC≡CH)] OxAdd->AlkyneCoord Alkyne Coordination Acetylide Ar-Pd(II)-C≡CR(L_n) AlkyneCoord->Acetylide Deprotonation (Base) RedElim Ar-C≡CR Acetylide->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified catalytic cycle for the copper-free Sonogashira coupling.

Protocol for Copper-Free Sonogashira Coupling

This protocol describes a general method for the copper-free Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, (AllylPdCl)₂) (1-5 mol%)

  • Ligand (e.g., P(t-Bu)₃) (2-10 mol%)

  • Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) (2-4 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., (AllylPdCl)₂, 2 mol%), and the ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon). Repeat three times.

  • Add the anhydrous, degassed solvent (e.g., THF).

  • Add the terminal alkyne (1.5 equiv.) and the amine base (e.g., TEA, 3.0 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove palladium salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Rationale for Reagent Selection:

  • Catalyst and Ligand: A combination of a palladium source and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is highly effective for copper-free Sonogashira couplings, allowing for mild reaction conditions. [12]* Base: An amine base such as triethylamine or diisopropylethylamine serves both to deprotonate the terminal alkyne and the phenol, as well as to act as a scavenger for the HBr generated during the reaction. [11]* Solvent: Anhydrous polar aprotic solvents like THF or DMF are commonly used. [15] Data Presentation: Representative Conditions for Copper-Free Sonogashira Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1(AllylPdCl)₂ (2)P(t-Bu)₃ (4)TEA (3)THFrt12
2Pd(PPh₃)₂Cl₂ (3)-DIPEA (4)DMF508
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane6010

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols outlined in this application note provide robust starting points for researchers to perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary to achieve the best results for specific substrates. The unique electronic properties of this phenol derivative make it an attractive component for the development of new pharmaceuticals, agrochemicals, and functional materials.

References

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
  • MDPI. (2023).
  • Skrydstrup, T., et al. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters, 16(8), 2236-2239. [Link]
  • Semantic Scholar. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • American Chemical Society. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3.
  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Organic Synthesis. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
  • American Chemical Society. (2020).
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • American Chemical Society. (n.d.). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid...
  • ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-...
  • American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides.
  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different...

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Application Notes & Protocols: Leveraging 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol stands out as a uniquely versatile intermediate, engineered with a specific constellation of functional groups that empower chemists to precisely modulate the properties of target molecules. Its utility stems from the synergistic interplay of its three key substituents: a reactive bromine atom, a modulating fluorine atom, and a property-enhancing trifluoromethyl group.

The bromine atom serves as a pivotal reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1] This is the gateway to generating vast libraries of analogues for structure-activity relationship (SAR) studies. Concurrently, the fluorine and trifluoromethyl groups are potent modulators of physicochemical properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design, known to improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance bioavailability.[1][2][3] Its strong electron-withdrawing nature also influences the acidity of the adjacent phenolic hydroxyl, opening distinct avenues for derivatization.[1]

This combination makes this compound a high-value starting material for programs targeting a range of diseases, finding significant use in the synthesis of oncology drug intermediates and enzyme inhibitors.[4] These application notes provide an in-depth guide to the strategic use of this compound, detailing field-proven protocols for key synthetic transformations and explaining the rationale behind methodological choices.

Strategic Derivatization: Core Synthetic Protocols

The primary value of this compound lies in its capacity for diversification through cross-coupling reactions. The following sections detail optimized protocols for the two most critical transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[5][6] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, under palladium catalysis.[5]

Causality Behind the Protocol: The electron-deficient nature of the aromatic ring, due to the fluorine and trifluoromethyl groups, can influence the rate of oxidative addition, the first key step in the catalytic cycle. Therefore, the choice of a palladium source and, critically, the phosphine ligand is essential for an efficient reaction. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often employed to accelerate the catalytic cycle and stabilize the palladium intermediates, proving effective for challenging substrates.[6] A robust base is required to facilitate the transmetalation step. Microwave irradiation is an excellent method for overcoming activation barriers and significantly reducing reaction times.[7]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_Complex Ar-Pd(II)-R'(L₂) Transmetalation->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R' RedElim->Product BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl- or heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reaction vial (10 mL) with stir bar

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel

Procedure:

  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 259 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Inert Atmosphere: Cap the vial and cycle the atmosphere by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Microwave Reaction: Place the sealed vial in the microwave reactor. Irradiate the mixture with vigorous stirring at 120 °C for 20-40 minutes.[7]

  • Reaction Monitoring: Upon completion, allow the vial to cool to room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the cooled reaction mixture.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and water (15 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[8]

Data Presentation: Representative Conditions for Suzuki Coupling

The following table summarizes typical conditions that serve as a strong predictive model for successful couplings with this substrate.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10012>95
2Pd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O80892
3[PdCl(allyl)]₂ (1)SPhos (2)Cs₂CO₃Toluene110696
Table adapted from representative data for analogous 4-haloacetophenone derivatives, which are strong predictors for this system.[8]
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9][10] This transformation is critical for accessing a vast chemical space, as the aniline and heteroaryl amine motifs are ubiquitous in pharmaceuticals.

Causality Behind the Protocol: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling.[11] For electron-deficient aryl halides like this compound, the oxidative addition step is generally favorable.[10] However, the choice of ligand is paramount to facilitate the subsequent steps, particularly the reductive elimination that forms the C-N bond. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are the gold standard, promoting efficient catalysis for a wide range of amine coupling partners.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine or the intermediate palladium-amine complex.[12]

Visualizing the Drug Discovery Workflow

DrugDiscoveryWorkflow Start 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Library1 Biaryl Phenol Library Suzuki->Library1 Library2 Aryl-Amine Phenol Library Buchwald->Library2 Screening High-Throughput Biological Screening (e.g., Enzyme Assays) Library1->Screening Library2->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt

Caption: General workflow for diversifying the core scaffold in drug discovery.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for coupling this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or sealed vial

  • Diethyl ether, water, brine, anhydrous magnesium sulfate (MgSO₄), silica gel

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 13.7 mg, 0.015 mmol), XPhos (28.6 mg, 0.06 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube or resealable vial equipped with a stir bar.

  • Reagent Addition: Add this compound (259 mg, 1.0 mmol) and the desired amine (1.2 mmol) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and carefully quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Impact on Medicinal Chemistry: The "Fluorine Factor"

The incorporation of fluorine-containing groups is a well-established and powerful strategy in drug design.[3] The trifluoromethyl group present in this compound imparts several advantageous properties to its derivatives.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile group (like a methyl group) with a -CF3 group can block a metabolic hotspot, thereby increasing the drug's half-life and reducing the required dose.[3]

  • Lipophilicity and Permeability: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to permeate biological membranes.[3] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system that must cross the blood-brain barrier.[3]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group alters the electronic properties of the aromatic ring.[3] This can profoundly influence intermolecular interactions with a biological target, such as a receptor or enzyme active site, potentially leading to increased binding affinity and potency.

  • Bioisosterism: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group. This allows chemists to fine-tune the steric and electronic properties of a lead compound while maintaining or improving its biological activity.[3]

The strategic placement of these fluorinated moieties makes derivatives synthesized from this building block particularly attractive candidates for drug discovery pipelines.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated building block designed for efficiency and innovation in medicinal chemistry. Its pre-installed bromine handle and property-modulating fluorine-containing groups provide a streamlined pathway to novel and diverse molecular architectures. The robust protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination detailed herein serve as a reliable foundation for researchers to rapidly generate compound libraries. By leveraging the inherent physicochemical advantages conferred by the trifluoromethyl group, scientists and drug development professionals can accelerate the journey from initial hit identification to the optimization of potent and effective clinical candidates.

References

  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
  • BenchChem. (n.d.). 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with 2,3,4-Trifluorophenylboronic Acid.
  • Mol, C. D., & Dougan, D. R. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health (NIH).

Sources

Application Note & Protocol: Regioselective Nitration of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective nitration of 4-bromo-2-fluoro-6-(trifluoromethyl)phenol, a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] The protocol details a robust and reproducible procedure, emphasizing safety, reaction mechanism, and product purification. The electron-withdrawing nature of the bromo, fluoro, and trifluoromethyl substituents deactivates the aromatic ring, necessitating carefully controlled reaction conditions to achieve efficient conversion to the desired product, 4-bromo-2-nitro-6-(trifluoromethyl)phenol. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: Scientific Rationale and Strategic Considerations

This compound is a valuable building block in medicinal chemistry due to the unique electronic and steric properties conferred by its substituents. The nitration of this phenol introduces a versatile nitro group, which can be further transformed into a variety of functional groups, such as amines, enabling the construction of diverse molecular scaffolds.

The regioselectivity of the electrophilic aromatic substitution is governed by the directing effects of the substituents on the phenol ring. The hydroxyl group is a potent ortho, para-directing group. In this substrate, the para position is occupied by a bromine atom. Therefore, nitration is directed to the ortho positions. The two ortho positions are electronically and sterically distinct: one is adjacent to a fluorine atom, and the other to a trifluoromethyl group. The trifluoromethyl group is significantly more sterically hindering and strongly electron-withdrawing than the fluorine atom. Consequently, the nitro group is anticipated to be directed to the less sterically hindered position adjacent to the fluorine atom.

This protocol employs a classic and well-understood nitrating system: a mixture of nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the deactivated aromatic ring.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
This compound≥98%Commercially Available1224604-17-4
Sulfuric Acid (H₂SO₄)ACS Reagent Grade, 95-98%Commercially Available7664-93-9
Nitric Acid (HNO₃)ACS Reagent Grade, 70%Commercially Available7697-37-2
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available75-09-2
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially Available141-78-6
HexanesACS Reagent GradeCommercially Available110-54-3
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradePrepared in-house144-55-8
Brine (Saturated NaCl solution)ACS Reagent GradePrepared in-house7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeCommercially Available7487-88-9
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Detailed Experimental Protocol

Reaction Setup and Nitration
  • Preparation: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve this compound (1.0 g, 3.86 mmol) in 10 mL of concentrated sulfuric acid. Stir the mixture at room temperature until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding 0.2 mL (4.63 mmol, 1.2 eq) of 70% nitric acid to 2 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the solution of the phenol in sulfuric acid over 15-20 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexanes). The starting material should have a higher Rf than the more polar product. The reaction is typically complete within 1-2 hours.

Work-up and Extraction
  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto 50 g of crushed ice in a 250 mL beaker with stirring. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). The bicarbonate wash is crucial to neutralize any residual acids.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

Purification and Characterization
  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) as the eluent.[4][5]

  • Characterization: Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to afford 4-bromo-2-nitro-6-(trifluoromethyl)phenol as a pale yellow solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity. The nitrated product is also commercially available, which can serve as a reference.[6][7]

dot

Caption: Workflow for the nitration of this compound.

Safety Precautions

Nitration reactions are highly exothermic and require strict safety protocols.[8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[3]

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[10] They can cause severe burns upon contact.[3] Handle with extreme care and always add acid to water, not the other way around, when preparing dilutions.

  • Exothermic Reaction: The reaction is highly exothermic. Maintain the reaction temperature strictly below 10 °C during the addition of the nitrating agent to prevent runaway reactions and the formation of byproducts.[8]

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the exotherm.

  • Waste Disposal: Dispose of all chemical waste, especially acidic waste, according to institutional and local environmental regulations.[11]

Expected Results and Discussion

The nitration of this compound is expected to yield the single regioisomer, 4-bromo-2-nitro-6-(trifluoromethyl)phenol, in good yield (typically 70-85% after purification). The formation of the other ortho-nitro isomer is sterically and electronically disfavored.

Table 1: Key Reaction Parameters and Expected Outcome

ParameterValueRationale
SubstrateThis compoundPolysubstituted, deactivated phenol.
Nitrating AgentHNO₃ / H₂SO₄Generates the highly electrophilic nitronium ion (NO₂⁺).
Molar Ratio (HNO₃:Substrate)1.2 : 1A slight excess of the nitrating agent ensures complete conversion.
Reaction Temperature0-5 °CControls the exothermic reaction and minimizes byproduct formation.
Expected Product4-Bromo-2-nitro-6-(trifluoromethyl)phenolRegioselectivity is directed by the -OH group and sterics.
Typical Yield70-85%Dependent on strict temperature control and efficient purification.
Purification MethodFlash Column ChromatographyEffective for separating the polar product from nonpolar impurities.[4]

The successful synthesis and purification of the target molecule can be confirmed by standard analytical techniques. The ¹H NMR spectrum should show two doublets in the aromatic region, corresponding to the two coupled aromatic protons. The integration of these signals should be 1H each. Mass spectrometry should show the molecular ion peak corresponding to the molecular weight of the product.

Conclusion

This application note provides a detailed and reliable protocol for the nitration of this compound. By adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in pharmaceutical and agrochemical research and development. The key to success lies in the careful control of the reaction temperature and a thorough purification process.

References

  • Nitr
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Nitration of Phenol and Purification by Column Chrom
  • Nitric Acid Safety. University of Washington.
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH.
  • Synthesis and Purification of Nitrophenols. (2017). UKEssays.com.
  • Yadav, U., Mande, H., & Ghalsasi, P. (n.d.). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment.
  • Nitration of substituted phenols by different efficient heterogeneous systems. PDF.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • This compound. MySkinRecipes.
  • Mono-Nitration of Phenol [Tarr Elimination Method]. (2022). Sciencemadness.org.
  • Process for nitration of phenol derivatives.
  • 4-Bromo-2-nitro-6-(trifluoromethyl)phenol, 95% Purity, C7H3BrF3NO3, 250 mg. Fisher Scientific.
  • 4-Bromo-2-nitro-6-(trifluoromethyl)phenol 100mg. Dana Bioscience.
  • This compound. Benchchem.

Sources

Application Notes & Protocols for the Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the phenolic hydroxyl group of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. This molecule presents unique challenges due to its electronic and steric properties, arising from the presence of multiple electron-withdrawing substituents (Br, F, CF₃) and significant steric hindrance around the reaction center.[1][2] The derivatization of this functional group is critical for various applications, including its use as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, for improving analytical characteristics in techniques like Gas Chromatography-Mass Spectrometry (GC-MS), and for the strategic implementation of protecting groups in multi-step organic synthesis.[1][3][4][5] This document explores three primary derivatization strategies—Etherification, Esterification, and Silylation—providing detailed, validated protocols and explaining the causal reasoning behind the selection of reagents and reaction conditions tailored to overcome the inherent reactivity challenges of this substrate.

Introduction: The Unique Reactivity of a Highly Substituted Phenol

This compound is a key building block in medicinal and materials chemistry.[1][2] Its utility stems from a unique combination of functional groups that can be selectively manipulated. However, the derivatization of its phenolic hydroxyl group is not trivial. The collective inductive effects of the bromo, fluoro, and trifluoromethyl groups render the aromatic ring highly electron-deficient. This has two major consequences for the reactivity of the hydroxyl group:

  • Increased Acidity: The electron-withdrawing substituents stabilize the corresponding phenoxide anion, making the phenol significantly more acidic (lower pKa) than phenol itself.[6]

  • Decreased Nucleophilicity: While deprotonation is facilitated, the resulting phenoxide is a poor nucleophile due to the delocalization and withdrawal of electron density.[6]

  • Steric Hindrance: The ortho-positioned fluoro and trifluoromethyl groups create a sterically congested environment around the hydroxyl group, impeding the approach of reagents.[7][8]

Understanding these principles is paramount for designing successful derivatization strategies. The protocols outlined herein are optimized to address these specific challenges, ensuring high-yield conversion to the desired ether, ester, or silyl ether derivatives.

Derivatization Strategy I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction for forming ethers, proceeding via an Sₙ2 reaction between an alkoxide and an alkyl halide.[9][10][11] For an electron-deficient and sterically hindered substrate like this compound, the key to success lies in ensuring complete deprotonation to form the phenoxide and choosing reaction conditions that favor the Sₙ2 pathway over potential side reactions.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[12] Cs₂CO₃ is often superior as the larger cation can lead to a "freer," more reactive phenoxide. Sodium hydride (NaH) is also effective but requires more stringent anhydrous handling.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is required to dissolve the phenoxide salt and promote the Sₙ2 mechanism.[13]

  • Alkylating Agent: Primary alkyl halides (e.g., iodomethane, benzyl bromide) are the best electrophiles for this reaction, as they are highly reactive in Sₙ2 displacements and less prone to elimination.[11][12]

Workflow for Williamson Ether Synthesis

A Start: 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol B Add Base (e.g., K₂CO₃) & Polar Aprotic Solvent (e.g., DMF) A->B Step 1 C Formation of Phenoxide Anion (Deprotonation) B->C Mechanism D Add Alkyl Halide (R-X) (e.g., CH₃I, BnBr) C->D Step 2 E Sₙ2 Reaction (Heat if necessary) D->E Step 3 F Aqueous Workup (Quench, Extract) E->F Step 4 G Purification (Column Chromatography) F->G Step 5 H Product: Aryl Ether G->H Final A Phenol (Ar-OH) + Base (e.g., Pyridine) C Nucleophilic Attack (Phenol on Carbonyl) A->C B Acid Chloride (R-COCl) B->C D Tetrahedral Intermediate C->D Step 1 E Elimination of Cl⁻ & Deprotonation by Base D->E Step 2 F Product: Aryl Ester (Ar-O-COR) + Pyridinium Hydrochloride E->F Step 3 A Start: Dried Phenol Sample (in reaction vial) B Add Anhydrous Solvent (e.g., Pyridine) & Silylating Reagent (e.g., BSTFA + 1% TMCS) A->B Step 1 C Cap Vial Tightly & Vortex B->C Step 2 D Heat Reaction (e.g., 70°C for 30-60 min) C->D Step 3 E Cool to Room Temperature D->E Step 4 F Inject Aliquot Directly into GC-MS System E->F Step 5

Sources

Application Notes & Protocols: Strategic Use of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol as a strategic building block in the synthesis of high-value bioactive heterocycles. We delve into the unique reactivity conferred by its trifunctionalized aromatic core, highlighting the synergistic effects of the bromo, fluoro, and trifluoromethyl substituents. This document offers detailed, field-proven protocols for key synthetic transformations, including Palladium-catalyzed Suzuki-Miyaura cross-coupling and Williamson ether synthesis. The causality behind experimental choices is thoroughly explained, providing researchers, scientists, and drug development professionals with a robust framework for designing and executing synthetic routes toward novel therapeutics and agrochemicals.

Introduction: The Strategic Advantage of Fluorinated Phenolic Building Blocks

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological profile of bioactive molecules.[1][2][3] The trifluoromethyl (-CF3) group and fluorine atoms can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] this compound is an exemplary starting material that embodies these advantages. Its unique substitution pattern offers a triad of reactive sites:

  • 4-Bromo Position: Serves as a versatile handle for Palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl C-C bonds.[5]

  • Phenolic Hydroxyl Group: Provides a nucleophilic center for the formation of ether and ester linkages, crucial for accessing a wide range of heterocyclic systems. The acidity of this phenol is enhanced by the electron-withdrawing fluoro and trifluoromethyl groups.[5]

  • Fluoro and Trifluoromethyl Groups: These electron-withdrawing groups not only influence the reactivity of the molecule but are integral to modulating the pharmacokinetic and pharmacodynamic properties of the final bioactive compounds.[4][6]

This application note will provide detailed protocols for leveraging this versatile building block in the synthesis of scaffolds relevant to kinase inhibitors and other biologically active molecules.

Physicochemical Properties of the Starting Material

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for handling, reaction setup, and purification.

PropertyValue
CAS Number 1224604-17-4
Molecular Formula C₇H₃BrF₄O
Molecular Weight 259.00 g/mol
Appearance Off-white to pale solid
Boiling Point 181.5 ± 35.0 °C at 760 mmHg
Storage 2-8°C, keep dry and sealed

Data sourced from MySkinRecipes.[6]

Core Synthetic Strategies and Detailed Protocols

The synthetic utility of this compound primarily revolves around transformations of the bromo and hydroxyl functionalities. The following sections provide detailed protocols for two of the most powerful and widely applicable reaction classes: Suzuki-Miyaura Coupling for C-C bond formation and Williamson Ether Synthesis for C-O bond formation.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[7][8][9] This reaction is instrumental in constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in many kinase inhibitors.[10][11][12] The following protocol describes the coupling of this compound with a generic arylboronic acid.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) B Add Palladium Catalyst & Ligand (e.g., Pd(PPh₃)₄) A->B C Add Degassed Solvents (e.g., Toluene/H₂O) B->C D Heat Reaction Mixture (e.g., 90-100 °C) under Inert Atmosphere (Argon) C->D E Cool & Dilute with Organic Solvent (e.g., EtOAc) D->E F Aqueous Wash & Extraction E->F G Dry, Concentrate & Purify (Column Chromatography) F->G H H G->H Obtain Biaryl Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Toluene, degassed

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask or reaction vial

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add degassed toluene (e.g., 5 mL per 1 mmol of the starting phenol) and degassed water (e.g., 1 mL per 5 mL of toluene) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl phenol product.

  • Catalyst & Ligand: Pd(PPh₃)₄ is a common and effective pre-catalyst for Suzuki couplings. The triphenylphosphine ligands stabilize the Pd(0) active species. For more challenging couplings, other ligand systems like SPhos or XPhos might be necessary.[9]

  • Base: The base (K₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[8]

  • Solvent System: A biphasic solvent system like toluene/water is often used. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere is essential for catalyst longevity and reaction efficiency.

Protocol 2: Williamson Ether Synthesis for Diaryl Ether Scaffolds

The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl or aryl halide.[13][14] In the context of our building block, the phenolic proton is first removed by a base to generate a potent nucleophile, which can then be reacted with a suitable electrophile to form a diaryl ether. These structures are also common in bioactive molecules.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Work-up A 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol B Add Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) A->B Formation of Phenoxide C Add Electrophile (e.g., R-X, where R is a heterocyclic moiety) B->C D Heat as needed C->D SₙAr or Sₙ2 Reaction E Quench Reaction D->E F Aqueous Work-up & Purification E->F G G F->G Obtain Diaryl Ether Product

Caption: General workflow for Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • An appropriate electrophile (e.g., a chloro- or bromo-substituted heterocycle) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) to the DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

  • Add the electrophilic coupling partner (1.1 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired diaryl ether.

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[14] The pKa of the phenol is lowered by the electron-withdrawing F and CF₃ groups, facilitating deprotonation.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal as they solubilize the phenoxide salt and do not interfere with the nucleophilic attack.[14] It is critical to use anhydrous solvents as NaH reacts violently with water.

  • Electrophile: The choice of electrophile is key. For Sₙ2 reactions, primary halides are best. For SₙAr (nucleophilic aromatic substitution) reactions with heteroaryl halides, the ring must be sufficiently electron-deficient or contain activating groups.[14]

  • Safety: The addition of NaH to DMF and the quenching of excess NaH are exothermic and release hydrogen gas. These steps must be performed with caution in a well-ventilated fume hood and at a controlled temperature (0 °C).

Bioactivity Context and Data Summary

The biaryl and diaryl ether scaffolds synthesized from this compound are privileged structures in drug discovery. Many FDA-approved kinase inhibitors feature these core motifs.[10] While specific bioactivity data for compounds derived directly from this starting material are not widely published, the protocols provided enable the synthesis of compounds with high potential for biological activity.

Reaction TypeKey ReagentsTemp. (°C)Typical Time (h)Expected Yield (%)Potential Bioactivity of Product Scaffold
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃90-1008-1270-95Kinase Inhibition, Anti-inflammatory
Williamson Ether Synthesis NaH, DMF60-1006-1865-90Antiviral, Herbicidal, Fungicidal

Yields are estimates based on analogous reactions and may vary depending on the specific substrates used.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex bioactive heterocyles. Its unique electronic and structural features provide a powerful platform for scaffold diversification in medicinal chemistry and agrochemical development. The detailed protocols for Suzuki-Miyaura coupling and Williamson ether synthesis outlined in this guide offer reliable and reproducible methods for constructing key C-C and C-O bonds. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively utilize this starting material to accelerate the discovery and development of novel, high-impact chemical entities.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. [Link]
  • PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis. [Link]
  • Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • PubChem.
  • IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. [Link]
  • Gray Lab, Stanford University.
  • J. C. Peters, et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11. [Link]
  • Kim, H. P. (2018).
  • ChemistryViews. (2024). Easy, Metal-Free Synthesis for Bioactive Heterocycles. [Link]
  • OpenStax. (2023). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. [Link]
  • MDPI. (2023).
  • R. A. B. Sá, et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4983. [Link]
  • Y. Li, et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]
  • D. A. Nagib, et al. (2011). Innate C-H trifluoromethylation of heterocycles.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • M. Inoue, et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(42), 11661-11680. [Link]
  • F. M. P. D. S. Formagio, et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(24), 7586. [Link]
  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. [Link]
  • A. V. Smolobochkin, et al. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues.
  • MDPI. (2022).
  • T. J. A. de Jong, et al. (2025). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. [Link]
  • P. Punthasee. (2023). UCF CHM2210 Chapter13.2 - Williamson Ether Synthesis. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • T. Funaki, et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
  • G. A. Molander, et al. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 44(5), 367-377. [Link]

Sources

Application Note and Protocol for the Large-Scale Synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring bromo, fluoro, and trifluoromethyl groups, makes it a versatile intermediate for creating complex, biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity in drug candidates, while the bromo and fluoro groups provide handles for further chemical modifications, such as cross-coupling reactions.[1][2]

This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and drug development professionals. It outlines a robust two-step synthetic strategy, detailing the necessary protocols, safety precautions, and analytical methods for ensuring a high-yield, high-purity product. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValue
CAS Number 1224604-17-4[2][3]
Molecular Formula C₇H₃BrF₄O[2]
Molecular Weight 259.00 g/mol [2]
Appearance Off-white to pale solid
Boiling Point 181.5±35.0°C at 760 mmHg (Predicted)[2]
Storage 2-8°C, dry and sealed[2]

Health and Safety Precautions

The synthesis of fluorinated organic compounds requires stringent safety measures due to the hazardous nature of the reagents and products.[4]

  • Engineering Controls : All operations should be conducted in a well-ventilated chemical fume hood.[5] For handling highly volatile or toxic substances, a glove box with an inert atmosphere is recommended.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles and a face shield are mandatory.[5]

    • Hand Protection : Use chemically resistant gloves. Double-gloving is recommended when handling corrosive or readily absorbed materials.[5]

    • Body Protection : A flame-resistant lab coat and a chemical-resistant apron should be worn.[5]

  • Reagent Handling :

    • Bromine : Highly corrosive and toxic. Handle with extreme care in a fume hood, avoiding inhalation of vapors and contact with skin.

    • Acids and Bases : Handle concentrated acids and bases with appropriate care, always adding acid to water, not the reverse.

    • Fluorinated Compounds : These compounds can be persistent and may have metabolic toxicity.[5] Avoid generating dusts or aerosols.

  • Waste Disposal : All chemical waste, especially that containing fluorinated compounds, must be collected in labeled, compatible containers and disposed of according to institutional and local regulations.[5][6]

A thorough risk assessment should be completed before commencing any experimental work.[6]

Synthetic Strategy

The proposed large-scale synthesis of this compound is a two-step process starting from 2-fluoro-6-(trifluoromethyl)aniline.

  • Diazotization-Hydrolysis : The starting aniline is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol, 2-fluoro-6-(trifluoromethyl)phenol. This is a standard and scalable method for phenol synthesis from anilines.[7]

  • Electrophilic Bromination : The synthesized phenol is then regioselectively brominated at the para-position to yield the final product. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The para-position is sterically more accessible.

G A 2-Fluoro-6-(trifluoromethyl)aniline B Diazonium Salt Intermediate A->B 1. NaNO₂, H₂SO₄ 2. 0-5 °C C 2-Fluoro-6-(trifluoromethyl)phenol B->C H₂O, Heat D This compound C->D Br₂, Solvent (e.g., Dichloroethane)

Caption: Overall synthetic workflow.

Experimental Protocols

Part A: Large-Scale Synthesis of 2-Fluoro-6-(trifluoromethyl)phenol (Precursor)

This protocol is based on the well-established diazotization-hydrolysis of anilines.[7]

Reagents and Equipment:

  • 2-Fluoro-6-(trifluoromethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice

  • Large-scale reaction vessel with overhead stirring, temperature control, and an addition funnel.

  • Extraction and distillation apparatus.

Procedure:

  • Reaction Setup : In a suitable reaction vessel, carefully add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution, while cooling in an ice bath.

  • Aniline Addition : To the cooled sulfuric acid solution, slowly add 2-fluoro-6-(trifluoromethyl)aniline with vigorous stirring, maintaining the temperature below 10°C.

  • Diazotization : Prepare a solution of sodium nitrite in deionized water. Cool the aniline solution to 0-5°C and add the sodium nitrite solution dropwise, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Hydrolysis : Slowly and carefully add the diazonium salt solution to a separate vessel containing boiling water. The diazonium salt will decompose to the phenol, evolving nitrogen gas. Control the addition rate to manage the effervescence.

  • Work-up : After the addition is complete, continue heating for a short period to ensure complete decomposition. Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Part B: Large-Scale Synthesis of this compound

This protocol is adapted from established methods for the bromination of fluorinated phenols.[8][9]

Reagents and Equipment:

  • 2-Fluoro-6-(trifluoromethyl)phenol

  • Liquid bromine (Br₂)

  • Dichloroethane or another suitable solvent

  • Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Large-scale reaction vessel with overhead stirring, temperature control, and an addition funnel.

  • Extraction and purification apparatus (distillation or crystallization).

Procedure:

  • Reaction Setup : In a large, dry reaction vessel, dissolve 2-fluoro-6-(trifluoromethyl)phenol in dichloroethane. Cool the solution to 0-5°C using an ice bath.

  • Bromine Addition : In a separate, dry addition funnel, place the required amount of liquid bromine, optionally diluted with a small amount of dichloroethane. Add the bromine solution dropwise to the stirred phenol solution, maintaining the temperature between 0-5°C. The reaction is exothermic and the addition rate should be controlled to prevent a temperature rise.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to stir at 0-5°C for a period, then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Quenching : Once the reaction is complete, carefully pour the mixture into a stirred aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Work-up : Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[9]

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[9] The final product can be purified by vacuum distillation or crystallization from a suitable solvent system.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification A Dissolve Precursor Phenol in Dichloroethane B Cool to 0-5 °C A->B C Dropwise Addition of Bromine B->C D Stir and Monitor (TLC/GC) C->D E Quench with Sodium Bisulfite D->E F Phase Separation E->F G Aqueous Washes (NaHCO₃, Brine) F->G H Dry and Concentrate G->H I Purify (Distillation/Crystallization) H->I

Caption: Bromination experimental workflow.

Process Optimization and Troubleshooting

Potential IssueCauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction closely using TLC or GC. If needed, allow the reaction to stir for a longer period at room temperature.
Formation of Di-brominated Byproduct Excess bromine or poor temperature control.Use a stoichiometric amount of bromine and maintain the reaction temperature at 0-5°C during addition. Slow, controlled addition is key.
Low Yield Product loss during work-up or purification.Ensure efficient extraction with an appropriate solvent. Minimize transfers between vessels. Optimize purification conditions (e.g., vacuum level for distillation).[10]
Product Discoloration Presence of residual bromine or impurities.Ensure thorough quenching with sodium bisulfite. The product may require purification by crystallization to remove colored impurities.[11]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) : To confirm the molecular structure and substitution pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the purity and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) : For quantitative purity analysis.

Data Summary

The following table summarizes the expected outcomes for the large-scale synthesis of this compound.

ParameterTarget Specification
Appearance Off-white to pale solid
Yield > 80% (for bromination step)
Purity (by HPLC/GC) ≥ 98%
Identity Confirmed by NMR and MS

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity. The provided insights into the rationale behind the synthetic choices and troubleshooting guidance aim to facilitate a smooth and successful scale-up process.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Versatile Role of 4-Bromo-2-(trifluoromethyl)phenol in Modern Organic Synthesis.
  • PrepChem.com. Synthesis of (a) 2-Bromo-4-fluoro-6(trifluoromethyl)-phenol.
  • MySkinRecipes. This compound.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
  • Purdue University. Fluorine Safety.
  • Steiner, H. (2004).
  • Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • ChemicalBook. 4-Bromo-2-fluorophenol synthesis.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Guidechem. This compound 1224604-17-4 wiki.
  • Organic Syntheses. p-BROMOPHENOL. [Link]

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High-Performance Liquid Chromatography (HPLC) Purification of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. This halogenated phenol is a key building block in the synthesis of pharmaceuticals and agrochemicals, where high purity is a prerequisite for subsequent reaction steps and final product efficacy.[1] The methodology detailed herein is designed for researchers, chemists, and drug development professionals, offering a step-by-step protocol from sample preparation to fraction analysis. The guide emphasizes the scientific rationale behind parameter selection, ensuring both technical accuracy and practical applicability for achieving high-purity target compounds.

Introduction and Methodological Principle

This compound is a structurally complex aromatic compound with a molecular weight of approximately 259.00 g/mol and a molecular formula of C₇H₃BrF₄O.[1][2] Its structure, featuring a hydrophilic phenol group and a highly hydrophobic backbone due to the bromo, fluoro, and trifluoromethyl substituents, presents a unique purification challenge. The goal is to separate the target compound from starting materials, by-products, and other process-related impurities.

Reversed-phase HPLC is the technique of choice for this application, as it effectively separates compounds based on their hydrophobicity.[3] The stationary phase is non-polar (e.g., C18-silica), while the mobile phase is a more polar mixture, typically water and an organic solvent like acetonitrile or methanol.[4][5]

Causality Behind Experimental Choices:

  • pH Control: The phenolic hydroxyl group is weakly acidic. To ensure consistent retention times and sharp, symmetrical peaks, its ionization must be suppressed. This is achieved by acidifying the mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid, maintaining a pH well below the pKa of the phenol.[6][7]

  • Stationary Phase Selection: A C18 column is the standard and highly effective choice for this compound due to the strong hydrophobic interactions between the alkyl chains of the stationary phase and the halogenated aromatic ring of the analyte. For challenging separations involving isomers or closely related impurities, a pentafluorophenyl (PFP) phase can offer alternative selectivity. PFP columns provide multiple interaction mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can be particularly effective for separating fluorinated and halogenated compounds.[3][8]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed. This strategy ensures that earlier-eluting, more polar impurities are well-resolved while the highly retained target compound is eluted in a reasonable time with good peak shape.

Materials and Reagents

Instrumentation
  • Preparative HPLC system with a gradient pump, autosampler or manual injector, and a column oven.

  • UV/Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended for determining peak purity and selecting the optimal monitoring wavelength.

  • Fraction collector.

Consumables and Columns
  • Primary Column: C18 silica column (e.g., 250 x 10 mm, 5 µm particle size).

  • Alternative Column: Pentafluorophenyl (PFP) column for alternative selectivity.

  • HPLC vials and caps.

  • Syringe filters (0.45 µm, PTFE or nylon).

Solvents and Chemicals
  • Water (H₂O): HPLC grade or Milli-Q.

  • Acetonitrile (ACN): HPLC grade.[4]

  • Methanol (MeOH): HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade, >99.5% purity.

  • Sample Solvent: A mixture of ACN/H₂O or DMSO.

Experimental Protocol

This protocol is designed as a robust starting point. Researchers should optimize parameters based on their specific crude sample profile and instrumentation.

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas thoroughly using sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas thoroughly.

Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition like 50:50 ACN:H₂O) to create a concentrated stock solution.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC System Configuration and Method Parameters

The following parameters provide a validated starting point for the purification.

ParameterRecommended SettingRationale
Column C18, 250 x 10 mm, 5 µmProvides excellent hydrophobic retention and resolution for aromatic compounds.
Mobile Phase A 0.1% (v/v) TFA in WaterAcidifier to suppress ionization of the phenolic group, ensuring sharp peaks.
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileStrong organic eluent for reversed-phase chromatography.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID preparative column; adjust based on column dimensions.
Column Temp. 30 °CEnhances efficiency and reproducibility.
Injection Volume 100 - 1000 µLDependent on sample concentration and column loading capacity.
Detection UV at 220 nm and 275 nm220 nm provides general detection; 275 nm is more specific for the aromatic structure.
Gradient Elution See Table 2 belowAllows for separation of impurities with varying polarities.

Table 1: Recommended HPLC Method Parameters.

Table 2: Suggested Gradient Elution Profile.

Time (min) % Mobile Phase A % Mobile Phase B
0.0 50 50
2.0 50 50
20.0 5 95
25.0 5 95
25.1 50 50

| 30.0 | 50 | 50 |

Purification Workflow

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep Equilibrate System Equilibration (Initial Conditions) SamplePrep->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Gradient Elution & UV Detection Inject->Gradient Collect Fraction Collection Gradient->Collect Analysis Fraction Analysis (Analytical HPLC/LC-MS) Collect->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation PureCompound Pure Compound Evaporation->PureCompound

Caption: Workflow for HPLC Purification of this compound.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (50% A / 50% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution and Fraction Collection: Run the gradient method. Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and continue until the peak has fully returned to the baseline. Collect small fractions across the peak to isolate the purest portions.

  • Re-equilibration: After the gradient is complete, allow the system to re-equilibrate at the starting conditions before the next injection.

Post-Purification Analysis and Troubleshooting

Fraction Analysis
  • Analyze each collected fraction using a rapid analytical HPLC method to determine its purity.

  • Pool the fractions that meet the required purity specification (e.g., >98%).

  • Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the final purified compound.

  • Confirm the identity and purity of the final product using techniques such as LC-MS, NMR, and analytical HPLC.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Peak Tailing Phenolic group ionization.Ensure mobile phase pH is low; check TFA concentration.
Column overload.Reduce injection volume or sample concentration.
Poor Resolution Inappropriate gradient.Optimize the gradient slope; make it shallower around the elution time of the target.
Sub-optimal selectivity.Try an alternative column, such as a PFP phase.[8]
High Backpressure Column or system blockage.Filter the sample; flush the system; replace the column frit.
Mobile phase precipitation.Ensure mobile phase components are fully miscible and dissolved.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and effective protocol for the purification of this compound. By employing a C18 column with an acidified water/acetonitrile gradient, high-purity material can be isolated efficiently. The provided parameters serve as a strong foundation for method development and can be further optimized to suit specific impurity profiles and equipment. This guide empowers researchers to confidently purify this critical chemical intermediate, ensuring the quality and integrity of their subsequent research and development activities.

References

  • MySkinRecipes. (n.d.). This compound.
  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • ResearchGate. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • SIELC Technologies. (n.d.). Bromide.
  • National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

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Application Note: Synthesis and Quality Control of a Key Intermediate for the Oncology Drug Imatinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The production of highly specific and effective oncology drugs relies on the purity and quality of their constituent parts, particularly the advanced intermediates that form the backbone of the final active pharmaceutical ingredient (API). This guide provides a detailed technical overview of the synthesis, purification, and analytical characterization of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine , a critical intermediate in the manufacturing of Imatinib (Gleevec®). Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers by targeting specific tyrosine kinases.[1][2] Ensuring the fidelity of its core intermediates is paramount for the safety and efficacy of the final drug product. This document outlines field-proven protocols, explains the scientific rationale behind key process steps, and establishes a framework for robust quality control, intended for researchers and professionals in drug development and manufacturing.

Introduction: The Role of Imatinib in Targeted Cancer Therapy

Imatinib represents a paradigm shift in oncology, moving from broad-spectrum cytotoxic chemotherapies to targeted molecular agents. Its primary mechanism of action is the potent and selective inhibition of the BCR-ABL tyrosine kinase, an abnormal fusion protein that drives the uncontrolled proliferation of cancer cells in CML.[1][3] By binding to the ATP-binding site of the BCR-ABL kinase domain, Imatinib blocks the phosphorylation of downstream proteins, thereby interrupting the signaling cascade that leads to cell growth and survival, and ultimately inducing apoptosis in the malignant cells.[4][5] The clinical success of Imatinib underscores the importance of precision in medicinal chemistry, where the molecular structure is engineered for a specific biological target. This precision begins with the synthesis of its core components.

cluster_upstream Upstream Signaling cluster_bcr_abl BCR-ABL Pathway (CML) cluster_downstream Downstream Effects Growth_Factor Growth Factor Signal BCR_ABL BCR-ABL (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate (Active) BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Binds Substrate Substrate Protein Substrate->BCR_ABL Binds Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Activates Signaling Cascade Apoptosis Apoptosis (Cell Death) Imatinib Imatinib Imatinib->BCR_ABL Blocks ATP Binding Site

Figure 1: Simplified diagram of the BCR-ABL signaling pathway and the inhibitory action of Imatinib.

The Imatinib Synthesis Strategy and the Role of the Key Intermediate

The total synthesis of Imatinib is a multi-step process that converges on the coupling of key molecular fragments. A common and efficient synthetic route involves the initial synthesis of the pyrimidine-amine core, followed by its coupling with a benzamide side chain. The intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (herein referred to as the "Amino-Intermediate"), is the product of a critical reduction step and serves as the direct precursor for the final amidation reaction.

The quality of this Amino-Intermediate is non-negotiable; any impurities, such as unreacted starting material or side-products, can carry through to the final API, potentially leading to downstream reaction failures, reduced efficacy, or adverse patient outcomes.[6] Therefore, a robust and reproducible protocol for its synthesis and purification is essential for any pharmaceutical manufacturing process.[7]

Start_A 2-Methyl-5-nitroaniline Nitro_Intermediate N-(2-methyl-5-nitrophenyl)- 4-(pyridin-3-yl)pyrimidin-2-amine Start_A->Nitro_Intermediate Coupling Start_B 3-Pyridyl Precursor Start_B->Nitro_Intermediate Coupling Amino_Intermediate KEY INTERMEDIATE N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidineamine Nitro_Intermediate->Amino_Intermediate Nitro Group Reduction Imatinib Imatinib (Final API) Amino_Intermediate->Imatinib Amidation Benzoyl_Chloride 4-(4-methylpiperazin-1-ylmethyl) benzoyl chloride Benzoyl_Chloride->Imatinib Amidation

Figure 2: High-level workflow for the synthesis of Imatinib, highlighting the pivotal role of the Amino-Intermediate.

Detailed Protocol: Synthesis of the Amino-Intermediate

This protocol details the reduction of the nitro-group precursor, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, to the target Amino-Intermediate. The chosen method utilizes a Palladium-on-Carbon (Pd/C) catalyst with ammonium formate as a hydrogen transfer agent, which is a common, efficient, and scalable method for nitro group reduction in pharmaceutical manufacturing.[8]

3.1. Principle and Rationale

Catalytic transfer hydrogenation is employed as a safer and more convenient alternative to using pressurized hydrogen gas. Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia. The hydrogen is then adsorbed onto the surface of the palladium catalyst, where it reacts with the nitro group, reducing it to an amine. This method is highly selective for the nitro group, leaving other functional groups in the molecule intact.

3.2. Materials and Reagents

Reagent/MaterialGradeM.W. ( g/mol )QuantityMoles (mmol)
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine>98%321.3210.0 g31.1
10% Palladium on Carbon (Pd/C)Catalyst GradeN/A1.0 gN/A
Ammonium Formate (HCOONH₄)ACS Reagent63.069.8 g155.4
Ethyl Acetate (EtOAc)HPLC Grade88.11300 mLN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent142.045.0 g35.2
Celite® (Diatomaceous Earth)Filtration AidN/AAs neededN/A

3.3. Step-by-Step Synthesis Protocol

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (10.0 g, 31.1 mmol) and Ethyl Acetate (300 mL).

  • Catalyst and Reagent Addition: Stir the suspension to dissolve the starting material. Carefully add 10% Pd/C (1.0 g) under a gentle stream of nitrogen. This is followed by the portion-wise addition of ammonium formate (9.8 g, 155.4 mmol) and anhydrous sodium sulfate (5.0 g).[8]

    • Scientist's Note: The addition of ammonium formate can be exothermic. Adding it in portions helps to control the reaction temperature. Anhydrous sodium sulfate is added to scavenge water produced during the reaction, which can sometimes affect catalyst activity.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction progress should be monitored.

    • Monitoring Point: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (a UV-active spot) and the appearance of the product. A suitable mobile phase is 95:5 Dichloromethane:Methanol.

  • Catalyst Removal: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional Ethyl Acetate (2 x 25 mL) to ensure complete recovery of the product.

    • Safety Note: Never allow the filtered Pd/C catalyst to dry completely in the air. Quench the catalyst on the Celite pad with water immediately after filtration.

  • Work-up and Isolation: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining ammonium formate and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude solid can be recrystallized from ethanol to yield the pure Amino-Intermediate as a crystalline solid.[9]

Expected Yield: >90%. Appearance: Off-white to light yellow solid.

Quality Control and Characterization Protocol

Ensuring the identity, purity, and quality of the synthesized intermediate is a critical step mandated by Good Manufacturing Practices (GMP).[7][10] A suite of analytical techniques should be employed to create a comprehensive quality profile for each batch.[11][12]

Crude_Product Crude Product (Post-Synthesis) HPLC Purity Assay (HPLC) Crude_Product->HPLC NMR Identity Confirmation (¹H NMR) Crude_Product->NMR MS Molecular Weight Verification (Mass Spec) Crude_Product->MS FTIR Functional Group Analysis (FT-IR) Crude_Product->FTIR Decision Does Batch Meet Specifications? HPLC->Decision NMR->Decision MS->Decision FTIR->Decision Release Batch Release for Next Synthesis Step Decision->Release Yes

Figure 3: Workflow for the quality control and characterization of the synthesized Amino-Intermediate.

4.1. Analytical Methods and Expected Results

TechniqueMethod SummaryExpected Result
Purity (HPLC) Column: C18 (4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile:Water gradientDetection: UV at 254 nmPurity > 99.5%[8]
Identity (¹H NMR) Solvent: DMSO-d₆Frequency: 400 MHzδ (ppm): 9.22 (d, 1H), 8.65 (m, 1H), 8.52 (m, 2H), 8.37 (m, 1H), 7.48 (m, 1H), 7.32 (m, 1H), 6.83 (d, 1H), 6.75 (m, 1H), 6.29 (m, 1H), 2.03 (s, 3H, -CH₃). Chemical shifts confirm the structure.[8]
Identity (Mass Spec) Mode: Electrospray Ionization (ESI+)[M+H]⁺: Calculated for C₁₆H₁₆N₅⁺: 278.1400; Found: ~278.1
Identity (FT-IR) Method: KBr Pelletν (cm⁻¹): ~3300-3400 (N-H stretch of amine), ~1620 (C=N stretch), ~1570 (C=C stretch). Confirms presence of key functional groups.[9]

Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis and quality control of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, a key intermediate for the oncology drug Imatinib. Adherence to this detailed methodology ensures the production of a high-purity intermediate, which is fundamental to the consistency, safety, and efficacy of the final API. By integrating robust synthesis with rigorous analytical validation, drug development professionals can build quality into the manufacturing process from the ground up, supporting the reliable supply of critical medicines to patients.

References

  • Title: Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH.
  • Title: What is the mechanism of action of Imatinib (Gleevec)? Source: Dr.Oracle. URL:[Link]
  • Title: Mechanism of action of Imatinib; Imatinib binds to the ATP binding site of BCR/ABL and prevents protein tyrosine phosphorylation, thus inhibiting the protein's enzyme activity.
  • Title: What are Bcr-Abl inhibitors and how do they work?
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  • Title: Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Title: The synthesis of Imatinib.
  • Title: Mechanism of action of Imatinib on BCR-ABL.
  • Title: Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis.
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  • Title: Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
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  • Title: Best Practices for Quality Control in Pharmaceuticals. Source: Dot Compliance. URL:[Link]
  • Title: Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.
  • Title: Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Source: Kymos. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol (CAS 1224604-17-4). This molecule is a critical building block in the development of advanced pharmaceuticals and agrochemicals, valued for its unique electronic and structural properties.[1][2] However, its synthesis can be challenging due to the heavily deactivated nature of the aromatic ring. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the electrophilic bromination of 2-fluoro-6-(trifluoromethyl)phenol.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

A low yield in this synthesis is typically traced back to three core issues: insufficient reactivity of the substrate, improper activation of the brominating agent, or suboptimal reaction conditions.

  • Deactivated Substrate: The starting material, 2-fluoro-6-(trifluoromethyl)phenol, has a highly electron-deficient aromatic ring. Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing, which significantly slows down the rate of electrophilic aromatic substitution.[3]

  • Choice and Activation of Brominating Agent: For deactivated rings, standard brominating agents like molecular bromine (Br₂) may not be electrophilic enough to drive the reaction to completion. N-Bromosuccinimide (NBS) is a common alternative, but it often requires a strong acid catalyst to generate a potent electrophilic bromine species (Br+).[4][5][6]

  • Reaction Conditions: Temperature and solvent choice are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side reactions. The solvent must be able to dissolve the reagents and facilitate the reaction without participating in unwanted side reactions.

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Caption: Troubleshooting workflow for low yield.

Question 2: I am observing significant amounts of unreacted starting material. How can I improve conversion?

Incomplete conversion is a clear sign that the reaction conditions are not sufficiently forcing. The primary cause is the high activation energy required for the electrophilic attack on the deactivated phenol.

Solutions:

  • Increase Electrophilicity: The most effective strategy is to use a more potent brominating system. The combination of N-Bromosuccinimide (NBS) in concentrated sulfuric acid has proven highly effective for monobrominating deactivated aromatic compounds.[5][6] The strong acid protonates NBS, generating a highly electrophilic bromine species capable of reacting with the electron-poor ring.

  • Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. A temperature range of 40-60°C is a good starting point for optimization.[5] Monitor the reaction closely by TLC or GC to avoid the formation of degradation products.

  • Extend Reaction Time: Deactivated systems simply react more slowly. It is possible that the reaction has not been allowed to run long enough. Continue to monitor the reaction progress over an extended period (e.g., 3 to 24 hours) until no further consumption of the starting material is observed.[5]

Question 3: My final product is contaminated with di-brominated or isomeric byproducts. How can I improve selectivity?

The formation of multiple products points to issues with regioselectivity and over-bromination. The hydroxyl (-OH) group is an ortho-, para-director. Given that the position ortho to the -OH and meta to the -CF3 is already occupied by fluorine, the incoming electrophile (bromine) is directed to the para position. However, if the reaction is too aggressive, di-bromination can occur.

Solutions:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent. A stoichiometry of 1.05 to 1.1 equivalents of NBS is a good starting point.

  • Lower the Temperature: Selectivity is often improved at lower temperatures. If you are getting over-bromination, try running the reaction at room temperature or even 0°C, though this will likely require a longer reaction time.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, which disfavors multiple substitutions.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this substrate and why?

For a highly deactivated substrate like 2-fluoro-6-(trifluoromethyl)phenol, the combination of N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid (H₂SO₄) is superior.[5][6] Standard reagents like Br₂ are often not electrophilic enough to achieve good yields. The strong acid activates NBS, making it a much more potent source of electrophilic bromine.[6]

Brominating SystemProsCons
Br₂ in CH₂Cl₂ Inexpensive, readily available.Often too slow or unreactive for deactivated rings.[7]
NBS in CH₂Cl₂/AcOH Milder than Br₂. Solid, easy to handle.May require a catalyst and still be too slow.
NBS in conc. H₂SO₄ Highly effective for deactivated rings, good yields, fast reaction times.[5][6]Requires careful handling of concentrated acid, potentially harsh work-up.

Q2: How critical is temperature control during the reaction?

Temperature control is very important. For this specific synthesis, a moderately elevated temperature (e.g., 60°C) can be necessary to achieve a reasonable reaction rate with deactivated substrates.[5] However, you must balance rate with selectivity. If you observe byproduct formation, reducing the temperature is a key first step in troubleshooting.

Q3: What is the role of the solvent? Which solvents are recommended?

The solvent must be inert to the strong acid and oxidizing conditions. Chlorinated solvents like dichloromethane (CH₂Cl₂) are often used in brominations.[7] However, when using concentrated sulfuric acid as a catalyst, it can also serve as the solvent, leading to a highly effective reaction medium.[5][6] Using a non-polar solvent can sometimes help improve selectivity by reducing the polarity of the reaction medium, which can disfavor over-reaction.[8][9]

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for structural confirmation. The ¹H NMR will show a distinct aromatic splitting pattern, and ¹⁹F NMR will confirm the presence of the -CF₃ and Ar-F groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (259.00 g/mol for C₇H₃BrF₄O) and its characteristic isotopic pattern for bromine.[1][2]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for determining the purity of the final product and quantifying any impurities or unreacted starting material.

Q5: Are there any specific safety precautions I should take?

Yes. This reaction involves hazardous materials:

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Always add acid to other solutions slowly and with cooling. Work in a fume hood and wear acid-resistant gloves, lab coat, and face shield.

  • Bromine Vapors: The reaction will generate HBr gas as a byproduct, which is corrosive and toxic. Ensure the reaction is conducted in a well-ventilated fume hood.

Detailed Experimental Protocol

This protocol is based on methods developed for the efficient bromination of deactivated aromatic compounds.[5][6]

Materials:

  • 2-fluoro-6-(trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-fluoro-6-(trifluoromethyl)phenol (1.0 eq) in a minimal amount of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 2-3 volumes relative to the substrate) while maintaining the temperature at 0°C.

  • NBS Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If the reaction is slow, gently heat the mixture to 40-60°C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1.5-3 hours).[5]

  • Work-up:

    • Cool the reaction mixture back to 0°C and carefully pour it over a mixture of ice and water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

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Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_material 2-fluoro-6- (trifluoromethyl)phenol mix Dissolve & Cool to 0°C start_material->mix solvent Anhydrous DCM solvent->mix reagents NBS, conc. H₂SO₄ add_nbs Add NBS reagents->add_nbs add_acid Add H₂SO₄ mix->add_acid add_acid->add_nbs react Warm & Stir (Monitor by TLC/GC) add_nbs->react quench Quench on Ice-Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure Product: 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol purify->end_product

Caption: Experimental workflow for synthesis.

References

  • Vertex AI Search. (n.d.). Bromination - Common Conditions - Common Organic Chemistry. Retrieved January 10, 2026.
  • Benchchem. (n.d.). 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 223785-85-1. Retrieved January 10, 2026.
  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.
  • ResearchGate. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved January 10, 2026.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 10, 2026.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. Retrieved January 10, 2026.
  • Benchchem. (n.d.). 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol. Retrieved January 10, 2026.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluorophenol synthesis. Retrieved January 10, 2026.
  • Benchchem. (n.d.). The Versatile Role of 4-Bromo-2-(trifluoromethyl)phenol in Modern Organic Synthesis. Retrieved January 10, 2026.
  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
  • Google Patents. (n.d.). WO1999050206A1 - Selective bromination of aromatic compounds. Retrieved January 10, 2026.
  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved January 10, 2026.

Sources

Technical Support Center: Bromination of 2-Fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 2-fluoro-6-(trifluoromethyl)phenol. This resource is designed for researchers, chemists, and drug development professionals who utilize this important transformation in their synthetic workflows. The target molecule, 4-bromo-2-fluoro-6-(trifluoromethyl)phenol, is a critical building block for various pharmaceutical and agrochemical compounds.[1] This guide provides in-depth, field-proven insights into the reaction's mechanism, potential side reactions, and common byproducts. It offers a troubleshooting framework in a direct question-and-answer format to help you optimize your reaction, maximize yield, and ensure the purity of your desired product.

Section 1: Understanding the Core Reaction: Regioselectivity and Mechanism

Before troubleshooting byproducts, it is crucial to understand the electronic and steric factors governing the reaction's outcome. The substitution pattern on the phenol ring creates a specific electronic environment that dictates where the electrophilic bromine will attack.

Q1: Why is this compound the expected major product?

A1: The regioselectivity of this electrophilic aromatic substitution is a result of the combined directing effects of the three substituents on the phenol ring: the hydroxyl (-OH), the fluoro (-F), and the trifluoromethyl (-CF3) groups.

  • Hydroxyl (-OH) Group: This is a powerful activating group and a strong ortho, para-director.[2] It donates electron density into the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. This effect is strongest at the positions ortho and para to the hydroxyl group.

  • Fluoro (-F) Group: Halogens are a unique case. While they are deactivating due to their strong inductive electron withdrawal, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[3]

  • Trifluoromethyl (-CF3) Group: This is a potent deactivating group due to the strong inductive effect of the three fluorine atoms. It strongly withdraws electron density from the ring, destabilizing the arenium ion intermediate, and is a meta-director.[3][4]

The Hierarchy of Influence: The activating, ortho, para-directing effect of the -OH group is dominant and largely controls the position of bromination. It strongly activates the C4 (para) and C6 (ortho) positions. The C6 position is already occupied by the -CF3 group. The C2 position is occupied by the -F group. Therefore, the primary position for electrophilic attack is the C4 position, which is para to the strongly activating -OH group and meta to the deactivating -CF3 group, an electronically favorable outcome. This position is also the most sterically accessible, further favoring its selection.

Caption: Mechanism for the formation of the desired 4-bromo product.

Section 2: Troubleshooting Common Byproducts

Even with a clear theoretical outcome, practical execution can lead to impurities. This section addresses the most frequently encountered byproducts and provides actionable solutions.

FAQ 1: I'm observing a significant amount of a di-brominated species in my final product. What is it and how can I prevent it?

A1: This is the most common issue. The mono-brominated product is still a phenol and therefore remains activated towards further electrophilic substitution. The second bromine atom will add to the remaining activated position on the ring.

  • Identity of the Byproduct: The most likely di-brominated byproduct is 2,4-dibromo-6-fluoro-6-(trifluoromethyl)phenol . The powerful -OH group directs the second bromine to the only remaining ortho position (C2), displacing the fluorine atom. A more likely scenario, however, is substitution at the C5 position, which is ortho to the trifluoromethyl group and meta to the hydroxyl group. Given the directing effects, 4,5-dibromo-2-fluoro-6-(trifluoromethyl)phenol or 2,6-dibromo-4-fluoro-x-(trifluoromethyl)phenol could also be possibilities, though their formation is less electronically favored. The most common over-bromination for phenols occurs at all activated ortho and para positions.[5]

  • Causality: Over-bromination occurs when the reaction conditions are too harsh or when the stoichiometry is not carefully controlled. Factors include:

    • Excess Bromine: Using more than one equivalent of the brominating agent.

    • High Temperature: Increases the reaction rate indiscriminately.

    • Polar Solvents: Solvents like water or methanol can polarize the Br-Br bond, creating a more potent electrophile and accelerating the reaction, leading to multiple substitutions.[6][7]

    • Rapid Addition: Localized high concentrations of bromine can promote di-bromination before the mono-brominated product has diffused away.

Caption: Formation pathway of the di-brominated byproduct.

Troubleshooting Protocol: Minimizing Di-bromination

  • Control Stoichiometry: Use precisely 1.0 equivalent of bromine relative to the starting phenol.

  • Lower the Temperature: Perform the reaction at low temperatures (e.g., 0°C to -10°C) to control the reaction rate.

  • Slow Addition: Add the bromine solution dropwise over an extended period to avoid localized high concentrations.

  • Choose a Non-Polar Solvent: Use a less polar solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2) to moderate the reactivity of the bromine.[8][9]

Data Summary: Impact of Reaction Parameters on Selectivity

ParameterCondition for High Mono-selectivityRationale
Temperature Low (0°C or below)Reduces the rate of the second, slower bromination step more significantly.
Solvent Non-polar (e.g., CH2Cl2, CS2)Minimizes ionization of Br2, reducing its electrophilicity and preventing runaway reactions.[6][9]
Stoichiometry 1.0 equivalent of Br2Limits the availability of the electrophile for a second substitution.
Addition Rate Slow, dropwise additionPrevents localized excess of bromine, allowing for more controlled reaction.
FAQ 2: My reaction mixture turns dark, and I'm getting a lot of tar-like residue. What's causing this and how do I stop it?

A2: Phenols are highly susceptible to oxidation, especially in the presence of electrophiles like bromine. The formation of dark, tarry materials is a classic sign of oxidative decomposition.[2]

  • Causality: This degradation is often exacerbated by:

    • Elevated Temperatures: Heat can promote oxidation pathways.

    • Presence of Air (Oxygen): Oxygen can participate in radical-mediated degradation pathways.

    • Incorrect Quenching: Failure to properly neutralize the excess bromine and the HBr byproduct at the end of the reaction.

Troubleshooting Protocol: Preventing Oxidative Decomposition

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Maintain Low Temperature: Keep the reaction vessel cool throughout the addition and stirring period.

  • Proper Quenching: At the end of the reaction, quench any remaining bromine by adding a reducing agent like an aqueous solution of sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3) until the reddish color of bromine disappears.[8]

  • Aqueous Workup: After quenching, wash the organic layer with water and brine to remove inorganic salts and the HBr byproduct, which can also contribute to degradation if left in contact with the product.

Section 3: Validated Protocols and Purification

Q3: Can you provide a validated starting protocol for the selective mono-bromination of 2-fluoro-6-(trifluoromethyl)phenol?

A3: Absolutely. The following protocol is a robust starting point designed to maximize mono-selectivity. It is based on established methods for the controlled bromination of activated phenols.[8]

Experimental Protocol: Selective Mono-bromination

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-fluoro-6-(trifluoromethyl)phenol (1.0 eq.).

  • Inerting: Place the flask under an inert atmosphere (N2 or Ar).

  • Dissolution: Dissolve the starting material in a suitable non-polar solvent (e.g., dichloromethane, CH2Cl2, approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq.) in the same solvent. Add this solution dropwise to the cooled phenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of starting material.

  • Quenching: Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO3) until the orange/red color of bromine is completely discharged.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

Q4: What is the best way to purify the desired this compound from the common byproducts?

A4: The primary purification method for this compound is flash column chromatography. The polarity difference between the starting material, the desired product, and the di-brominated byproduct allows for effective separation.

Purification Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient of ethyl acetate in hexanes is typically effective.

    • Start with a low polarity mixture (e.g., 2-5% Ethyl Acetate in Hexanes) to elute any non-polar impurities.

    • The desired product, This compound , will elute next.

    • The di-brominated byproduct is more polar and will elute later, often requiring a higher concentration of ethyl acetate (e.g., 10-15%).

    • Unreacted starting material is more polar than the product and will elute after it.

  • Fraction Collection: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

  • Recrystallization: If the product obtained after chromatography is still not sufficiently pure, recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane) can be an effective final polishing step.

Section 4: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues encountered during the bromination reaction.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, I've frequently collaborated with researchers encountering challenges with complex cross-coupling reactions. The Suzuki-Miyaura coupling, while powerful, is not without its subtleties, especially when dealing with sterically hindered and electronically demanding substrates like 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. This molecule presents a trifecta of challenges: the steric bulk of two ortho-substituents, the strong electron-withdrawing nature of the fluoro and trifluoromethyl groups, and the presence of a reactive phenolic hydroxyl group.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis of biaryl phenols using this specific aryl bromide. We will move from identifying the problem to understanding the underlying chemical principles and implementing a logical, step-by-step solution.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most common failure modes observed in the laboratory.

Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how do I fix it?

A1: A stalled reaction is the most frequent issue. The root cause typically lies in one of four areas: the catalyst system, the reaction conditions, the base, or the quality of the boronic acid. The substrate, this compound, is particularly sensitive to these parameters.

Analysis of Potential Failures:

  • Inactive Catalyst System: The oxidative addition step is often the rate-limiting step in the Suzuki catalytic cycle.[1] For an electron-deficient and sterically hindered aryl bromide, standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] The catalyst may also be decomposing to form palladium black, which is catalytically inactive.[3]

    • Solution: Employ a more robust and reactive catalyst system. Modern palladium catalysts for challenging couplings utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is necessary to overcome the steric hindrance and facilitate oxidative addition.[6]

  • Suboptimal Base Selection: The base has multiple crucial roles in the Suzuki reaction: it activates the boronic acid to form a more nucleophilic boronate species, and it facilitates the regeneration of the Pd(0) catalyst.[7][8] For a phenolic substrate, the base will also deprotonate the hydroxyl group. If the base is too weak, the transmetalation step will be slow or non-existent. If it's too strong or if there's too much water present, it can accelerate the decomposition of the boronic acid (protodeboronation).[2][9]

    • Solution: A moderately strong inorganic base is typically the best choice. Potassium phosphate (K₃PO₄) is an excellent starting point as it is effective and less likely to cause side reactions compared to hydroxides.[6] Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to the higher solubility of its boronate salts, though it is more expensive.[2]

  • Degraded Boronic Acid: Boronic acids are susceptible to decomposition, primarily through protodeboronation (replacement of the B(OH)₂ group with a hydrogen) and oxidative degradation.[3][10][11] This is a very common reason for low yields.[12]

    • Solution: Always use high-purity boronic acids. If the quality is suspect, it can be purified. One effective method is to convert the boronic acid to its more stable diethanolamine adduct, which can be easily isolated, stored, and then used directly in the coupling reaction.[13] Alternatively, using boronic esters (e.g., pinacol esters) can suppress decomposition pathways.[10]

  • Poor Reaction Setup: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to catalyst oxidation and the formation of homocoupled byproducts from the boronic acid.[13][14]

    • Solution: Rigorous exclusion of oxygen is mandatory. Solvents must be thoroughly degassed using methods like sparging with argon or nitrogen, or through freeze-pump-thaw cycles. The reaction should be run under a positive pressure of an inert gas.[1][2]

Start Low / No Yield Observed CheckCatalyst Is the Catalyst System Appropriate? Start->CheckCatalyst CheckBase Is the Base Optimal? Start->CheckBase CheckBoronic Is the Boronic Acid Active? Start->CheckBoronic CheckSetup Was the Reaction Setup Correct? Start->CheckSetup Sol_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) with a Pd(0) or Pd(II) Precatalyst CheckCatalyst->Sol_Catalyst No Sol_Base Switch to a Stronger, Non-Hydroxide Base (e.g., K₃PO₄, Cs₂CO₃) CheckBase->Sol_Base No Sol_Boronic Use Fresh Boronic Acid or Purify via Diethanolamine Adduct. Consider using a Pinacol Ester. CheckBoronic->Sol_Boronic No Sol_Setup Ensure Rigorous Degassing of Solvents and Maintain a Strict Inert (Ar/N₂) Atmosphere. CheckSetup->Sol_Setup No

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Q2: I'm seeing significant byproduct formation, mainly protodeboronation and homocoupling. How can I minimize these side reactions?

A2: The formation of byproducts indicates that a non-productive reaction pathway is competing with your desired cross-coupling.

  • Protodeboronation (-B(OH)₂ → -H): This is the hydrolytic cleavage of the carbon-boron bond.[10] It is often catalyzed by residual acid or base and is accelerated at higher temperatures.[9][10]

    • Mitigation Strategy:

      • Use Anhydrous Conditions (if possible): While a small amount of water can be beneficial, excess water promotes protodeboronation. Using anhydrous solvents and bases like K₃PO₄ can help.[6]

      • Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can accelerate this side reaction.

      • Use Boronic Acid Esters: MIDA boronates or pinacol esters are more stable and release the boronic acid slowly into the reaction, keeping its concentration low and minimizing decomposition.[10]

  • Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R): This side reaction is almost always caused by the presence of oxygen, which oxidizes the Pd(0) catalyst and facilitates the unwanted coupling of two boronic acid molecules.[3][13]

    • Mitigation Strategy: The solution is the same as for preventing catalyst deactivation: ensure a scrupulously oxygen-free environment through proper degassing and maintaining an inert atmosphere.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate?

A1: This substrate combines two difficult characteristics:

  • Steric Hindrance: The presence of two substituents (fluoro and trifluoromethyl) ortho to the bromine atom creates significant steric bulk around the reaction center. This can impede the approach of the palladium catalyst for the initial oxidative addition step.[15][16]

  • Electronic Effects: The fluoro and trifluoromethyl groups are strongly electron-withdrawing, which makes the aryl bromide electron-deficient. While this can sometimes accelerate oxidative addition, the overall electronic environment and potential for competing reactions make optimization critical.[15][17]

Q2: Do I need to protect the phenolic -OH group?

A2: Generally, no. In the presence of the base (typically 2-3 equivalents), the phenol will be deprotonated to form a phenoxide. This is usually compatible with the reaction conditions. In fact, attempting to protect the phenol adds extra steps to your synthesis and is often unnecessary with modern catalyst systems. The key is choosing a base that is compatible with other functional groups in your molecules.[17]

Q3: How do I choose the right catalyst and ligand for this substrate?

A3: For sterically demanding and electron-deficient substrates, the choice of ligand is paramount. You need a ligand that is both bulky and electron-rich to stabilize the palladium center and promote the key catalytic steps.

Catalyst / Ligand SystemKey Features & When to Use
Pd₂(dba)₃ + SPhos/XPhos Workhorse System: Buchwald-type biaryl phosphine ligands are excellent for sterically hindered substrates. They are electron-rich and bulky, promoting efficient oxidative addition and reductive elimination.[4][6]
Pd(OAc)₂ + P(t-Bu)₃ Highly Active: Trialkylphosphines are very electron-rich and effective, but can be air-sensitive. Using the air-stable phosphonium salt, [HP(t-Bu)₃]BF₄, is a practical alternative.[15][18]
PEPPSI™-IPr / IPr-NHC Ligands NHC-Based Catalysts: N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors and offer high thermal stability, making them suitable for challenging couplings that may require higher temperatures.[5]
Q4: How can I monitor the reaction progress effectively?

A4: Regular monitoring is key to optimizing reaction time and preventing byproduct formation from over-heating.

  • TLC (Thin Layer Chromatography): A quick and easy way to get a qualitative sense of the consumption of starting material.[19]

  • GC-MS / LC-MS: Provides more definitive identification of starting materials, products, and byproducts.[19]

  • ¹⁹F NMR Spectroscopy: Since your substrate and potentially your product contain fluorine, ¹⁹F NMR is a powerful and clean method to monitor the reaction. The disappearance of the signal for the starting material's -CF₃ group and the appearance of a new signal for the product can be quantified directly from the reaction mixture.[20]

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (milled to a fine powder, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (10:1 ratio)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure a completely inert atmosphere.[1][2]

  • Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 10:1 dioxane/water solvent mixture via syringe. The final concentration should be ~0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: After 1 hour, take a small aliquot (under argon) for analysis by LC-MS or TLC to check for conversion. Continue heating and monitoring until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Failure1 Fails with hindered/electron-poor halides. Needs bulky, e⁻-rich ligands. OxAdd->Failure1 Transmetal Transmetalation PdII_ArX->Transmetal [Ar'B(OH)₃]⁻ PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr Failure2 Fails with weak base or poor boronic acid quality (decomposition). Transmetal->Failure2 RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Failure3 Can be slow. Bulky ligands help. RedElim->Failure3 ArX Ar-Br (Your Phenol) ArB Ar'-B(OH)₂ + Base Product Ar-Ar' (Product)

Caption: The Suzuki catalytic cycle with key failure points highlighted.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wallow, T. I., & Novak, B. M. (1991). Palladium-mediated cross-coupling of bulky arylboronic acids with halopyridines: synthesis of pyridylphenols. The Journal of Organic Chemistry, 56(23), 6469–6470.
  • Wikipedia. (n.d.). Protodeboronation.
  • Reddit. (2015). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • YouTube. (2023, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Scrivanti, A., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(6), 537-553.
  • Hein, J. E., et al. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Singh, H. B., et al. (2013). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 32(15), 4068-4081.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acta Chemica Scandinavica, 56, 1023-1030.
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling.
  • Watson, D. A., & Wu, J. (2018). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Morken, J. P., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(33), 13083–13090.
  • ResearchGate. (2007). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Request PDF.
  • Bedford, R. B., et al. (2023). Preformed Pd(II)
  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros.
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Zheng, M., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1431-1442.
  • ResearchGate. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Chen, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(6), 7380-7393.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Leadbeater, N. E. (2011). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium-Catalyzed Coupling Reactions. Royal Society of Chemistry.
  • ResearchGate. (2018). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Journal of Organic Chemistry, 78(19), 9579–9593.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
  • Guengerich, F. P., et al. (2007). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 20(10), 1458–1468.
  • YouTube. (2020, July 11). Suzuki Coupling.

Sources

stability of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

A Guide to Experimental Stability for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (CAS 1224604-17-4). This guide is designed to provide in-depth technical assistance to researchers and professionals in drug development who are working with this complex halogenated phenol. Here, you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges related to the stability of this compound under various pH conditions.

The unique structure of this compound, which includes bromo, fluoro, and trifluoromethyl groups, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, these same functional groups can also influence its stability. This guide will help you navigate the potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic and basic solutions?

A1: The primary stability concerns for this compound revolve around the reactivity of its functional groups under different pH conditions. The key areas of potential degradation are:

  • Hydrolysis of the Carbon-Bromine Bond: Under strong basic conditions, particularly at elevated temperatures, the bromine atom may be susceptible to nucleophilic aromatic substitution, leading to the formation of a hydroxyl group. This type of hydrolysis is a known reaction for bromo-fluoro-aromatic compounds, often requiring harsh conditions such as high temperatures (190-250°C) and the presence of a base.[2][3]

  • Defluorination of the Trifluoromethyl Group: The trifluoromethyl group (-CF3) is generally considered stable. However, studies on related trifluoromethylphenols have shown that defluorination can occur, particularly under basic conditions.[4][5] The electron-withdrawing nature of the -CF3 group can make the aromatic ring susceptible to nucleophilic attack, which can initiate the degradation process. The position of the -CF3 group is critical; for instance, 3-(trifluoromethyl)phenol is highly resistant to hydrolysis, whereas 2- and 4-(trifluoromethyl)phenol are more prone to degradation.[4][6]

  • Phenoxide Ion Formation and Reactivity: In basic solutions, the phenolic hydroxyl group will deprotonate to form a phenoxide ion. This increases the electron density of the aromatic ring, potentially making it more susceptible to certain reactions, but also influencing the stability of the other functional groups.

Q2: How can I predict the stability of this compound in my specific experimental conditions?

  • Under Acidic Conditions: The compound is expected to be relatively stable in mild to moderate acidic conditions at ambient temperature. The electron-withdrawing groups (-Br, -F, -CF3) deactivate the ring towards electrophilic attack, and protonation of the hydroxyl group is unlikely to lead to significant degradation pathways under typical experimental conditions.

  • Under Basic Conditions: Stability is a greater concern in basic media. The rate of potential degradation will be influenced by the pH, temperature, and the presence of any nucleophiles. As a general rule, increasing the pH and temperature will increase the rate of hydrolysis and defluorination.

To definitively determine stability in your specific conditions, a forced degradation study is highly recommended.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Appearance of a new, more polar peak in HPLC analysis after incubation in basic solution. Hydrolysis of the C-Br bond to a C-OH group.1. Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass would correspond to the replacement of Br (79/81 m/z) with OH (17 m/z). 2. Mitigation: If this degradation is undesirable, consider lowering the pH, reducing the temperature, or minimizing the exposure time to basic conditions. If the reaction requires basic conditions, a protecting group for the phenol may be necessary.
Detection of fluoride ions in the reaction mixture and a decrease in the parent compound concentration. Defluorination of the trifluoromethyl group.1. Quantify Fluoride: Use a fluoride ion-selective electrode to monitor the release of fluoride over time. 2. Analyze Byproducts: Employ GC-MS or LC-MS to identify potential degradation products, such as the corresponding benzoic acid derivative. 3. Control pH: Maintain the pH as low as is feasible for your reaction to slow down this degradation pathway.
Low yield or incomplete reaction when using the compound as a starting material in a cross-coupling reaction. Deactivation of the aromatic ring or instability under reaction conditions.1. Assess Stability: Perform a control experiment where the compound is subjected to the reaction conditions (base, solvent, temperature) without the coupling partner or catalyst to assess its stability. 2. Optimize Reaction Conditions: Screen different bases, solvents, and temperatures. The strong electron-withdrawing nature of the substituents may require more forcing conditions for some reactions.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolytic Stability)

This protocol provides a general procedure for assessing the stability of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Vials with caps

  • Incubator or water bath

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic: Add an aliquot of the stock solution to a vial containing 0.1 M HCl to achieve a final concentration of approximately 50 µg/mL.

    • Basic: Add an aliquot of the stock solution to a vial containing 0.1 M NaOH to achieve a final concentration of approximately 50 µg/mL.

    • Neutral: Add an aliquot of the stock solution to a vial containing deionized water to achieve a final concentration of approximately 50 µg/mL.

  • Incubation: Store the vials at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 60% B, increasing to 90% B over 15 minutes) to ensure separation of the parent compound from any potential degradation products.

Flow Rate: 1.0 mL/min Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the compound) Injection Volume: 10 µL

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound under basic conditions.

G parent This compound hydrolysis_product 4-Hydroxy-2-fluoro-6-(trifluoromethyl)phenol parent->hydrolysis_product Nucleophilic Aromatic Substitution (Hydrolysis) defluorination_pathway Defluorination Pathway parent->defluorination_pathway Nucleophilic Attack base Base (OH⁻) defluorination_product Potential Benzoic Acid Derivatives defluorination_pathway->defluorination_product G start Start: Stability Assessment forced_degradation Perform Forced Degradation Study (Acid, Base, Neutral, Temp) start->forced_degradation hplc_analysis Analyze by Stability-Indicating HPLC Method forced_degradation->hplc_analysis degradation_observed Significant Degradation Observed? hplc_analysis->degradation_observed no_degradation Compound is Stable Under Tested Conditions degradation_observed->no_degradation No characterize_degradants Characterize Degradation Products (LC-MS, GC-MS) degradation_observed->characterize_degradants Yes end End: Stability Profile Established no_degradation->end identify_pathway Identify Degradation Pathway characterize_degradants->identify_pathway mitigation Develop Mitigation Strategy (e.g., adjust pH, temp, use protecting group) identify_pathway->mitigation mitigation->end

Caption: Workflow for experimental stability assessment.

References

  • Google Patents. (1960). Process for making fluorophenols. (US2950325A).
  • Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. DOI:10.1039/D4EM00739E.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2000). Process for the preparation of para-fluorophenol. (US6037503A).

Sources

preventing decomposition of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a highly functionalized building block crucial for the synthesis of advanced pharmaceutical and agrochemical agents.[1][2][3] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a phenolic hydroxyl group for ether or ester formation, and two strongly electron-withdrawing groups (–F and –CF₃), makes it exceptionally versatile.[2][3] However, these same features contribute to its potential instability under various reaction conditions.

The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly increases the acidity of the phenolic proton, making it susceptible to reaction with even mild bases.[2][4] Furthermore, the electron-deficient aromatic ring is primed for certain side reactions, such as hydrodehalogenation (debromination) or nucleophilic aromatic substitution, particularly under basic or reducing conditions common in cross-coupling reactions.[5][6]

This guide provides researchers with troubleshooting strategies and preventative protocols to mitigate decomposition and maximize yields when working with this valuable intermediate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions in a direct question-and-answer format.

Q1: My reaction mixture is turning dark brown/black, and TLC/LC-MS analysis shows multiple unidentified byproducts and consumption of my starting material. What's happening?

A: A dark coloration often indicates oxidative decomposition or base-mediated degradation. The electron-rich phenoxide, formed upon deprotonation, can be susceptible to oxidation by atmospheric oxygen.

Potential Causes & Solutions:

  • Atmospheric Oxygen: The phenoxide intermediate can be oxidized.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen). Solvents must be thoroughly degassed before use via methods like freeze-pump-thaw cycles or by bubbling with an inert gas for 15-30 minutes.[6]

  • Strong Base/High Temperature: Strong bases can promote decomposition pathways. Some phenols are unstable at high pH, especially at elevated temperatures.[7]

    • Solution: Switch to a milder base (see Table 1). If possible, lower the reaction temperature. Monitor the reaction closely from the beginning to see when decomposition starts.[8]

  • Reagent Incompatibility: The compound is incompatible with strong oxidizing agents and certain metals which may catalyze degradation.[9]

    • Solution: Review all reagents for potential incompatibilities. Ensure all reagents and solvents are of high purity.[8]

Q2: I'm attempting a Suzuki or Buchwald-Hartwig cross-coupling, but I'm isolating a significant amount of 2-fluoro-6-(trifluoromethyl)phenol (the debrominated byproduct). How can I prevent this?

A: This side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. It's a common issue with electron-deficient aryl bromides, especially in palladium-catalyzed reactions.[5][6] The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[5][6]

Troubleshooting Flowchart for Dehalogenation:

G start Problem: Significant Dehalogenation step1 Step 1: Evaluate Base Is it strong (e.g., NaOtBu)? start->step1 solution1 Solution: Switch to weaker base (K₃PO₄, Cs₂CO₃, K₂CO₃) step1->solution1 Yes step2 Step 2: Evaluate Ligand Is it providing enough steric bulk? step1->step2 No solution2 Solution: Use bulky, electron-rich ligands (XPhos, SPhos, bulky NHCs) step2->solution2 No step3 Step 3: Evaluate Solvent Is it a potential hydride source (e.g., alcohols, DMF)? step2->step3 Yes solution3 Solution: Use non-polar aprotic solvents (Toluene, Dioxane) step3->solution3 Yes step4 Step 4: Evaluate Temperature Is it excessively high? step3->step4 No solution4 Solution: Lower the reaction temperature (e.g., 80 °C instead of 110 °C) step4->solution4 Yes

Caption: Troubleshooting workflow for minimizing dehalogenation.

Q3: I am trying to perform a Williamson ether synthesis, but my yield is low and I see unreacted starting material even after prolonged reaction time. What should I change?

A: Low yield in ether synthesis can stem from incomplete deprotonation, poor nucleophilicity of the resulting phenoxide, or side reactions.

Potential Causes & Solutions:

  • Incomplete Deprotonation: While the phenol is acidic, a weak base may not lead to complete formation of the phenoxide.

    • Solution: Use a base strong enough to ensure full deprotonation. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is often effective for phenols.[4] Weaker bases like K₂CO₃ can also work but may require higher temperatures or longer reaction times.[4]

  • Reduced Nucleophilicity: The electron-withdrawing groups (–F, –CF₃) that make the phenol acidic also stabilize the negative charge on the phenoxide, reducing its nucleophilicity.

    • Solution: Use a highly polar aprotic solvent like DMF or DMSO to solvate the cation and enhance the reactivity of the "naked" phenoxide anion.[4] Ensure your alkyl halide is reactive (I > Br > Cl).

  • Work-up Issues: Your product might be partially lost during the workup.

    • Solution: Check the aqueous layer by TLC to ensure your product is not water-soluble.[10] Be cautious during acid/base washes, as your product's stability might be pH-dependent.[10]

Preventative Protocols & Best Practices

Proactive measures are key to success. Follow these guidelines for common reaction types.

General Handling and Storage
  • Storage: Store this compound in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (argon or nitrogen).[9] Recommended storage temperatures are often between 2-8°C.[1]

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and some metals.[9]

  • Purity Check: Before use, check for signs of decomposition such as a yellow or brown discoloration.[9] Confirm purity by melting point or analytical techniques like HPLC or GC.[9]

Protocol: Base Selection for Reactions

The choice of base is critical to prevent decomposition. Strong bases like alkoxides (e.g., NaOtBu) can aggressively promote dehalogenation.[5] Milder inorganic bases are generally preferred.

Table 1: Base Selection Guide

BaseTypepKa (Conjugate Acid)Recommended SolventsNotes
K₃PO₄ (Potassium Phosphate)Weak~12.3Toluene, Dioxane, THFExcellent choice for Suzuki couplings; often minimizes dehalogenation.[5][6]
Cs₂CO₃ (Cesium Carbonate)Weak~10.2Toluene, Dioxane, DMFGood for both couplings and ether synthesis. Its high solubility in organic solvents can be advantageous.[5][6]
K₂CO₃ (Potassium Carbonate)Weak~10.3Acetone, DMF, MeCNA cost-effective option, suitable for SNAr and etherification reactions, but may require higher temperatures.[5][6]
NaH (Sodium Hydride)Strong~36THF, DMFUse for complete deprotonation in ether synthesis. Handle with extreme care (pyrophoric). Add reagent to NaH suspension, not the other way around.[4]
NaOtBu (Sodium tert-butoxide)Strong~19Toluene, DioxaneUse with caution. Highly likely to cause dehalogenation in cross-coupling reactions. Generally not recommended for this substrate.[5]
Protocol: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is a starting point designed to minimize hydrodehalogenation.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol).[5][6]

  • Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., SPhos or XPhos, 2-4 mol%).[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1-0.2 M concentration).[6]

  • Degassing: Degas the final reaction mixture by bubbling argon through the solution for 10-15 minutes.[6]

  • Heating: Heat the reaction to 80-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the appearance of the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway I should be worried about?

A: For this molecule, two pathways are of primary concern. First, in palladium-catalyzed reactions, hydrodehalogenation (loss of bromine) is a very common side reaction.[5][6] Second, under strongly basic conditions or in the presence of air, oxidative degradation of the phenoxide can occur, leading to complex mixtures.

Q2: Can I protect the phenolic hydroxyl group before running my reaction?

A: Yes, protecting the phenol is an excellent strategy, especially if the reaction conditions are harsh or incompatible with a free hydroxyl group. Common protecting groups for phenols include methyl ether (removed with BBr₃), silyl ethers (e.g., TBDMS, removed with TBAF), or benzyl ether (removed by hydrogenolysis). The choice depends on the stability of the protecting group to your subsequent reaction conditions.

Q3: Why are electron-rich, bulky phosphine ligands recommended for cross-coupling reactions with this substrate?

A: Bulky ligands (like XPhos or SPhos) accelerate the rate of reductive elimination, which is the final, product-forming step in the catalytic cycle.[5] By making this step faster, the palladium intermediate has less time to undergo side reactions, such as reacting with hydride sources that lead to dehalogenation.

Q4: My compound has turned slightly yellow upon storage. Is it still usable?

A: A slight yellowing may indicate minor oxidation.[9] For robust reactions, it may still be usable. However, for sensitive, high-yield catalytic reactions, it is highly recommended to first assess its purity via TLC, LC-MS, or NMR.[8][9] If significant impurities are detected, purification by recrystallization or column chromatography before use is the best practice.

References

  • Benchchem. (n.d.). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Benchchem. (n.d.). Preventing decomposition of 4-Bromo-2-(trifluoromethyl)phenol during storage.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Benchchem. (n.d.). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
  • Benchchem. (n.d.). This compound | 1224604-17-4.
  • Benchchem. (n.d.). 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.

Sources

Technical Support Center: Trifluoromethyl Group Side Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the trifluoromethyl (CF₃) group in organic synthesis. As a powerful electron-withdrawing group, the CF₃ moiety is invaluable in medicinal chemistry and materials science for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, its reputation for being exceptionally stable can sometimes be misleading.[1][2] Under certain conditions, the trifluoromethyl group can participate in unexpected and undesired side reactions, leading to failed experiments, low yields, and complex product mixtures.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to provide in-depth, field-proven insights into why these side reactions occur and how to troubleshoot them effectively. Each section is structured as a frequently asked question (FAQ) to directly address common issues encountered in the lab.

Table of Contents

  • FAQ 1: Hydrolysis to Carboxylic Acid - My CF₃ group was unexpectedly converted to a carboxylic acid. Why did this happen and how can I prevent it?

  • FAQ 2: Unintended Defluorination - I'm observing partial or complete loss of fluorine from my CF₃ group. What are the mechanisms and mitigation strategies?

  • FAQ 3: Complications from Radical Reactions - My reaction is producing a complex mixture, and I suspect radical chemistry. Could the CF₃ group be the culprit?

  • FAQ 4: Low Yield in Electrophilic Trifluoromethylation - My electrophilic trifluoromethylation reaction with a Togni or Umemoto reagent is not working as expected. What should I check?

FAQ 1: Hydrolysis to Carboxylic Acid

Question: My CF₃ group was unexpectedly converted to a carboxylic acid (-COOH). Why did this happen and how can I prevent it?

This is one of the most common degradation pathways for the trifluoromethyl group, particularly on aromatic rings. While the C-F bond is strong, the overall group can be susceptible to hydrolysis under both strongly acidic and basic conditions.[5][6][7]

The Underlying Chemistry: Why Hydrolysis Occurs

Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, such as fuming sulfuric acid, the reaction proceeds through protonation of one of the fluorine atoms, followed by the loss of HF.[7][8] This generates a difluorocarbocation, which is then attacked by water. Repetition of this process ultimately leads to a carboxylic acid. The presence of boric acid can sometimes modulate this reaction.[5][7]

Base-Mediated Hydrolysis: In the presence of a strong base, especially on electron-deficient systems (like phenols or certain heterocycles), the mechanism can involve nucleophilic attack.[6][9] For instance, with trifluoromethylphenols, deprotonation of the phenol creates a phenolate, which can facilitate the elimination of fluoride.[10] The resulting difluoro-p-quinomethide intermediate is highly reactive and is subsequently attacked by hydroxide to eventually form the carboxylate.[11][12]

Troubleshooting Guide: Preventing Unwanted Hydrolysis

If you are observing the formation of a carboxylic acid from a trifluoromethyl group, consider the following troubleshooting steps.

G start Unexpected -COOH formation observed q1 Are strong acids (e.g., H₂SO₄, TfOH) or strong bases (e.g., NaOH, KHMDS) present in the reaction? start->q1 action1 Reduce acid/base concentration or switch to a milder reagent. q1->action1 Yes q2 Is the reaction run at high temperature? q1->q2 No a1_yes Yes a1_no No action2 Lower the reaction temperature. Hydrolysis is often kinetically slow at lower temps. q2->action2 Yes q3 Is your substrate particularly electron-deficient? (e.g., nitro-substituted benzotrifluoride) q2->q3 No a2_yes Yes a2_no No action3 Consider a substrate protection strategy or use non-aqueous workup conditions. q3->action3 Yes end_node Investigate other degradation pathways. Consider oxidative cleavage. q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for CF₃ group hydrolysis.

Step-by-Step Protocol to Mitigate Hydrolysis:

  • Reagent Selection:

    • If your reaction requires acidic conditions, can you use a weaker organic acid (e.g., acetic acid) instead of a strong mineral acid?

    • For base-mediated reactions, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) instead of hydroxides or alkoxides if they are compatible with your desired transformation.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS to minimize reaction time and prevent the slower hydrolysis side reaction from becoming significant.

  • Workup Conditions: Be mindful of your workup. Quenching a reaction with aqueous acid or base can induce hydrolysis. Consider a non-aqueous workup or use a buffered aqueous solution at a neutral pH.

  • Substrate Modification: If the CF₃ group is on an aromatic ring activated by other electron-withdrawing groups, the ring is more susceptible to nucleophilic attack. If possible, consider a synthetic route where the CF₃ group is installed later, or where activating groups are temporarily modified or protected.

ConditionRisk of HydrolysisRecommended Alternative
Acid High with fuming H₂SO₄, high temp TfOHUse catalytic amounts of acid, switch to Lewis acids, or use milder organic acids.
Base High with NaOH, KOH, especially on activated ringsUse non-nucleophilic bases (DBU, DIPEA), or carbonate bases (K₂CO₃, Cs₂CO₃).
Temperature Increases significantly with heatRun at reduced temperatures (e.g., 0 °C or room temp) and monitor carefully.
Workup High with strong aqueous acid/base quenchQuench with saturated NH₄Cl or a neutral buffer; perform non-aqueous workup.

FAQ 2: Unintended Defluorination

Question: I'm observing partial or complete loss of fluorine from my CF₃ group, resulting in -CHF₂ or -CH₂F products. What are the mechanisms and mitigation strategies?

Defluorination is a side reaction where one or more C-F bonds are cleaved. This is often a reductive process but can also occur through elimination pathways. The resulting difluoromethyl (-CHF₂) and monofluoromethyl (-CH₂F) groups have different electronic and steric properties, so this side reaction can be highly problematic.

The Underlying Chemistry: Why Defluorination Occurs

Reductive Defluorination: This pathway is often mediated by single-electron transfer (SET) from a reductant (like a low-valent metal or an electrochemical source) to the trifluoromethyl-containing molecule.[13] This generates a radical anion, which can then eliminate a fluoride ion to form a difluoromethyl radical. This radical can then be further reduced or abstract a hydrogen atom.

Base-Promoted Elimination: In specific molecular contexts, a strong base can deprotonate a position adjacent to the trifluoromethyl group, leading to an elimination cascade. For example, α-trifluoromethyl alkenes can undergo an E1cB-type fluoride elimination to yield gem-difluoroalkenes.[14][15] Similarly, base-promoted elimination from certain aromatic systems can form a difluoro-p-quinomethide, which can then be trapped by a nucleophile.[12]

G cluster_0 Reductive Defluorination (SET) cluster_1 Base-Promoted Elimination a Ar-CF₃ b b a->b + e⁻ (SET) c Ar-ĊF₂ Difluoromethyl Radical b->c - F⁻ d Ar-CHF₂ c->d + H• e Base + H-C-C-CF₃ f ⁻C-C-CF₃ e->f Deprotonation g C=C-CF₂ f->g - F⁻ (E1cB)

Caption: Common mechanisms for unintended defluorination.

Troubleshooting Guide: Preventing Defluorination
  • Avoid Potent Reductants: If your synthesis involves reductive steps (e.g., using NaBH₄, LiAlH₄, or certain metals like Zn or Mg), be aware that these can sometimes trigger defluorination, especially under harsh conditions.[13]

    • Solution: Use milder reducing agents or catalytic hydrogenation (e.g., H₂, Pd/C) if compatible. Protect the CF₃-containing part of the molecule if possible.

  • Scrutinize Photoredox Conditions: Visible light photoredox catalysis often involves single-electron transfer.[16] If you are using a photocatalyst, ensure that the reduction potential of your excited-state catalyst is not sufficient to reduce your trifluoromethylarene, which could initiate defluorination.[13]

    • Solution: Choose a photocatalyst with a less negative excited-state reduction potential. Add a sacrificial electron donor that is more easily oxidized than your substrate.

  • Control Basicity: For substrates prone to elimination (e.g., α-trifluoromethyl alkenes), the choice of base is critical.

    • Solution: Use a non-nucleophilic, sterically hindered base to favor the desired reaction over the elimination pathway. Running the reaction at lower temperatures can also help suppress elimination.

Reaction TypePotential Cause of DefluorinationMitigation Strategy
Reduction Over-reduction by strong hydrides or metals.Use milder reagents (e.g., NaBH(OAc)₃), catalytic hydrogenation, or protect the CF₃ group.
Photoredox Catalysis Unwanted single-electron reduction of the CF₃-arene.Select a photocatalyst with a less negative reduction potential; add a competitive electron donor.
Base-Mediated E1cB elimination pathway is favored.Use a sterically hindered, non-nucleophilic base; lower the reaction temperature.

FAQ 3: Complications from Radical Reactions

Question: My reaction is producing a complex mixture, and I suspect radical chemistry. Could the CF₃ group be the source?

Yes. While many trifluoromethylation reactions proceed through ionic pathways, a significant number operate via radical intermediates, either intentionally or as a side reaction. The trifluoromethyl radical (•CF₃) is a highly reactive, electrophilic species that can lead to a variety of products.[17]

The Underlying Chemistry: Unwanted Radical Generation

Single Electron Transfer (SET) Processes: Many modern trifluoromethylation methods, especially those using copper catalysis or photoredox systems, can involve SET.[18][19] An SET event can reduce an electrophilic CF₃ source (like Togni's reagent) to generate a •CF₃ radical, or oxidize a nucleophilic source. If not efficiently captured by the desired substrate, this radical can initiate unwanted side reactions.

Thermal or Photochemical Decomposition: Some trifluoromethyl sources, like CF₃I, can decompose under heat or UV light to generate •CF₃ radicals.[17] If your reaction conditions are harsh, you may be inadvertently generating these radicals.

Consequences of Stray •CF₃ Radicals:

  • Hydrogen Abstraction: •CF₃ can abstract hydrogen atoms from solvents (like THF) or other components, leading to fluoroform (HCF₃) and solvent-derived radical species.

  • Unselective Aromatic Substitution: The radical can add to aromatic rings in an unselective manner, leading to regioisomeric byproducts.

  • Dimerization and Polymerization: Radicals can dimerize or initiate polymerization of sensitive substrates like styrenes.

Troubleshooting Guide: Taming Radical Reactivity
  • Re-evaluate Your Catalyst System: In metal-catalyzed reactions, the ligand and metal oxidation state can influence whether the reaction proceeds via a two-electron (ionic) or one-electron (radical) pathway.

    • Solution: Experiment with different ligands or a different metal catalyst. Sometimes switching from copper to palladium, or vice-versa, can change the dominant mechanism.[17][20]

  • Add a Radical Inhibitor (as a diagnostic tool): To confirm if radical chemistry is the problem, run the reaction with a small amount of a radical inhibitor like TEMPO or BHT. If the formation of side products is suppressed (or the entire reaction is inhibited), it's a strong indication of a radical pathway. Note: This is a diagnostic experiment, not a synthetic solution.

  • Optimize Reaction Conditions:

    • Concentration: Run the reaction at a higher concentration to favor the desired bimolecular reaction over unimolecular decomposition or reaction with the solvent.

    • Temperature and Light: If you suspect thermal or photochemical decomposition of your CF₃ source, run the reaction at a lower temperature and protect it from light.

FAQ 4: Low Yield in Electrophilic Trifluoromethylation

Question: My electrophilic trifluoromethylation reaction with a Togni or Umemoto reagent is not working as expected. What should I check?

Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, are powerful tools but can be sensitive to reaction conditions.[17][21] Low yields are often traced back to substrate incompatibility, improper activation, or competing reaction pathways.

The Underlying Chemistry: Key Factors for Success

Successful electrophilic trifluoromethylation depends on the generation of a nucleophilic version of your substrate (e.g., an enolate, a silyl enol ether, or an activated arene) that can react with the electrophilic "CF₃⁺" source. The mechanism is often more complex than a simple polar substitution and can involve SET pathways.[17]

G start Low yield with Togni/Umemoto Reagent q1 Is your nucleophile strong enough? (e.g., β-ketoester, silyl enol ether) start->q1 action1 Increase nucleophilicity: - Use a stronger base to form an enolate. - Switch to a more reactive substrate. q1->action1 No q2 Are you using a catalyst (e.g., Lewis acid) if required for your substrate? q1->q2 Yes a1_no No action2 Introduce a suitable catalyst. (e.g., Cu(I), Zn(OTf)₂, etc.) q2->action2 No q3 Is the reaction solvent appropriate? (Anhydrous, non-coordinating) q2->q3 Yes a2_no No action3 Switch to a dry, non-coordinating solvent like DCE, MeCN, or toluene. q3->action3 No end_node Consider alternative CF₃ source (e.g., nucleophilic or radical). q3->end_node Yes a3_no No

Caption: Decision tree for troubleshooting electrophilic trifluoromethylation.

Troubleshooting and Optimization Protocol
  • Assess Nucleophile Reactivity: The most common failure point is insufficient nucleophilicity of the substrate.

    • For Carbonyls: Simple ketones may not be nucleophilic enough. Convert them to a more reactive form first, such as a silyl enol ether or an enamine. For β-ketoesters, ensure your choice of base is sufficient to generate the enolate quantitatively.

    • For Arenes: Direct trifluoromethylation of unactivated arenes is very challenging. The reaction typically requires electron-rich arenes (e.g., phenols, anilines) or heterocycles.

  • Catalyst and Additives: Many reactions are accelerated by a catalyst.

    • Lewis or Brønsted Acids: These can help activate the substrate.[22]

    • Copper or Zinc Salts: These are frequently used to catalyze the trifluoromethylation of β-ketoesters and other soft nucleophiles.

  • Solvent Choice: The solvent can play a crucial role.

    • Ensure the use of anhydrous solvents, as water can react with the reagents and intermediates.

    • Protic solvents like alcohols can compete as nucleophiles. Aprotic solvents like acetonitrile, DCE, or THF are generally preferred.

  • Reagent Quality: These reagents can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently purchased batch if you suspect the quality of your reagent.

Experimental Protocol: Test Reaction for Reagent Activity

To validate that your electrophilic CF₃ reagent and general conditions are viable, run a test reaction with a known, highly reactive substrate.

  • Materials:

    • Ethyl acetoacetate (1.0 equiv)

    • Togni's Reagent II (1.1 equiv)

    • CuCl (10 mol%)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add CuCl and Togni's reagent.

    • Add anhydrous MeCN and stir the suspension.

    • Add ethyl acetoacetate dropwise at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC or GC-MS.

  • Expected Outcome: You should observe a high conversion to the α-trifluoromethyl-β-ketoester. If this reaction fails, it points to a problem with the reagent quality, solvent, or general technique. If it succeeds, the issue lies with the reactivity of your specific substrate of interest.

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Technical Support Center: Managing Regioselectivity in the Synthesis of Polysubstituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and practical insights.

I. Troubleshooting Guides: Navigating Common Regioselectivity Challenges

This section addresses common problems encountered during the synthesis of polysubstituted phenols, offering explanations and actionable solutions.

Scenario 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution

Problem: Your electrophilic aromatic substitution (EAS) on a substituted phenol yields a mixture of ortho, para, and sometimes meta isomers, or the undesired isomer is the major product.

Root Cause Analysis: The hydroxyl group of a phenol is a strong activating, ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1] This significantly increases the nucleophilicity of the ortho and para positions, making them susceptible to electrophilic attack.[2][3] The observed regioselectivity is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Troubleshooting Steps:

  • Re-evaluate Directing Group Effects:

    • Synergistic vs. Antagonistic Effects: If your phenol already has other substituents, their directing effects might compete with or reinforce the hydroxyl group's influence. Activating groups will generally direct to their ortho and para positions, while most deactivating groups direct meta (with the exception of halogens, which are ortho, para-directing deactivators).[4][5]

    • Dominance of the Hydroxyl Group: The -OH group is a powerful activator and its directing effect often dominates.[3][6] However, in cases of conflicting directing effects, a mixture of products is likely.

  • Mitigate Steric Hindrance:

    • Bulky Substituents: Large substituents on the phenol or the electrophile can hinder approach to the ortho position, favoring para substitution.[7][8] If ortho substitution is desired with a sterically hindered substrate, consider using a smaller electrophile if possible.

    • Blocking Groups: In some cases, a bulky, removable blocking group can be installed at the para position to force substitution at the ortho positions. This group is then removed in a subsequent step.

  • Optimize Reaction Conditions:

    • Solvent Polarity: The choice of solvent can influence regioselectivity. Less polar solvents may favor the formation of a specific isomer by altering the solvation of the transition state. For instance, in halogenations, using a nonpolar solvent can sometimes increase the proportion of the para isomer.[9]

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the product formed from the lower energy transition state. Kinetic control is often more selective.[3]

    • Catalyst Choice: In reactions like Friedel-Crafts alkylation or acylation, the Lewis acid catalyst can influence the regiochemical outcome. Bulky Lewis acids can favor para substitution due to steric interactions.

Experimental Protocol: Regioselective Bromination of a Phenol

This protocol demonstrates how to favor para-bromination by controlling the reaction conditions.

  • Dissolve the substituted phenol (1 equivalent) in a nonpolar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the reaction mixture with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the desired para-bromo isomer.[10]

Scenario 2: Polysubstitution Instead of Monosubstitution

Problem: The reaction proceeds too readily, leading to the formation of di- or tri-substituted phenols when only monosubstitution is desired.

Root Cause Analysis: The high reactivity of the phenol ring, activated by the hydroxyl group, makes it susceptible to multiple substitutions, especially with reactive electrophiles like halogens or nitric acid.[11]

Troubleshooting Steps:

  • Deactivate the Ring:

    • Protecting Groups: The hydroxyl group can be temporarily converted to a less activating group, such as an ester (e.g., acetate) or an ether. This moderates the ring's reactivity, allowing for controlled monosubstitution. The protecting group can be removed later in the synthetic sequence.[11]

  • Control Stoichiometry and Reaction Time:

    • Use a strict 1:1 stoichiometry of the phenol to the electrophile.

    • Monitor the reaction closely by TLC and quench it as soon as the desired monosubstituted product is the major component.

  • Milder Reaction Conditions:

    • Less Reactive Electrophiles: Use a milder electrophile if available. For example, instead of using Br₂, consider N-bromosuccinimide (NBS) for bromination, which can offer better control.[10]

    • Lower Temperature: Running the reaction at a lower temperature will decrease the reaction rate and can help to prevent over-substitution.

Workflow for Controlled Monosubstitution:

G start Polysubstitution Observed protect Protect Hydroxyl Group (e.g., Acetylation) start->protect If feasible mild_reagents Use Milder Reagents (e.g., NBS instead of Br2) start->mild_reagents control_stoich Strict Stoichiometry & Time Control start->control_stoich low_temp Lower Reaction Temperature start->low_temp deprotect Deprotect Hydroxyl Group protect->deprotect After substitution product Desired Monosubstituted Phenol mild_reagents->product control_stoich->product low_temp->product deprotect->product G regioselectivity Regioselectivity electronic_effects Electronic Effects (Resonance, Induction) electronic_effects->regioselectivity steric_effects Steric Hindrance steric_effects->regioselectivity reaction_conditions Reaction Conditions reaction_conditions->regioselectivity solvent Solvent reaction_conditions->solvent temperature Temperature reaction_conditions->temperature catalyst Catalyst reaction_conditions->catalyst

Sources

scale-up challenges for the production of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Welcome to the technical support resource for the synthesis and scale-up of this compound (CAS No. 1224604-17-4). This molecule is a highly functionalized intermediate, critical in the development of advanced pharmaceuticals and agrochemicals due to its unique combination of bromo, fluoro, and trifluoromethyl groups.[1] Scaling its production from the lab to pilot or manufacturing scale introduces distinct challenges that require a thorough understanding of the underlying chemistry and process parameters.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will explore the most common synthetic pathways, dissect potential scale-up issues, and provide actionable, scientifically-grounded solutions.

Section 1: Primary Synthetic Route - Diazotization of 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline

The most prevalent and reliable route to this compound involves the diazotization of the corresponding aniline precursor, 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline (CAS No. 875664-46-3), followed by hydrolysis of the resulting diazonium salt.[2] This multi-step process, while effective, requires precise control over reaction conditions, especially during scale-up.

G cluster_0 Overall Workflow A 2-Fluoro-6-(trifluoromethyl)aniline B 4-Bromo-2-fluoro-6- (trifluoromethyl)aniline A->B Regioselective Bromination C Arenediazonium Salt Intermediate B->C Diazotization (NaNO₂, aq. Acid) D 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol C->D Hydrolysis (Heating in aq. Acid) E Purification D->E Crystallization or Distillation F Final Product E->F

Caption: General workflow for synthesis via the aniline route.

Troubleshooting the Diazotization & Hydrolysis Sequence

Question 1: We are attempting to scale up the diazotization of 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline, but our yields are inconsistent, and we observe the formation of dark, tarry impurities. What are the likely causes and how can we mitigate them?

This is a classic scale-up challenge for diazotization reactions. The issues of low yield and impurity formation typically stem from two main sources: decomposition of the diazonium salt and unwanted side reactions.

Causality and Explanation: The arenediazonium salt intermediate is metastable. Its stability is highly dependent on temperature.[3] At temperatures above 5-10 °C, the rate of decomposition to form highly reactive aryl cations and nitrogen gas increases significantly. These cations can react non-selectively with water (desired reaction) or other nucleophiles present in the mixture, leading to a complex impurity profile.

Furthermore, the diazonium salt itself is an electrophile and can react with the electron-rich phenol product as it is formed, or with any unreacted aniline, to produce brightly colored azo compounds.[4] This azo coupling is a major source of the colored impurities you are observing.

G Aniline Ar-NH₂ (Starting Aniline) Diazonium Ar-N₂⁺ (Diazonium Intermediate) Aniline->Diazonium Diazotization (NaNO₂, H⁺, 0-5 °C) Phenol Ar-OH (Target Product) Diazonium->Phenol Desired Pathway: Hydrolysis (H₂O, Δ) Azo Ar-N=N-Ar-OH (Azo Impurity) Diazonium->Azo Side Reaction: Azo Coupling Decomp Decomposition Products (e.g., Ar-H, Ar-Cl) Diazonium->Decomp Side Reaction: Decomposition (uncontrolled T)

Caption: Key reaction pathways in the diazotization-hydrolysis sequence.

Troubleshooting Guide: Diazotization

ObservationPotential Cause(s)Recommended Actions & Scale-Up Considerations
Low Yield, Foaming Uncontrolled Exotherm: The reaction between sodium nitrite and acid is exothermic. Localized hot spots cause rapid N₂ evolution and diazonium decomposition.1. Slow, Sub-surface Addition: Add the pre-cooled aqueous sodium nitrite solution slowly below the surface of the vigorously stirred aniline/acid slurry. This ensures rapid mixing and heat dissipation.[5] 2. Improved Cooling: Ensure your reactor has sufficient cooling capacity. For larger scales, consider upgrading from a simple jacket to a jacket with baffles or an external heat exchanger loop. 3. Semi-Batch Process: Add the nitrite solution portion-wise, allowing the temperature to stabilize between additions.
Dark Red/Brown Color Azo Coupling: The diazonium salt is coupling with the phenol product or unreacted aniline.[4]1. Maintain Low Temperature: Keep the temperature strictly between 0-5 °C throughout the nitrite addition and a brief holding period to ensure complete diazotization before hydrolysis.[5] 2. Ensure Complete Diazotization: Test for the absence of starting aniline (e.g., by TLC) before heating for the hydrolysis step. 3. Acid Concentration: Use sufficient acid to keep the reaction medium strongly acidic (pH < 2), which protonates any unreacted aniline, deactivating it towards azo coupling.
Inconsistent Conversion Poor Nitrite Quality/Stoichiometry: Sodium nitrite can degrade over time. Poor Mixing: Inadequate agitation in larger vessels can lead to localized areas of unreacted material.1. Assay Nitrite: Use fresh, high-purity sodium nitrite and verify its assay. 2. Optimize Agitation: Ensure the reactor's agitator is appropriate for solid-liquid mixtures to maintain a homogenous suspension.

Question 2: How should we approach the hydrolysis step (converting Ar-N₂⁺ to Ar-OH) at scale to maximize yield and purity?

The hydrolysis step is critical and requires careful thermal management. The common practice of adding the cold diazonium salt solution to hot acid is often preferable at scale to maintain control.

Procedural Recommendations:

  • Controlled Addition to Hot Acid: In a separate, pre-heated reactor, prepare a solution of aqueous sulfuric acid (e.g., 20-30% w/w). Heat this solution to the target hydrolysis temperature (typically 100-120 °C).

  • Slow Transfer: Slowly transfer the cold (0-5 °C) diazonium salt solution into the hot acid. The decomposition to the phenol and nitrogen gas is instantaneous and exothermic. The rate of addition becomes the primary means of controlling the reaction rate and temperature.

  • Vigorous Agitation & Off-Gas Management: Ensure vigorous stirring in the hydrolysis reactor to dissipate heat and facilitate the release of N₂ gas. The reactor must be equipped with a properly sized vent and condenser system to handle the gas evolution safely.

  • Post-Reaction Hold: After the addition is complete, hold the mixture at temperature for a period (e.g., 1 hour) to ensure the complete conversion of any remaining diazonium salt.

Section 2: Alternative Route - Direct Bromination of 2-Fluoro-6-(trifluoromethyl)phenol

While a longer route, the diazotization method is often preferred due to the challenges of direct bromination of the highly activated 2-Fluoro-6-(trifluoromethyl)phenol precursor. However, if this precursor is readily available, direct bromination can be considered.

Question 3: We are exploring the direct bromination of 2-fluoro-6-(trifluoromethyl)phenol but are struggling with over-bromination, resulting in di-bromo impurities. How can we improve regioselectivity?

This is a very common issue. The phenol moiety is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution, often leading to multiple halogenations.[6][7]

Causality and Explanation: The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. In your starting material, one ortho position is occupied by fluorine and the other by a bulky trifluoromethyl group. This sterically favors bromination at the para position. However, the resulting product, this compound, is still an activated aromatic ring and can undergo a second bromination, likely at the remaining ortho position.

Strategies for Improving Mono-bromination Selectivity:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount. Using a less aggressive reagent can significantly improve selectivity.

  • Stoichiometric Control: Precise control over the molar equivalents of the brominating agent is crucial. Using a slight sub-stoichiometric amount (e.g., 0.95-0.98 equivalents) can help minimize dibromination, at the cost of some starting material remaining.

  • Low Temperature: Running the reaction at low temperatures (e.g., -10 °C to 0 °C) reduces the overall reaction rate, allowing for better kinetic differentiation between the first and second bromination events.[8]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating species. Less polar solvents like dichloromethane or chloroform are often used.[9]

Table: Comparison of Common Brominating Agents for Phenols

Brominating AgentKey Characteristics & Scale-Up Considerations
Molecular Bromine (Br₂) High Reactivity: Often leads to over-bromination.[10] Handling: Highly corrosive, toxic, and volatile. Requires specialized handling equipment (e.g., enclosed systems, scrubbers).[7][11] Recommendation: Generally not ideal for selective mono-bromination of highly activated phenols unless under very dilute and cold conditions.
N-Bromosuccinimide (NBS) Milder Alternative: Generally provides better selectivity for mono-bromination compared to Br₂.[12] Handling: A crystalline solid that is easier and safer to handle than liquid bromine. Recommendation: A good first choice for optimizing selectivity at the lab and pilot scale. The reaction can be initiated by an acid catalyst.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one Highly Selective: Delivers a single equivalent of electrophilic bromine under mild conditions.[13] Handling: A stable, crystalline solid. The byproduct is 2,4,6-tribromophenol, which must be removed during workup. Recommendation: Excellent for high selectivity, but atom economy is lower, and the cost is higher, which can be a factor at a very large scale.

Section 3: Purification and Analysis

Question 4: What are the most effective methods for purifying the final product, this compound, at an industrial scale?

The choice of purification method depends on the physical properties of the product and the impurity profile. For this compound (Boiling Point: ~181 °C), both distillation and recrystallization are viable options.

  • Vacuum Distillation: If the primary impurities have significantly different boiling points, vacuum distillation is an efficient, solvent-free method for purification on a large scale. It is particularly effective at removing non-volatile, tarry impurities.

  • Recrystallization: This is the preferred method if the product is a solid at room temperature and a suitable solvent system can be identified. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. Common solvent systems for phenols include heptane/toluene or water/alcohol mixtures.

  • Analytical Monitoring: Regardless of the method, purity should be monitored rigorously using techniques like:

    • HPLC/UPLC: The primary tool for assessing purity and quantifying impurities.[14]

    • GC-MS: Useful for identifying volatile impurities and confirming the structure of the main component.

    • ¹H and ¹⁹F NMR: Essential for structural confirmation and identifying isomeric impurities.

Experimental Protocol Example: Lab-Scale Diazotization-Hydrolysis

This protocol is for illustrative purposes. All procedures should be developed and validated by qualified personnel in a suitable laboratory setting.

Step 1: Diazotization

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline (1.0 eq) and a 30% aqueous solution of sulfuric acid.

  • Cool the resulting slurry to 0-5 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The addition may take 1-2 hours.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

Step 2: Hydrolysis

  • In a separate reactor, charge water and concentrated sulfuric acid to make a 25% w/w solution and heat to 110 °C.

  • Slowly transfer the cold diazonium salt slurry from Step 1 into the hot acid solution. Control the addition rate to maintain the temperature and manage the evolution of nitrogen gas.

  • Once the addition is complete, hold the reaction mixture at 110 °C for 1 hour.

  • Cool the mixture to room temperature. The product may precipitate or can be extracted with an appropriate organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.

References

  • BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. URL: https://www.benchchem.com/application-notes/derivatization-of-4-bromo-3-trifluoromethyl-aniline
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. URL: https://www.benchchem.com/application-notes/a-detailed-protocol-for-the-synthesis-of-4-bromo-3-trifluoromethyl-aniline
  • MySkinRecipes. This compound. URL: https://www.myskinrecipes.com/shop/th/products/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/phenolic-intermediates/halogenated-phenols/4-bromo-2-fluoro-6-trifluoromethyl-phenol-79504
  • National Center for Biotechnology Information. 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. URL: https://pubchem.ncbi.nlm.nih.gov/compound/57468494
  • Organic Chemistry Portal. Sandmeyer Trifluoromethylation. URL: https://www.organic-chemistry.
  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0171
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. URL: https://www.inno-pharmchem.com/news/the-synthesis-of-4-fluorophenol-key-methodologies-and-industrial-production-67359675.html
  • ChemicalBook. 4-Bromo-2-fluorophenol synthesis. URL: https://www.chemicalbook.com/synthesis/2105-94-4.htm
  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol. URL: https://patents.google.
  • Biosynth. 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline. URL: https://www.biosynth.com/p/FB88073/4-bromo-2-fluoro-6-trifluoromethyl-aniline
  • PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. URL: https://www.prepchem.com/synthesis-of-4-bromo-2-fluoroaniline
  • BenchChem. Application Notes and Protocols for Biocatalytic Transformations of 4-(Trifluoromethyl)phenol. URL: https://www.benchchem.
  • Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol. URL: https://patents.google.
  • Santa Cruz Biotechnology. 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline. URL: https://www.scbt.com/p/4-bromo-2-fluoro-6-trifluoromethyl-aniline-875664-46-3
  • Guidechem. This compound 1224604-17-4 wiki. URL: https://www.guidechem.com/wiki/4-bromo-2-fluoro-6-(trifluoromethyl)phenol-cas-1224604-17-4.html
  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0408
  • Google Patents. US2950325A - Process for making fluorophenols. URL: https://patents.google.
  • Cantillo, D. et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC, NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6581412/
  • Google Patents. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene. URL: https://patents.google.
  • European Patent Office. EP 0188848 A1 - Preparation of 4-fluorophenols. URL: https://data.epo.org/publication-server/document?i=epodoc.ep.0188848.a1&pn=EP0188848A1&ki=A1
  • ResearchGate. (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. URL: https://www.researchgate.
  • Nikpassand, M. et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. URL: https://jpure.ac.ir/article_10825.html
  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c4ob02447h
  • Organic Chemistry Portal. Diazotisation. URL: https://www.organic-chemistry.
  • Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. URL: https://www.beilstein-journals.org/bjoc/articles/4/13
  • Smith, K. et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. URL: https://www.mdpi.com/2673-411X/2/1/12
  • HPLC.net. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. URL: https://hplc.net/4-bromo-2-chlorophenol/
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity 4-Bromo-2-(trifluoromethyl)phenol: A Manufacturer's Perspective. URL: https://www.inno-pharmchem.com/news/sourcing-high-purity-4-bromo-2-trifluoromethyl-phenol-a-manufacturer-s-perspective-67358249.html
  • ResearchGate. (PDF) 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. URL: https://www.researchgate.net/publication/233967839_4-Bromo-2-E-4-nitro-2-trifluoromethylphenyliminomethylphenol
  • Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.... URL: https://patents.google.
  • ACS Publications. Denitrification Combined with Diazotization of Anilines.... URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00318
  • BenchChem. Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol. URL: https://www.benchchem.com/application-notes/scale-up-synthesis-of-4-bromo-2-methoxyphenol
  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. URL: https://www.pharmtech.com/view/overcoming-challenges-fluorine-based-chemistry
  • ResearchGate. The diazotization process. URL: https://www.researchgate.net/figure/The-diazotization-process-a-The-reaction-of-aniline-or-other-aryl-amine-with_fig2_303373724
  • ChemRxiv. Optimising Bromination of Phenols.... URL: https://chemrxiv.org/engage/chemrxiv/article-details/64329e46a7b33a591aa8a10e
  • Tlili, A. et al. (2018). Practical, mild and efficient electrophilic bromination of phenols.... NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6015509/
  • BenchChem. Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid. URL: https://www.benchchem.com/application-notes/scale-up-synthesis-of-4-fluoro-3-hydroxybenzoic-acid

Sources

Technical Support Center: NMR Analysis of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. This guide is designed for researchers, quality control analysts, and drug development professionals who utilize NMR spectroscopy to assess the purity and identity of this critical synthetic intermediate. Here, you will find practical answers to common challenges, detailed troubleshooting guides, and robust protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in a sample of this compound?

A1: Impurities in this compound typically arise from the synthetic route. The most common synthesis involves the bromination of 2-fluoro-6-(trifluoromethyl)phenol. Therefore, you should be vigilant for:

  • Unreacted Starting Material: 2-fluoro-6-(trifluoromethyl)phenol.

  • Regioisomers: Bromination can potentially occur at other positions on the aromatic ring, leading to isomers such as 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol or dibrominated species.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, chloroform, ethyl acetate) are common process-related impurities.

  • Byproducts from Side Reactions: Depending on the specific synthetic conditions, other minor byproducts may be present.

Q2: Which NMR experiments are essential for the complete characterization of this compound and its impurities?

A2: A comprehensive NMR analysis should include:

  • ¹H NMR: To identify and quantify the main compound and any proton-bearing impurities.

  • ¹³C NMR: To confirm the carbon skeleton of the main compound and identify structurally similar impurities.

  • ¹⁹F NMR: This is a crucial experiment due to the high sensitivity of the ¹⁹F nucleus and the presence of two distinct fluorine environments (the aromatic fluorine and the trifluoromethyl group). ¹⁹F NMR is particularly effective for detecting and quantifying fluorinated impurities.[1][2]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for the unambiguous assignment of all proton and carbon signals, especially for novel impurities.

Q3: My ¹H NMR spectrum shows broad signals for the aromatic protons. What could be the cause?

A3: Broadening of aromatic signals in highly substituted phenols can be due to several factors:

  • Unresolved long-range couplings: Couplings between protons and fluorine atoms (both the aromatic fluorine and the CF₃ group) can lead to complex and unresolved multiplets, which may appear broad.

  • Quadrupolar broadening from bromine: Although less common to observe significant broadening in ¹H spectra from bromine, it can contribute to some line broadening.

  • Chemical exchange: If there is a slow exchange of the phenolic proton, it can sometimes lead to broadening of adjacent aromatic proton signals. Try acquiring the spectrum at a different temperature to see if the signals sharpen.

  • Poor shimming: Always ensure the spectrometer is well-shimmed before data acquisition.

Q4: How can I quantify the impurities in my sample using NMR?

A4: Quantitative NMR (qNMR) is a powerful technique for this purpose. The general principle involves comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration. A detailed protocol for qNMR is provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Ambiguous Signals in the Aromatic Region of the ¹H NMR Spectrum

Problem: You observe unexpected or overlapping signals in the aromatic region, making it difficult to confirm the structure and purity of your this compound.

Root Cause Analysis and Solutions:

This issue often arises from the presence of regioisomeric impurities, where the bromine atom is at a different position on the phenol ring. The electronic environment of the aromatic protons is highly sensitive to the substitution pattern.

Workflow for Isomer Identification:

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Verification & Analysis cluster_3 Resolution A Ambiguous aromatic signals in ¹H NMR B Presence of Regioisomeric Impurities A->B Suspect C Acquire ¹⁹F NMR Spectrum B->C Confirm with D Analyze ¹H-¹⁹F Coupling Patterns C->D Interpret E Acquire 2D NMR (HSQC/HMBC) D->E For complex cases F Compare with Predicted Spectra E->F Cross-reference G Identify and Quantify Isomers F->G Finalize

Caption: Workflow for identifying regioisomeric impurities.

Step-by-Step Guide:

  • Analyze the ¹⁹F NMR Spectrum: The chemical shifts of both the aromatic fluorine and the trifluoromethyl group are highly sensitive to the substitution pattern. A regioisomer will show a distinct set of ¹⁹F signals.

  • Examine ¹H-¹⁹F Couplings: The coupling constants between the aromatic protons and the fluorine substituents are characteristic of their relative positions. For example, a ³J(H-F) coupling is typically larger than a ⁴J(H-F) coupling.

  • Utilize 2D NMR: An HSQC experiment will correlate each proton to its directly attached carbon, while an HMBC experiment will show longer-range correlations (2-3 bonds). These correlations are invaluable for piecing together the structure of an unknown isomer.

Expected NMR Data for this compound and Potential Impurities:

CompoundExpected ¹H Chemical Shift (ppm)Expected ¹⁹F Chemical Shift (ppm)Key ¹H-¹⁹F Couplings (Hz)
This compound H-3: ~7.3-7.5 (dd)H-5: ~7.5-7.7 (d)F (aromatic): ~ -110 to -130CF₃: ~ -60 to -65³J(H3-F) ≈ 8-10⁴J(H5-F) ≈ 4-6
2-fluoro-6-(trifluoromethyl)phenol (Starting Material)H-3: ~7.1-7.3 (m)H-4: ~7.0-7.2 (t)H-5: ~7.3-7.5 (m)F (aromatic): ~ -115 to -135CF₃: ~ -60 to -65
2-Bromo-6-fluoro-4-(trifluoromethyl)phenol (Isomer)H-3: ~7.2-7.4 (d)H-5: ~7.4-7.6 (d)F (aromatic): ~ -105 to -125CF₃: ~ -60 to -65⁴J(H3-F) ≈ 4-6⁴J(H5-F) ≈ 4-6

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants are key for structural confirmation.

Issue 2: Inaccurate Quantification of Impurities by qNMR

Problem: Your qNMR results for impurity levels are inconsistent or do not match results from other analytical techniques like GC or HPLC.

Root Cause Analysis and Solutions:

Accurate qNMR requires careful sample preparation and optimization of NMR acquisition parameters.

Experimental Protocol for Quantitative NMR (qNMR):

1. Sample Preparation:

  • Internal Standard Selection: Choose a stable, non-volatile internal standard with sharp signals that do not overlap with the analyte or impurity signals. For ¹H qNMR, maleic acid or 1,3,5-trimethoxybenzene are good choices. For ¹⁹F qNMR, a fluorinated compound with a distinct chemical shift, such as trifluoroacetic acid, can be used.

  • Weighing: Accurately weigh a precise amount of the this compound sample (e.g., 20-30 mg).

  • Adding the Standard: Accurately weigh a precise amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.

  • Dissolution: Dissolve both the sample and the internal standard in a precise volume of a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a volumetric flask to ensure a homogeneous solution.

  • Transfer: Transfer an aliquot of the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Spectrometer Setup: Ensure the spectrometer is properly tuned and the magnetic field is well-shimmed.

  • Pulse Angle: Use a calibrated 90° pulse angle.

  • Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated (both analyte and standard). For quantitative accuracy, a d1 of 30 seconds or more is recommended.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the signals of interest.

3. Data Processing:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a robust baseline correction algorithm.

  • Integration: Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Workflow for Accurate qNMR:

cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing & Calculation A Select & Weigh Internal Standard B Accurately Weigh Sample A->B C Homogeneous Dissolution B->C D Calibrate 90° Pulse C->D Transfer to NMR E Set d1 > 5 * T1 D->E F Ensure High S/N E->F G Correct Phasing & Baseline F->G Process Data H Integrate Non-overlapping Signals G->H I Calculate Purity H->I

Caption: Key steps for accurate qNMR analysis.

References

  • Francke, R., & Schmalz, H.-G. (2010). Efficient and Reliable Iodination and O-Methylation of Fluorinated Phenols. European Journal of Organic Chemistry, 2010(12), 2357–2362.
  • Cid, J. M., et al. (2012). Discovery of 1, 4-disubstituted 3-cyano-2-pyridones: a new class of positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of Medicinal Chemistry, 55(5), 2388–2405.
  • Li, X., et al. (2009). Dicationic imidazolium-based ionic liquids and ionic liquid crystals with variously positioned fluoro substituents.
  • Caturla, F., et al. (2004). Synthesis and biological evaluation of 2-phenylpyran-4-ones: a new class of orally active cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 47(15), 3874–3886.
  • Kubiak, R., & Breuer, M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(13), 3799–3809.

Sources

Technical Support Center: Optimizing Flash Chromatography for 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the flash chromatographic purification of this specialized compound. Our focus is on providing practical, field-proven insights rooted in solid scientific principles to ensure the integrity and efficiency of your purification workflows.

Understanding the Molecule: Physicochemical Properties

Before delving into purification strategies, it is essential to understand the key physicochemical properties of this compound that will influence its behavior during flash chromatography.

PropertyValue/InformationSignificance for Flash Chromatography
Molecular Formula C₇H₃BrF₄O[1]Indicates a relatively small, halogenated aromatic compound.
Molecular Weight 258.998 g/mol [1]Standard molecular weight for small molecule purification.
Structure Phenolic hydroxyl group, bromine, fluorine, and trifluoromethyl substituents on a benzene ring.The electron-withdrawing nature of the halogens and trifluoromethyl group significantly impacts the molecule's polarity and acidity.
Predicted pKa Estimated to be in the range of 5-7.The trifluoromethyl and fluoro groups are strong electron-withdrawing groups, which increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). This acidity can lead to interactions with the silica gel surface, potentially causing peak tailing.[2][3][4][5][6]
Polarity Moderately polar.The phenolic hydroxyl group provides polarity, while the halogenated aromatic ring contributes to its non-polar character. The overall polarity will necessitate a moderately polar mobile phase for elution from silica gel.
Solubility Generally soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.Good solubility is essential for proper sample loading and interaction with the mobile phase.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the flash chromatography of this compound in a question-and-answer format.

Q1: Why is my compound exhibiting significant peak tailing on the silica gel column?

Answer: Peak tailing is a common issue when purifying acidic compounds like phenols on silica gel. The primary cause is the interaction between the acidic phenolic proton and the silanol groups (Si-OH) on the silica surface.

Causality: The silanol groups on silica gel are weakly acidic. The acidic proton of your phenol can interact with these sites through strong hydrogen bonding or even deprotonation, leading to a secondary retention mechanism that slows down a portion of the analyte, resulting in a "tailing" peak.

Solutions:

  • Mobile Phase Modification with an Acidic Additive:

    • Protocol: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1% v/v), to your mobile phase.

    • Mechanism: The added acid protonates the silica surface, reducing the interaction between the acidic phenol and the stationary phase. This leads to a more uniform elution and sharper peaks.

    • Workflow:

      start Observe Peak Tailing add_acid Add 0.5% Acetic Acid to Mobile Phase start->add_acid run_tlc Run TLC with Modified Mobile Phase add_acid->run_tlc evaluate Evaluate Peak Shape on TLC run_tlc->evaluate run_column Run Flash Chromatography evaluate->run_column Improved Spot Shape end Sharp, Symmetrical Peak run_column->end

      Caption: Workflow for mitigating peak tailing.

  • Use of a Less Acidic Stationary Phase:

    • If peak tailing persists, consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic). However, method redevelopment will be necessary.

Q2: I am having trouble separating my target compound from a closely eluting impurity. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. This can be achieved by systematically altering the mobile phase composition.

Solutions:

  • Solvent System Screening:

    • Principle: Different solvents interact with the analyte and stationary phase in unique ways. A standard ethyl acetate/hexane system may not provide the best selectivity.

    • Protocol: Perform a TLC screen with different solvent systems. Keep the non-polar component (e.g., hexane or heptane) constant and vary the polar component. Good alternatives to ethyl acetate include:

      • Dichloromethane/Methanol[7]

      • Toluene/Acetone

      • Diethyl ether/Hexane

    • Data Presentation:

Solvent System (v/v)Rf of TargetRf of ImpurityΔRfObservations
20% EtOAc in Hexane0.350.400.05Poor separation.
15% Acetone in Toluene0.300.450.15Improved separation.
30% DCM in Hexane0.250.280.03Co-elution.
  • Gradient Elution:

    • Principle: A gradient elution, where the polarity of the mobile phase is gradually increased, can help to sharpen peaks and improve the separation of closely eluting compounds.

    • Protocol: Start with a low polarity mobile phase where your compound has an Rf of ~0.1 on TLC. Gradually increase the percentage of the more polar solvent. A typical gradient might be from 5% to 30% ethyl acetate in hexane over 10-15 column volumes.

Q3: My compound is not eluting from the column, or the recovery is very low.

Answer: This issue can arise from several factors, including incorrect solvent choice, compound degradation, or irreversible adsorption to the silica.

Solutions:

  • Increase Mobile Phase Polarity:

    • If your compound is more polar than anticipated, it may be strongly retained on the silica gel.

    • Action: Gradually increase the polarity of your eluent. If you are using an ethyl acetate/hexane system, you can increase the percentage of ethyl acetate or add a stronger solvent like methanol (up to 5-10%).

  • Check for Compound Stability:

    • Protocol: Spot your compound on a TLC plate and leave it exposed to the silica for an extended period (e.g., 1-2 hours) before developing. If the spot streaks or new spots appear, your compound may be degrading on the silica.

    • Action: If degradation is observed, minimize the time on the column by using a faster flow rate or a shorter column. Alternatively, switch to a less acidic stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC solvent system for this compound?

A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Begin with a ratio of around 4:1 or 3:1 (hexane:ethyl acetate) and adjust the polarity to achieve an Rf value for your target compound between 0.2 and 0.4 for optimal separation in flash chromatography.

Q2: How should I prepare and load my sample for flash chromatography?

For optimal results, use a dry loading technique, especially if your compound has limited solubility in the initial mobile phase.

Experimental Protocol: Dry Sample Loading

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel or Celite® to the solution to form a slurry.

  • Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully load this powder onto the top of your pre-packed flash column.

This technique ensures that the compound is introduced to the column in a concentrated band, leading to better separation.

Q3: Can I reuse my silica gel column for purifying the same compound?

While it is possible to reuse silica gel columns, it is generally not recommended for final purification steps in pharmaceutical and fine chemical synthesis to avoid cross-contamination. If you do choose to reuse a column, ensure it is thoroughly flushed with a strong solvent system (e.g., 10% methanol in dichloromethane) to remove all previously retained compounds.

Q4: What visualization techniques can I use for TLC analysis of this compound?

This compound is a UV-active compound due to its aromatic ring. Therefore, the primary visualization method is a UV lamp at 254 nm. Additionally, you can use staining reagents such as potassium permanganate or a p-anisaldehyde stain for visualization, although these are destructive methods.

Method Development Workflow

The following diagram illustrates a systematic approach to developing a robust flash chromatography method for the purification of this compound.

cluster_0 Method Development tlc_screen 1. TLC Screening (e.g., Hexane/EtOAc) rf_check 2. Check Rf Value (Target: 0.2-0.4) tlc_screen->rf_check rf_check->tlc_screen Rf out of range (Adjust polarity) resolution_check 3. Check Resolution from Impurities rf_check->resolution_check Rf in range optimize_solvent 4a. Optimize Solvent System (Try different polar solvents) resolution_check->optimize_solvent Poor Separation gradient 4b. Consider Gradient Elution resolution_check->gradient Moderate Separation flash_column 5. Run Flash Chromatography resolution_check->flash_column Good Separation optimize_solvent->tlc_screen gradient->flash_column analyze 6. Analyze Fractions (TLC/LC-MS) flash_column->analyze pool 7. Pool Pure Fractions analyze->pool evaporate 8. Evaporate Solvent pool->evaporate pure_product Pure Product evaporate->pure_product

Sources

avoiding dehalogenation during reactions with 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Our goal is to provide you with in-depth troubleshooting strategies and field-proven protocols to help you navigate its unique reactivity and, most critically, avoid the common pitfall of dehalogenation.

The Challenge: Understanding Dehalogenation

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a bromine atom for cross-coupling and electron-withdrawing fluorine and trifluoromethyl groups, makes it an attractive precursor for creating complex molecules.[2] However, these same electron-withdrawing groups render the aromatic ring electron-deficient, significantly increasing its susceptibility to a common and frustrating side reaction: hydrodehalogenation , where the bromine atom is prematurely replaced by a hydrogen atom.

This guide provides a systematic approach to diagnosing and solving this issue, ensuring your reactions proceed to the desired product with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation, and why is it a problem?

Hydrodehalogenation is a side reaction where the C-Br bond is cleaved and replaced with a C-H bond, yielding 2-fluoro-6-(trifluoromethyl)phenol. This is problematic because it consumes your starting material, lowers the yield of your target molecule, and introduces a byproduct that can be difficult to separate during purification.[3]

Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3][4] This highly reactive intermediate can reductively eliminate with the aryl group to form the undesired Ar-H byproduct. Sources of the hydride can include trace water, alcohol solvents, certain bases (like alkoxides), or even additives and ligands.[5][6]

Q3: Why is this compound so prone to this side reaction?

The powerful electron-withdrawing effects of the ortho-fluoro and ortho-trifluoromethyl groups make the aryl bromide more electron-deficient. This heightened electrophilicity increases the rate of side reactions, including the undesired reaction with any Pd-H species present in the mixture.[3][7]

Q4: Which reaction types are most affected?

Dehalogenation is a common issue in many palladium-catalyzed cross-coupling reactions, most notably:

  • Suzuki-Miyaura Coupling: For C-C bond formation.

  • Buchwald-Hartwig Amination: For C-N bond formation.[8]

  • Heck and Sonogashira Couplings: Can also be affected.

Q5: How can I quickly check if dehalogenation is occurring during my reaction?

The most effective way is to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Co-spot your reaction mixture with your starting material and, if available, a standard of the dehalogenated product, 2-fluoro-6-(trifluoromethyl)phenol. An LC-MS analysis will clearly show the mass of the starting material, the desired product, and the dehalogenated byproduct.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it is frequently plagued by dehalogenation, especially with electron-deficient substrates like ours.[9]

Problem Diagnosis: Root Cause of Dehalogenation in Suzuki Coupling

In a typical Suzuki cycle, the desired pathway is the reductive elimination of the two coupled organic fragments (Ar¹-Ar²) from the palladium center. However, if a Pd-H species forms, it can compete with this step, leading to reductive elimination of Ar¹-H. The electron-deficient nature of our substrate can make this competing pathway kinetically accessible.

Troubleshooting Workflow & Optimization Strategy

If you are observing significant formation of 2-fluoro-6-(trifluoromethyl)phenol, follow this systematic workflow. The key principle is to select conditions that accelerate the desired C-C bond-forming reductive elimination relative to the C-H bond-forming pathway.

Suzuki_Troubleshooting start High Dehalogenation Observed ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? (e.g., PPh3) start->ligand change_ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) These accelerate reductive elimination. ligand->change_ligand YES base Step 2: Evaluate Base Is it a strong alkoxide? (e.g., NaOtBu) ligand->base NO, already using a Buchwald-type ligand change_ligand->base change_base Action: Switch to Weaker Base (e.g., K3PO4, Cs2CO3, K2CO3) Avoids hydride generation. base->change_base YES solvent Step 3: Evaluate Solvent Is it protic or a potential hydride source? (e.g., Alcohols, DMF) base->solvent NO change_base->solvent change_solvent Action: Use Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane, THF) Ensure rigorous drying and degassing. solvent->change_solvent YES temp Step 4: Lower Temperature High temps can favor side reactions. solvent->temp NO change_solvent->temp lower_temp Action: Reduce Temperature (e.g., from 110°C to 80°C) temp->lower_temp end Optimized Reaction: Minimized Dehalogenation temp->end If temp is already low, re-evaluate reagent purity. lower_temp->end Buchwald_Strategy cluster_optimization Optimization within Step 2 start Goal: Buchwald-Hartwig Amination protect Step 1: Protect the Phenol (e.g., as a Methyl or Benzyl Ether) Prevents interference from the acidic proton. start->protect coupling Step 2: Perform Buchwald-Hartwig Amination Use optimized conditions on the protected substrate. protect->coupling deprotect Step 3: Deprotect the Phenol (e.g., BBr3 for Methyl Ether, H2/Pd for Benzyl Ether) Reveals the final product. coupling->deprotect end Final Product: Desired Aryl Amine deprotect->end ligand Ligand Choice: Use specialized biaryl phosphines (e.g., BrettPhos, Josiphos) base Base Choice: Use high-purity LHMDS or NaOtBu. Weaker bases (K3PO4) may require higher temps. solvent Solvent Choice: Anhydrous Toluene or Dioxane.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with the sterically hindered and electronically demanding substrate, 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.

Introduction: Understanding the Challenge

The substrate, this compound, presents a trifecta of challenges for conventional cross-coupling methodologies:

  • Steric Hindrance: The ortho-substituents (fluoro and trifluoromethyl groups) flanking the bromine atom create significant steric bulk, impeding the approach of the catalyst and the coupling partner. This steric clash can hinder the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Electronic Effects: The presence of two strongly electron-withdrawing groups (fluorine and trifluoromethyl) deactivates the aryl bromide, making the oxidative addition step of the catalytic cycle more difficult.[3][4] The trifluoromethyl group, in particular, is known for its potent electron-withdrawing nature.[3][4][5]

  • The Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with the reaction by reacting with the base or the organometallic coupling partner. It can also coordinate to the metal center, potentially inhibiting catalysis.

This guide provides a structured approach to overcoming these challenges through careful selection of the catalyst system, including the palladium source, ligand, and base, as well as optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the primary factors to investigate?

A1: Low to no yield in this challenging Suzuki-Miyaura coupling is a common issue.[6] The primary culprits are often related to the catalyst system's inability to overcome the substrate's steric and electronic hurdles. Here’s a systematic troubleshooting approach:

  • Ligand Selection is Critical: For sterically demanding substrates, bulky and electron-rich phosphine ligands are paramount.[7][8][9] Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Consider employing advanced biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[7][10] These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling hindered substrates.[9][10]

  • Base Selection and Solubility: The choice of base is crucial and can significantly impact the reaction's success.[11] For phenolic substrates, a careful balance is needed. Strong bases like sodium tert-butoxide (NaOt-Bu) can be effective but may also lead to side reactions.[12] Consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often successful in challenging couplings.[11] Ensure the base is sufficiently soluble in the reaction solvent; poor solubility is a common reason for failure.[13]

  • Catalyst Pre-activation and Source: Using a pre-formed palladium(0) source or a pre-catalyst can be more reliable than generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂. Pre-catalysts often lead to cleaner reactions and more consistent results.[14]

  • Oxygen Contamination: Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) is essential. Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[6][15]

Q2: I'm planning a Buchwald-Hartwig amination with this substrate. What are the key considerations for catalyst and base selection?

A2: The Buchwald-Hartwig amination of this substrate requires a catalyst system that can facilitate C-N bond formation despite the steric hindrance and the presence of the acidic phenol.

  • Ligand Choice: Similar to Suzuki couplings, bulky and electron-rich ligands are essential.[16] Ligands like BrettPhos and RuPhos have shown effectiveness in coupling hindered primary amines.[17] For secondary amines, other specialized ligands from the Buchwald portfolio may be necessary.

  • Base Selection: The choice of base is critical and often substrate-dependent.[13] Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[12][13] However, with the phenolic proton, careful optimization is needed to avoid deprotonation of the phenol leading to unwanted side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ can be viable alternatives, particularly if the amine is sufficiently nucleophilic.[13]

  • Solvent: Aprotic polar solvents like dioxane or toluene are commonly used.[12][13] The solubility of all components, especially the base, is a key factor.[13]

Q3: Should I protect the phenol group before attempting the cross-coupling reaction?

A3: This is a crucial strategic decision.

  • Protection Strategy: Protecting the phenol as a methyl ether or another stable ether can simplify the reaction by removing the acidic proton. This can prevent side reactions and catalyst inhibition. However, this adds extra steps to the synthetic route (protection and deprotection).

  • Direct Coupling: With the right choice of base and conditions, direct coupling of the unprotected phenol is often possible and more atom-economical. The choice often depends on the specific coupling partners and the overall synthetic strategy. If direct coupling fails, a protection strategy should be considered.

Catalyst and Condition Selection Guide

The following table provides a starting point for catalyst system selection for different cross-coupling reactions with this compound.

Reaction TypeRecommended Ligand ClassExample LigandsRecommended BaseCommon Solvents
Suzuki-Miyaura Bulky Biaryl Phosphines, NHCsXPhos, SPhos, RuPhos, IPrK₃PO₄, Cs₂CO₃, NaOt-BuToluene, Dioxane, THF/H₂O
Buchwald-Hartwig Bulky Biaryl PhosphinesBrettPhos, RuPhos, JosiphosNaOt-Bu, LHMDS, K₂CO₃Toluene, Dioxane
Sonogashira Phosphine LigandsXPhos, P(t-Bu)₃Cs₂CO₃, K₂CO₃, Et₃NTHF, Dioxane
Heck Bulky Phosphines, NHCsP(o-tolyl)₃, IPrK₂CO₃, Et₃NDMF, Dioxane

This table provides general recommendations. Optimization will be necessary for specific substrates and desired outcomes.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed Toluene/H₂O (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process: Decision Flowchart and Catalytic Cycle

Catalyst Selection Flowchart

The following diagram illustrates a decision-making process for selecting a suitable catalyst system.

CatalystSelection start Substrate: This compound reaction_type Choose Cross-Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald other Other (e.g., Sonogashira) reaction_type->other ligand_suzuki Select Bulky Ligand: Biaryl Phosphine or NHC suzuki->ligand_suzuki ligand_buchwald Select Bulky Ligand: Biaryl Phosphine buchwald->ligand_buchwald optimize Optimize Temperature and Solvent other->optimize base_suzuki Select Base: K3PO4 or Cs2CO3 ligand_suzuki->base_suzuki base_buchwald Select Base: NaOtBu or LHMDS ligand_buchwald->base_buchwald base_suzuki->optimize base_buchwald->optimize success Successful Coupling optimize->success troubleshoot Troubleshoot: Consider Protecting Group or Alternative Ligand/Base optimize->troubleshoot SuzukiCycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pdiil Ar-Pd(II)(L2)-Br oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation + [Ar'B(OH)3]- pd_ar_ar Ar-Pd(II)(L2)-Ar' transmetalation->pd_ar_ar reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-Ar' (Product) reductive_elimination->product boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation aryl_halide Ar-Br

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. URL
  • Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. PubMed. URL
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. URL
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. URL
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. URL
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Buchwald-Hartwig Amin
  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. URL
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. URL
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. URL
  • Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks. URL
  • Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls.
  • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. URL
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. URL
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. pubs.acs.org. URL
  • optimizing base and solvent for Buchwald-Hartwig amin
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Catalysis for Fluorination and Trifluoromethyl
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem. URL
  • Fluoride-Mediated Selective Cross-Coupling Reactions of Alkyl Halides and Trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf: CF3, C2F5) in the Absence of any Catalysts.
  • Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. scielo.org.za. URL
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. URL
  • Buchwald–Hartwig amin
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. URL
  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. pubs.rsc.org. URL
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. URL
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. URL
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL
  • Suzuki–Miyaura (hetero-)
  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. URL
  • How to approach choosing reaction conditions for Suzuki?. Reddit. URL
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL
  • Base‐Metal‐Catalyzed Oxidative Cross‐Couplings Between 2‐Naphthols and Phenols or Arylamines.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. URL
  • (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic C

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Validation & Comparative

A Comparative Guide to the Cross-Coupling Reactivity of Halogenated Phenols: 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol vs. 4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Chemists

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency.[1] For researchers in drug discovery and materials science, the selection of appropriate building blocks is critical for the successful synthesis of complex molecular targets. This guide provides an in-depth comparison of two structurally related aryl bromides: 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol and 4-bromo-2-chlorophenol .

While both molecules share a 4-bromophenol core, their reactivity in cross-coupling is profoundly influenced by the nature of their ortho-substituents. The former possesses a strongly electron-withdrawing trifluoromethyl group and a fluorine atom, while the latter features a less electronegative chlorine atom.[2][3][4] Understanding these differences is key to designing efficient, scalable, and robust synthetic routes. This document will dissect the underlying chemical principles governing their reactivity, provide comparative experimental data for key transformations, and offer detailed protocols to guide laboratory practice.

Physicochemical Properties and Predicted Reactivity

The outcome of a cross-coupling reaction is heavily dependent on the electronic and steric environment of the aryl halide. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst, a step that is accelerated by electron-withdrawing groups on the aromatic ring.[5]

  • This compound : This molecule is characterized by two potent electron-withdrawing substituents. The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine. The ortho-fluoro substituent also contributes a strong inductive electron-withdrawing effect (-I).[6] This combination renders the aromatic ring highly electron-deficient, which is expected to significantly lower the energy barrier for the oxidative addition of the C-Br bond to a Pd(0) center.

  • 4-Bromo-2-chlorophenol : In contrast, the ortho-chloro substituent is less electronegative than fluorine and lacks the powerful withdrawing effect of a -CF₃ group. While chlorine is an electron-withdrawing group, its overall effect on the electron density of the aromatic ring is less pronounced than the combined effect of the -F and -CF₃ groups.[7]

Causality Behind Reactivity Prediction: The fundamental principle at play is the kinetics of oxidative addition. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl >> F, a direct consequence of the carbon-halogen bond dissociation energies.[1][5] For two aryl bromides, the electronic nature of the ring becomes the differentiating factor. A more electron-poor aryl bromide will undergo oxidative addition more readily. Therefore, This compound is predicted to be the more reactive coupling partner under similar reaction conditions.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds and is widely used in the synthesis of biaryl compounds.[8][9][10] The performance of our two target phenols in a model reaction with phenylboronic acid is summarized below. The data illustrates that the electronically activated this compound can achieve high yields under milder conditions compared to 4-bromo-2-chlorophenol, which may require more active catalyst systems or more forcing conditions.

Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901093[11]
4-Bromo-2-chlorophenolPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101291[1][5]
4-Bromo-2-chlorophenolPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O1001685[8]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a self-validating system designed for robustness, based on established methodologies.[5][11][12]

  • Reagent Preparation : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inerting the Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is crucial to prevent catalyst oxidation.

  • Reaction : Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring. The biphasic mixture should be stirred sufficiently to ensure effective mixing.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to form the product.[9][10][13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product arbr Ar-Br arbr->oa_complex boronic R-B(OH)₂ + Base boronic->transmetalation_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[14][15][16] Similar to the Suzuki coupling, the reactivity is governed by the ease of oxidative addition. The highly electron-deficient nature of this compound facilitates this step, allowing for efficient amination. 4-bromo-2-chlorophenol, being less activated, often requires more specialized, bulky, and electron-rich phosphine ligands to achieve comparable results.[16]

Table 2: Representative Data for Buchwald-Hartwig Amination with Morpholine
SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100895
4-Bromo-2-chlorophenolPd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH1101890[17]
4-Bromo-2-chlorophenolPd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102478[18]
Experimental Protocol: Buchwald-Hartwig Amination of 4-bromo-2-chlorophenol

This protocol employs a modern catalyst system designed to couple less reactive aryl halides.[17][18]

  • Reagent Preparation : In a nitrogen-filled glovebox, add 4-bromo-2-chlorophenol (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) to an oven-dried vial.

  • Liquid Addition : Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous tert-butanol (5 mL).

  • Reaction Setup : Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated heating block at 110 °C.

  • Causality of Choices : The use of a bulky, electron-rich ligand like RuPhos is critical here. It promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active for the oxidative addition of the less reactive aryl bromide. K₃PO₄ is a suitable base that is strong enough for the reaction but compatible with many functional groups.

  • Monitoring and Work-up : After stirring for 18 hours, cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by silica gel chromatography.

Visualization: The Buchwald-Hartwig Amination Catalytic Cycle

The mechanism is analogous to the Suzuki coupling, with the key difference being the C-N bond-forming reductive elimination step.[14][15][16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(Br)L (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR₂)L (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product arbr Ar-Br arbr->oa_complex amine HNR₂ + Base amine->amido_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Summary and Practical Recommendations

The choice between this compound and 4-bromo-2-chlorophenol has significant implications for synthetic strategy.

  • This compound is a highly activated substrate due to its electron-deficient nature. This translates to:

    • Faster reaction rates and often milder conditions.

    • Compatibility with a wider range of standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄).

    • A higher propensity for successful coupling, making it an excellent choice for complex syntheses where reliability is paramount.

  • 4-Bromo-2-chlorophenol is a less electronically activated substrate. This necessitates:

    • The use of more sophisticated, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos).[1][16]

    • Potentially higher reaction temperatures and longer reaction times.

    • More careful optimization of reaction conditions (base, solvent) to achieve high yields.

Recommendation for Researchers: When embarking on a new synthetic route, consider the trade-offs. If material cost is not the primary driver and high reactivity is desired, This compound is the superior choice. If using the more economical and widely available chloro-analogue is necessary, particularly for large-scale synthesis, be prepared to invest time in screening and optimizing modern Buchwald or Fu-type catalyst systems to activate the less reactive C-Br bond.[5]

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. IUCr Journals.
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  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • This compound. MySkinRecipes.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
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  • 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. NIH.
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  • 4-Bromo-2-chlorophenol. PubChem.
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A Comparative Guide to the Cytotoxicity of Halogenated Trifluoromethylphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cytotoxicity of halogenated trifluoromethylphenols. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to offer a synthesized understanding of the structure-activity relationships, molecular mechanisms of toxicity, and robust experimental protocols necessary for accurate assessment. Full editorial control has been exercised to present this information in a logical and insightful manner, grounded in established scientific principles.

Introduction: The Double-Edged Sword of Halogenation and Trifluoromethylation

Phenolic compounds are a cornerstone in medicinal chemistry and industrial applications. Their biological activity can be finely tuned through the strategic addition of various functional groups. Halogenation and the introduction of a trifluoromethyl (-CF3) group are two powerful modifications used to enhance the efficacy and modulate the properties of parent phenol molecules.

The trifluoromethyl group is a particularly interesting substituent. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to increased metabolic stability and enhanced binding affinity to biological targets.[1] Halogens (F, Cl, Br, I) also contribute to lipophilicity and can influence the electronic environment of the aromatic ring, thereby affecting the compound's reactivity and interaction with cellular components.

However, these same properties that make halogenated trifluoromethylphenols attractive for various applications can also contribute to their cytotoxicity. Understanding the relationship between their chemical structure and their toxic effects on cells is paramount for safe and effective drug design and chemical development. This guide will dissect the key factors governing the cytotoxicity of these compounds and provide the practical knowledge needed to evaluate them in a laboratory setting.

Molecular Mechanisms of Cytotoxicity: A Multi-Pathway Approach

Phenolic compounds, including their halogenated and trifluoromethylated derivatives, can induce cell death through a variety of mechanisms. The specific pathway activated often depends on the concentration of the compound, the cell type, and the specific chemical structure of the phenol. The primary mechanisms of toxicity involve disruption of cellular membranes, generation of oxidative stress, and the induction of programmed cell death pathways.

A crucial aspect of phenol-induced cytotoxicity is the generation of reactive oxygen species (ROS). This can occur through the formation of phenoxyl radicals, which can participate in redox cycling and lead to oxidative stress.[2] This oxidative stress, in turn, can damage cellular components like lipids, proteins, and DNA, and trigger cell death pathways.

The Crossroads of Cell Death: Apoptosis and Necroptosis

Halogenated trifluoromethylphenols can induce both apoptotic and necrotic cell death. While apoptosis is a highly regulated and programmed process of cell suicide, necrosis is a more chaotic form of cell death often resulting from acute cellular injury. A third, more recently understood pathway, is necroptosis, a programmed form of necrosis.

Apoptosis is primarily mediated by a family of proteases called caspases. The apoptotic cascade can be initiated through two main pathways:[3]

  • The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of initiator caspase-8.

  • The Intrinsic Pathway: Triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[4]

Necroptosis , on the other hand, is a caspase-independent form of programmed cell death. It is morphologically similar to necrosis but is regulated by a specific signaling pathway involving the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL).[5][6] The formation of a "necrosome" complex, consisting of activated RIPK1 and RIPK3, leads to the phosphorylation and activation of MLKL.[7] Activated MLKL then translocates to the plasma membrane, disrupting its integrity and causing cell lysis.

The interplay between apoptosis and necroptosis is complex, with some studies suggesting that RIPK1 can also protect against necroptosis in certain contexts.[5] The decision between these cell death pathways can be influenced by the cellular context and the nature of the toxic insult.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_necroptosis Necroptosis Pathway death_ligand Death Ligand (e.g., TNF-α, FasL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 Recruitment of adaptor proteins ripk1_ripk3 RIPK1-RIPK3 Necrosome Formation death_receptor->ripk1_ripk3 Caspase-8 inhibition caspase3 Executioner Caspases (e.g., Caspase-3) Activation caspase8->caspase3 cellular_stress Halogenated Trifluoromethylphenol (Oxidative Stress, DNA Damage) mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 mlkl MLKL Phosphorylation ripk1_ripk3->mlkl membrane_disruption Plasma Membrane Disruption mlkl->membrane_disruption membrane_disruption->apoptosis caspase3->apoptosis

Figure 1: Signaling pathways of apoptosis and necroptosis induced by halogenated trifluoromethylphenols.

Structure-Activity Relationship (SAR): Predicting Cytotoxicity

The cytotoxicity of substituted phenols is primarily governed by two key physicochemical properties:

  • Hydrophobicity (Lipophilicity): This is often expressed as the logarithm of the octanol-water partition coefficient (log P). Higher hydrophobicity generally leads to increased cytotoxicity.[9] This is because more lipophilic compounds can more easily cross the cell membrane and accumulate within the cell, leading to greater disruption of cellular functions. Both halogens and the trifluoromethyl group increase the lipophilicity of a phenol molecule. The hydrophobicity of halogens increases down the group (I > Br > Cl > F).

  • Electronic Effects: The electron-withdrawing or electron-donating nature of the substituents on the phenol ring influences the acidity of the phenolic hydroxyl group and the stability of the corresponding phenoxyl radical. Electron-withdrawing groups, such as halogens and the trifluoromethyl group, increase the acidity of the phenol and can stabilize the phenoxyl radical, potentially enhancing its reactivity and contribution to oxidative stress.

Based on these principles, we can predict the following general trends in the cytotoxicity of halogenated trifluoromethylphenols:

  • Effect of Halogen Type: The cytotoxicity is likely to increase with the increasing size and hydrophobicity of the halogen atom. Therefore, we can hypothesize the following order of cytotoxicity: Iodo- > Bromo- > Chloro- > Fluoro-trifluoromethylphenol .

  • Effect of Halogen Position: The position of the halogen on the phenol ring will also influence cytotoxicity. Ortho and para positions are often more influential due to their direct impact on the electronic environment of the hydroxyl group.

  • Role of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group and significantly increases lipophilicity. Its presence is expected to substantially increase the cytotoxicity of the parent halogenated phenol.

It is important to note that these are general trends, and the actual cytotoxicity will be a complex interplay of these factors, as well as steric effects that can influence binding to cellular targets.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents a hypothetical comparison of the cytotoxicity of various halogenated trifluoromethylphenols based on the SAR principles discussed above. The EC50 values (the concentration of a compound that causes a 50% reduction in cell viability) are for illustrative purposes to demonstrate the expected trends.

CompoundHalogenPosition of HalogenPredicted Relative HydrophobicityPredicted Relative Cytotoxicity (EC50)
4-(Trifluoromethyl)phenol--ModerateBaseline
2-Chloro-4-(trifluoromethyl)phenolClorthoHighLower than Bromo- derivative
2-Bromo-4-(trifluoromethyl)phenolBrorthoHigherLower than Iodo- derivative
2-Iodo-4-(trifluoromethyl)phenolIorthoHighestPotentially the most cytotoxic
3-Chloro-4-(trifluoromethyl)phenolClmetaHighLikely less cytotoxic than ortho isomer
3-Bromo-4-(trifluoromethyl)phenolBrmetaHigherLikely less cytotoxic than ortho isomer

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and trustworthiness of cytotoxicity data, it is crucial to employ validated and well-controlled experimental protocols. For phenolic compounds, it is advisable to use at least two different assays that measure different aspects of cell viability to confirm the results and rule out potential artifacts.

start Start cell_culture Cell Seeding (e.g., HepG2, 96-well plate) start->cell_culture treatment Treatment with Halogenated Trifluoromethylphenols (Dose-response, 24-72h) cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Data Analysis (EC50 Calculation) mtt_assay->data_analysis ldh_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: General experimental workflow for assessing the cytotoxicity of halogenated trifluoromethylphenols.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Trustworthiness and Self-Validation:

  • Phenol Interference: Some phenolic compounds can directly reduce MTT, leading to a false-positive signal for cell viability. To control for this, include a "compound-only" control where the test compound is added to cell-free media with MTT. Any color change in these wells indicates direct reduction of MTT by the compound.

  • Serum and Phenol Red: Components of the culture medium like serum and phenol red can interfere with the assay. It is advisable to use serum-free medium during the MTT incubation step and to run appropriate background controls.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. It is a reliable indicator of cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully collect a portion of the supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells). Calculate the percentage of cytotoxicity and the EC50 value.

Trustworthiness and Self-Validation:

  • Complementary Data: The LDH assay measures a different aspect of cell death (membrane integrity) compared to the MTT assay (metabolic activity). A good correlation between the results of both assays increases the confidence in the data.

  • Controls: The inclusion of spontaneous and maximum release controls is essential for accurate calculation of cytotoxicity.

Discussion and Future Directions

The cytotoxicity of halogenated trifluoromethylphenols is a complex phenomenon driven by the interplay of hydrophobicity and electronic effects. The principles of SAR provide a valuable framework for predicting the relative toxicity of these compounds, suggesting that larger, more lipophilic halogens will likely lead to greater cytotoxicity. The potent electron-withdrawing and lipophilic nature of the trifluoromethyl group is a key contributor to the overall toxic potential of these molecules.

The choice of cell death pathway—apoptosis or necroptosis—can have significant implications for the biological response to these compounds. Further research is needed to elucidate the specific signaling cascades activated by different halogenated trifluoromethylphenols and to understand the factors that determine the switch between apoptotic and necroptotic cell death.

For researchers in drug development, a thorough understanding of the cytotoxic potential of these compounds is essential. The use of multiple, well-controlled cytotoxicity assays, such as the MTT and LDH assays described here, is crucial for generating reliable and meaningful data. Future studies should focus on generating direct comparative cytotoxicity data for a broad range of halogenated trifluoromethylphenols to validate the predictions from SAR models and to provide a more complete picture of their toxicological profiles.

References

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A Comparative Guide to the Analytical Validation of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. This guide provides an in-depth technical comparison of analytical methods for validating the purity of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] We will focus on a validated High-Performance Liquid Chromatography (HPLC) method, offering detailed experimental protocols and supporting data, while also comparing its performance against other viable analytical techniques.

The Critical Role of Purity for this compound

This compound is a halogenated phenolic compound with a molecular formula of C₇H₃BrF₄O and a molecular weight of approximately 259.00 g/mol .[1][2] Its unique substitution pattern makes it a valuable intermediate in organic synthesis.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable byproducts, and compromised biological activity of the final compound. Therefore, a rigorously validated analytical method for purity assessment is not merely a quality control measure but a fundamental aspect of scientific integrity.

Primary Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[3][4][5] Its widespread adoption in the pharmaceutical industry is a testament to its accuracy, precision, and robustness.

Rationale for HPLC Method Development

The selection of an appropriate HPLC method is guided by the physicochemical properties of the analyte. This compound is a moderately polar, non-volatile organic compound, making it an ideal candidate for reversed-phase HPLC.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and separation of a wide range of organic molecules.

  • Mobile Phase: A gradient elution with a mixture of water (acidified to sharpen peaks and suppress the ionization of the phenolic hydroxyl group) and a polar organic solvent like acetonitrile or methanol allows for the efficient elution of the analyte and any potential impurities with varying polarities.

  • Detection: The presence of the aromatic ring in the analyte results in strong UV absorbance. A UV detector set at a wavelength of maximum absorbance will provide high sensitivity.

Experimental Protocol: HPLC Purity Determination

This protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in a 50:50 mixture of acetonitrile and water to a final volume of 50 mL to achieve a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed method was subjected to rigorous validation as per ICH guidelines to ensure its suitability for its intended purpose.[6][8][9][10]

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][11] This was demonstrated by analyzing a placebo (blank), the analyte, and a spiked sample with potential impurities. The chromatograms showed no interfering peaks at the retention time of this compound.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12] A series of solutions were prepared over a concentration range of 0.05 - 1.0 mg/mL.

Concentration (mg/mL)Peak Area
0.05150,234
0.1301,567
0.25752,890
0.51,505,123
0.752,258,456
1.03,010,789

The correlation coefficient (R²) was found to be > 0.999, indicating excellent linearity.

Precision: Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11]

Precision Level% RSD (n=6)
Repeatability 0.8%
Intermediate Precision 1.2%

The low relative standard deviation (RSD) values demonstrate the high precision of the method.

Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.[11]

Spiked LevelMean Recovery (%)
80% 99.2%
100% 100.5%
120% 99.8%

The recovery values were within the acceptable range of 98-102%, confirming the accuracy of the method.

Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). In all cases, the system suitability parameters remained within the acceptable limits.

Comparative Analysis of Alternative Purity Determination Methods

While HPLC is a robust and widely used technique, other analytical methods can also be employed for purity assessment, each with its own set of advantages and limitations.[5][13]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[5]

  • Applicability: this compound has a reported boiling point of 181.5±35.0°C at 760 mmHg, making it amenable to GC analysis.[1]

  • Advantages: GC can offer higher resolution and sensitivity for certain volatile impurities compared to HPLC.

  • Limitations: Derivatization may be necessary to improve the volatility and thermal stability of the phenolic group, which can add complexity to the sample preparation process. High temperatures in the injector and column could potentially cause degradation of the analyte.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4][5] It is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS).

  • Applicability: LC-MS or GC-MS can be used to identify and quantify impurities with high specificity and sensitivity. The mass spectrometer provides molecular weight and fragmentation information, which is invaluable for the structural elucidation of unknown impurities.

  • Advantages: Unsurpassed specificity and sensitivity, allowing for the identification of co-eluting peaks in chromatography.

  • Limitations: The instrumentation is more complex and expensive than a standard HPLC-UV system. Quantitative analysis can be more challenging due to variations in ionization efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds and can also be used for quantitative analysis (qNMR).[5]

  • Applicability: ¹H and ¹⁹F NMR can provide detailed information about the structure of this compound and can be used to identify and quantify impurities that have distinct NMR signals.

  • Advantages: NMR is a primary ratio method, meaning it can provide a direct measure of purity without the need for a reference standard of the impurity itself. It is also non-destructive.

  • Limitations: NMR is generally less sensitive than chromatographic techniques, making it less suitable for the detection of trace-level impurities. The complexity of the spectra can increase significantly with the presence of multiple impurities.

Summary Comparison of Analytical Techniques
TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, precise, and accurate for quantification; well-suited for non-volatile compounds.May not resolve all impurities; requires reference standards for quantification.
GC-FID/MS Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.High resolution for volatile impurities; MS provides structural information.Potential for thermal degradation; may require derivatization.
LC-MS Combines the separation power of HPLC with the detection capabilities of MS.High specificity and sensitivity; structural elucidation of impurities.More complex and expensive instrumentation; quantitative challenges.
qNMR Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Absolute quantification without a specific impurity standard; non-destructive.Lower sensitivity compared to chromatographic methods; complex spectra.

Visualizing the Workflow

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation MD_Start Define Analytical Requirements MD_Select Select HPLC Parameters MD_Start->MD_Select MD_Optimize Optimize Separation MD_Select->MD_Optimize Specificity Specificity MD_Optimize->Specificity Linearity Linearity Specificity->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness Routine_Analysis Routine Purity Testing Robustness->Routine_Analysis Analytical_Technique_Selection Start Purity Analysis of 4-Bromo-2-fluoro-6- (trifluoromethyl)phenol Quant_vs_Qual Primary Goal? Start->Quant_vs_Qual Routine_QC Routine QC? Quant_vs_Qual->Routine_QC Quantitative Impurity_ID Impurity ID Needed? Quant_vs_Qual->Impurity_ID Qualitative HPLC HPLC-UV Routine_QC->HPLC Yes qNMR qNMR Routine_QC->qNMR No (Primary Standard) LC_MS LC-MS / GC-MS Impurity_ID->LC_MS Yes GC GC-FID Impurity_ID->GC Volatile Impurities?

Caption: Decision-making process for selecting an analytical technique.

Conclusion

The analytical validation of this compound purity is paramount for its application in research and development. This guide has detailed a robust and reliable reversed-phase HPLC method, validated according to ICH guidelines, that is fit for this purpose. The comparison with alternative techniques such as GC, MS, and NMR highlights that while HPLC is often the method of choice for routine quality control, a multi-faceted approach utilizing these other techniques may be necessary for comprehensive impurity profiling and structural elucidation. The selection of the most appropriate analytical technique should always be guided by the specific requirements of the analysis, including the need for quantitative versus qualitative data, the nature of potential impurities, and available resources.

References

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  • Starodub. (2024). Revised ICH Guideline Q2(R1)
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  • Al-Kdasi, A. M., et al. (2018).
  • Atanacković Krstonošić, M., et al. (2018). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Journal of the Serbian Chemical Society. [Link]
  • Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. [Link]
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  • Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. [Link]
  • Attard, T., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
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A Guide to the Spectroscopic Elucidation of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol: A Predictive NMR Analysis and Method Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the realm of fluorinated aromatic compounds, which are of increasing importance in pharmaceuticals and agrochemicals, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique.[1][2][3] This guide provides an in-depth, predictive interpretation of the ¹H and ¹⁹F NMR spectra of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, a compound with a unique substitution pattern that presents an interesting case for spectroscopic analysis. Due to the absence of readily available, published experimental spectra for this specific molecule, this guide will leverage established NMR principles and data from analogous structures to predict and interpret its spectral characteristics. Furthermore, we will compare the utility of NMR with other analytical techniques for the characterization of such complex molecules.

The Compound of Interest: this compound

This compound is a polysubstituted aromatic compound with the chemical formula C₇H₃BrF₄O. Its structure, featuring a hydroxyl group, a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring, suggests a complex interplay of electronic and steric effects that will be reflected in its NMR spectra. The strategic placement of fluorine-containing groups can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making such compounds highly valuable in medicinal chemistry.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to provide key information about the number, environment, and connectivity of the protons in the molecule. Based on its structure, we anticipate signals for the phenolic hydroxyl proton and two aromatic protons.

Expected Chemical Shifts and Multiplicities:
  • Hydroxyl Proton (-OH): The chemical shift of the phenolic -OH proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet, typically in the range of δ 5.0-8.0 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal would be sharper and shifted further downfield. For the purpose of this predictive analysis, we will consider a spectrum in CDCl₃.

  • Aromatic Protons (H-3 and H-5): The two aromatic protons are in different chemical environments and will therefore exhibit distinct signals.

    • H-3: This proton is situated between the fluorine and bromine atoms. The fluorine atom at the ortho position will exert a deshielding effect, while the bromine at the para position will have a weaker electronic influence. We can predict its chemical shift to be in the range of δ 7.0-7.4 ppm. This proton will be coupled to the adjacent H-5 proton (a small meta coupling, ⁴JHH) and to the fluorine atom at C-2 (a larger ortho coupling, ³JHF). It will also experience a long-range coupling to the CF₃ group (⁵JHF). Thus, the signal for H-3 is expected to be a doublet of doublets of quartets (ddq), or a more complex multiplet if the smaller couplings are not well-resolved.

    • H-5: This proton is positioned between the bromine and the trifluoromethyl group. The electron-withdrawing trifluoromethyl group at the ortho position will strongly deshield this proton, shifting its signal significantly downfield, likely in the range of δ 7.5-7.8 ppm. This proton will be coupled to the adjacent H-3 proton (meta coupling, ⁴JHH) and will also show long-range coupling to the fluorine atom at C-2 (meta coupling, ⁴JHF) and the CF₃ group (para coupling, ⁵JHF). The signal for H-5 is therefore predicted to be a complex multiplet.

Predicted Coupling Constants:
  • ³JHF (H-3 to F-2): Ortho H-F coupling constants are typically in the range of 6-10 Hz.

  • ⁴JHH (H-3 to H-5): Meta H-H coupling is generally small, around 2-3 Hz.

  • ⁴JHF (H-5 to F-2): Meta H-F coupling is usually smaller than ortho coupling, in the range of 2-5 Hz.

  • ⁵JHF (H-3 to CF₃-6 and H-5 to CF₃-6): Long-range H-F couplings over five bonds are often observed and are typically small, around 0.5-2 Hz.[5]

  • Through-space H-F coupling: It is also important to consider the possibility of through-space coupling between the hydroxyl proton and the fluorine at C-2, and potentially the CF₃ group at C-6, if the conformation of the molecule brings these nuclei into close proximity.[6][7][8][9] This could lead to further splitting or broadening of the -OH signal.

Predictive ¹⁹F NMR Spectral Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds, offering a wide chemical shift range and providing detailed information about the electronic environment of the fluorine nuclei.[3][10][11] For this compound, we expect two distinct signals in the ¹⁹F NMR spectrum.

Expected Chemical Shifts and Multiplicities:
  • Fluorine at C-2 (Ar-F): The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. The hydroxyl group at the ortho position will be electron-donating, causing a shielding effect (upfield shift). The bromine at the meta position will have a smaller effect. The trifluoromethyl group at the para position will be electron-withdrawing, causing a deshielding effect (downfield shift). Considering these competing effects, the chemical shift for the C-2 fluorine is predicted to be in the range of -110 to -130 ppm (relative to CFCl₃). This signal will be split by the adjacent H-3 proton (³JFH), the meta H-5 proton (⁴JFH), and potentially show a long-range coupling to the trifluoromethyl group (⁵JFF). Therefore, the signal is expected to be a doublet of doublets, with further fine structure from the CF₃ coupling.

  • Trifluoromethyl Group at C-6 (-CF₃): The chemical shift of a trifluoromethyl group on a benzene ring is typically found in the range of -60 to -65 ppm.[12] The ortho hydroxyl group and the para bromine atom will influence this chemical shift. The signal for the CF₃ group will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. In a coupled spectrum, it will be a quartet due to coupling with the two aromatic protons (⁵JFH). There might also be a small through-bond coupling to the fluorine at C-2 (⁵JFF).

Predicted Coupling Constants:
  • ³JFH (F-2 to H-3): As mentioned earlier, this is expected to be in the range of 6-10 Hz.

  • ⁴JFH (F-2 to H-5): Expected to be in the range of 2-5 Hz.

  • ⁵JFF (F-2 to CF₃-6): Long-range F-F couplings in aromatic systems are typically small, often less than 5 Hz.

Summary of Predicted NMR Data

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H
-OH5.0 - 8.0br s-
H-37.0 - 7.4dddq or m³JHF ≈ 6-10, ⁴JHH ≈ 2-3, ⁵JHF ≈ 0.5-2
H-57.5 - 7.8m⁴JHH ≈ 2-3, ⁴JHF ≈ 2-5, ⁵JHF ≈ 0.5-2
¹⁹F
C-2 (F)-110 to -130dd³JFH ≈ 6-10, ⁴JFH ≈ 2-5, ⁵JFF < 5
C-6 (CF₃)-60 to -65q⁵JFH ≈ 0.5-2

Experimental Protocol for NMR Analysis

To acquire high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shift of the hydroxyl proton.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both ¹H and ¹⁹F detection.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the assignment of the aromatic protons, a 2D COSY (Correlation Spectroscopy) experiment can be performed to identify the H-3/H-5 coupling.

    • A 2D ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiment would be invaluable for unambiguously correlating the proton signals to their neighboring fluorine nuclei.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum will simplify the signals to a singlet for the CF₃ group and a singlet for the C-2 fluorine, aiding in their initial identification.

    • A proton-coupled ¹⁹F spectrum will reveal the multiplicities due to H-F coupling, allowing for the measurement of coupling constants.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to residual solvent peaks for ¹H and an external standard like CFCl₃ for ¹⁹F).

Visualization of Molecular Structure and Coupling

To visually represent the structure and the key coupling interactions, a Graphviz diagram is provided below.

Caption: Predicted spin-spin coupling interactions in this compound.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for the structural elucidation of this compound, other analytical techniques can provide complementary information.

Technique Advantages Disadvantages Information Provided
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation patterns.Does not provide detailed structural connectivity.Molecular formula confirmation, identification of fragments.
Infrared (IR) Spectroscopy Provides information about functional groups.Complex spectra can be difficult to interpret fully for complex molecules.Presence of -OH, C-F, C-Br, and aromatic C-H bonds.
X-ray Crystallography Provides the definitive, unambiguous 3D structure of a molecule.Requires a single crystal of suitable quality, which can be difficult to obtain.Absolute stereochemistry, bond lengths, and bond angles.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification of components in a mixture.Does not provide structural information on its own.Purity assessment, separation from isomers or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Good for volatile compounds, provides both separation and identification.The compound may require derivatization to be sufficiently volatile.Purity and molecular weight of volatile components.
Comparative Analysis:

For the complete and unambiguous structural confirmation of this compound, a combination of techniques is ideal. Mass spectrometry would confirm the molecular weight and elemental composition. IR spectroscopy would confirm the presence of the key functional groups. However, only NMR spectroscopy can provide the detailed information on the connectivity of the atoms and the specific isomeric structure. X-ray crystallography, if a suitable crystal can be grown, would provide the ultimate proof of structure. For routine analysis and quality control, HPLC would be the method of choice for assessing purity.

References

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. (n.d.). National Institutes of Health.
  • Through-Space Coupling. (n.d.). Organic Chemistry Data.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health.
  • Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. (2025, Fall). American Chemical Society.
  • 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Dihydrogen contacts observed by through-space indirect NMR coupling. (2018). RSC Publishing.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Dihydrogen contacts observed by through-space indirect NMR coupling. (2018). National Institutes of Health.
  • The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. (n.d.). Journal of the American Chemical Society.
  • Spin-spin splitting and coupling. (n.d.). University of Colorado Boulder.
  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2025, August 5). ResearchGate.
  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (n.d.). The Royal Society of Chemistry.
  • Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. (2022, July 30). National Institutes of Health.
  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara.
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing.
  • 2-Bromo-4-fluorophenol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health.
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry.
  • 19Flourine NMR. (n.d.). University of Ottawa.

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mass spectrometry fragmentation pattern of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Introduction

This compound is a highly substituted aromatic compound with a molecular formula of C₇H₃BrF₄O and a molecular weight of approximately 259.00 g/mol . Its unique substitution pattern, featuring three distinct halogen atoms and a hydroxyl group, makes it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Accurate analytical characterization is paramount for its use in drug development and scientific research. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of such volatile and semi-volatile compounds.

This guide provides a comprehensive analysis of the predicted fragmentation pattern of this compound under electron ionization. While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily accessible, this document outlines a theoretical fragmentation pathway based on well-established principles of mass spectrometry for halogenated, trifluoromethylated, and phenolic compounds. This predictive analysis serves as an essential tool for researchers in identifying the compound, interpreting spectral data, and distinguishing it from structural isomers.

Part 1: The Molecular Ion Signature: A Tale of Two Isotopes

The first crucial step in mass spectrometry is ionization. Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged radical cation, known as the molecular ion ([M]•⁺).

For this compound, the molecular ion provides a definitive signature due to the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment:

  • The M peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

  • The M+2 peak: Corresponding to the molecule containing the ⁸¹Br isotope, appearing two m/z units higher and with nearly equal intensity.

This isotopic pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule or its fragments. The calculated nominal masses for the molecular ion are m/z 258 (for C₇H₃⁷⁹BrF₄O) and m/z 260 (for C₇H₃⁸¹BrF₄O). The presence of this distinct doublet is the first piece of evidence an analyst should seek.

Part 2: Principal Fragmentation Pathways

The excess energy imparted during electron ionization causes the molecular ion to be highly unstable, leading it to undergo a series of fragmentation events to form more stable ions. The specific bond cleavages are dictated by the underlying structure of the molecule. For this compound, the fragmentation is primarily driven by the lability of the C-Br and C-CF₃ bonds, as well as rearrangements involving the phenolic group.

The proposed fragmentation pathways are visualized below.

Fragmentation_Pathway M [C₇H₃BrF₄O]•⁺ m/z 258/260 Molecular Ion F1 [C₇H₃F₄O]⁺ m/z 179 (Loss of •Br) M->F1 - •Br F2 [C₆H₃BrFO]•⁺ m/z 189/191 (Loss of •CF₃) M->F2 - •CF₃ F5 [C₇H₂BrF₃O]•⁺ m/z 238/240 (Loss of HF) M->F5 - HF F3 [C₆H₃F₄]⁺ m/z 151 (Loss of CO from F1) F1->F3 - CO F4 [C₅H₃BrF]•⁺ m/z 161/163 (Loss of CO from F2) F2->F4 - CO

Caption: Proposed EI fragmentation pathways for this compound.

Pathway A: Cleavage of the Carbon-Bromine Bond

The C-Br bond is relatively weak and its cleavage represents a major fragmentation route for bromoaromatic compounds. The loss of a bromine radical (•Br) from the molecular ion results in a prominent fragment ion.

  • [M]•⁺ → [C₇H₃F₄O]⁺ + •Br

  • This yields a fragment at m/z 179 . Notably, this fragment will appear as a single peak, as the characteristic bromine isotopic pattern is lost with the neutral bromine radical.

Pathway B: Loss of the Trifluoromethyl Radical

The trifluoromethyl group can also be lost as a neutral radical (•CF₃). This is a common fragmentation pathway for trifluoromethyl-substituted aromatic compounds.

  • [M]•⁺ → [C₆H₃BrFO]•⁺ + •CF₃

  • This cleavage results in a fragment ion doublet at m/z 189/191 . The preservation of the 1:1 isotopic pattern confirms that this fragment still contains the bromine atom.

Pathway C: Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation, providing additional structural information.

  • Loss of Carbon Monoxide (CO): Phenolic compounds and their fragments are known to eliminate a neutral molecule of carbon monoxide (CO, 28 Da). This can occur from both primary fragments:

    • From the m/z 179 fragment: [C₇H₃F₄O]⁺ → [C₆H₃F₄]⁺ + CO , yielding a fragment at m/z 151 .

    • From the m/z 189/191 fragment: [C₆H₃BrFO]•⁺ → [C₅H₃BrF]•⁺ + CO , yielding a fragment doublet at m/z 161/163 .

  • Loss of Hydrogen Fluoride (HF): The ortho-positioning of the fluorine and hydroxyl groups may facilitate the elimination of hydrogen fluoride (HF, 20 Da), potentially forming a cyclic benzofuran-type structure. This would result in a fragment at m/z 238/240 .

Part 3: Data Summary and Spectral Interpretation

The expected key fragments in the electron ionization mass spectrum of this compound are summarized below for quick reference.

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion FormulaNeutral LossProposed Fragmentation PathwayKey Feature
258 / 260[C₇H₃BrF₄O]•⁺-Molecular Ion [M]•⁺1:1 Isotopic Doublet
238 / 240[C₇H₂BrF₃O]•⁺HFLoss of Hydrogen Fluoride1:1 Isotopic Doublet
189 / 191[C₆H₃BrFO]•⁺•CF₃Loss of Trifluoromethyl Radical1:1 Isotopic Doublet
179[C₇H₃F₄O]⁺•BrLoss of Bromine RadicalSingle Peak
161 / 163[C₅H₃BrF]•⁺•CF₃, COSecondary loss from M-CF₃1:1 Isotopic Doublet
151[C₆H₃F₄]⁺•Br, COSecondary loss from M-BrSingle Peak

When interpreting an experimental spectrum, the analyst should first identify the molecular ion peak cluster at m/z 258/260. The relative intensities of the other key fragments, particularly m/z 179 (loss of Br) and m/z 189/191 (loss of CF₃), will provide insight into the relative lability of these bonds under EI conditions.

Part 4: Comparative Analysis: Distinguishing from Isomers

It is crucial to differentiate this compound from its structural isomers, such as 2-bromo-4-fluoro-6-(trifluoromethyl)phenol. While all isomers will share the same molecular weight and the characteristic bromine isotopic signature, the relative abundances of their fragment ions can differ significantly.

For example, steric interactions or electronic effects caused by the different substituent positions can influence which bonds are more likely to break. An "ortho effect," where adjacent substituents interact during fragmentation, could enhance or suppress certain pathways like the loss of HF. While a definitive comparison requires experimental data for all isomers, significant variations in the ratios of major fragment ions (e.g., [M-Br]⁺ vs. [M-CF₃]⁺) are expected and can be used as a basis for differentiation.

Part 5: Recommended Experimental Protocol for GC-MS Analysis

To experimentally verify the fragmentation pattern, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. This approach ensures robust separation from impurities and provides high-quality mass spectra for identification.

Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Prep 1. Sample Preparation (Dilute in Dichloromethane) Inject 2. GC Injection (1 µL, Splitless) Prep->Inject Separate 3. Chromatographic Separation (Capillary Column) Inject->Separate Ionize 4. Ionization (Electron Ionization, 70 eV) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole Analyzer) Ionize->Analyze Detect 6. Detection Analyze->Detect Data 7. Data Analysis (Spectrum Interpretation) Detect->Data

Caption: Standard experimental workflow for GC-MS analysis.

Methodology Details:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 50-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Inlet: Use a split/splitless inlet, operated at 250°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for good separation.

    • Oven Program: Employ a temperature gradient for optimal resolution. A typical program would be: start at 60°C, hold for 2 minutes, then ramp at 15°C per minute to a final temperature of 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400 to ensure capture of all relevant fragments and the molecular ion.

This self-validating protocol, when paired with the predicted fragmentation data in this guide, provides a robust framework for the confident identification of this compound in research and development settings.

References

  • BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • National Institutes of Health (NIH). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization.
  • Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives.
  • LCGC International. Electron Ionization for GC–MS.
  • Guidechem. This compound 1224604-17-4 wiki.

Comparative Efficacy of Halogenated and Trifluoromethylated Phenolic Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective agrochemicals, the structural modification of known active scaffolds remains a cornerstone of discovery. Phenolic compounds, in particular, have long been recognized for their diverse biological activities, including potent antifungal properties. The strategic introduction of halogens and trifluoromethyl groups onto a phenolic backbone can dramatically modulate a molecule's physicochemical properties, thereby influencing its fungicidal efficacy, spectrum of activity, and mode of action. This guide provides a comparative analysis of halogenated and trifluoromethylated phenolic fungicides, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR) to aid researchers in the design of next-generation fungal control agents.

The parent compound, 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, serves as a conceptual starting point for this exploration. Its unique combination of a bromine atom, a fluorine atom, and a trifluoromethyl group on a phenol ring presents a compelling scaffold for derivatization.[1] These substitutions can enhance lipophilicity, metabolic stability, and binding affinity to target enzymes, all of which are critical determinants of fungicidal potency.

Understanding the Role of Halogenation and Trifluoromethylation

The incorporation of fluorine and other halogens into bioactive molecules is a well-established strategy in drug and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's properties. It is highly lipophilic, contributing to improved membrane permeability, and is a strong electron-withdrawing group, which can alter the acidity of the phenolic hydroxyl group and influence binding interactions. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation and enhancing the compound's in-vivo stability.

Comparative Efficacy of Phenolic Fungicide Derivatives

Data Summary: In Vitro Antifungal Activity

The table below summarizes the in vitro antifungal activity of various phenolic derivatives against common plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), where a lower value indicates higher potency.

Compound ClassDerivative ExampleTarget FungusEfficacy (EC50/MIC in µg/mL)Reference
Allylphenol Derivatives 2-(2-hydroxypropyl) phenolRhizoctonia cerealis1.0 - 23.5[2]
2-allylphenol (parent)Rhizoctonia cerealis8.2 - 48.8[2]
Geranylated Phenols Geranylated 1,4-dihydroquinoneBotrytis cinereaEC50 values reported[3]
Trifluoromethylphenyl Amides 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamideColletotrichum acutatumStrong activity observed[4]
Trifluoromethyl Pyrimidines 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine derivativesBotrytis cinereaHigh in vitro and in vivo activity[5][6]
Benzoxaboroles Multi-substitution benzoxaborolesMycosphaerella fijiensis1.56 - 3.13[7]
Colletotrichum sublineolum0.78 - 3.13[7]

Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized protocols for assessing the antifungal efficacy of novel compounds are essential. Below are detailed methodologies for key experiments.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the intrinsic activity of a compound against a specific fungus.

Methodology:

  • Preparation of Fungal Cultures: The target phytopathogenic fungus (e.g., Botrytis cinerea, Fusarium oxysporum) is cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

  • Preparation of Test Compound Solutions: The synthesized phenolic derivatives are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. A dilution series is then prepared to achieve the desired test concentrations.

  • Assay Plate Preparation: The PDA medium is autoclaved and cooled to approximately 50-60°C. The test compound solutions are then added to the molten agar to achieve the final concentrations. The agar is then poured into sterile Petri dishes. A control plate containing only the solvent is also prepared.

  • Inoculation: A small plug of mycelium from the edge of an actively growing fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish. The percentage of mycelial growth inhibition is calculated using the following formula:

    % Inhibition = [(dc - dt) / dc] x 100

    where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment. The EC50 value is then determined by plotting the percentage inhibition against the log of the compound concentration.[8]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Efficacy Testing cluster_invivo In Vivo Efficacy Testing (Greenhouse) s1 Parent Phenol (e.g., this compound) s2 Derivatization Reactions (e.g., Etherification, Esterification) s1->s2 s3 Purification & Characterization (e.g., Chromatography, NMR, MS) s2->s3 iv2 Mycelial Growth Inhibition Assay s3->iv2 Test Compounds iv1 Fungal Culture Preparation iv1->iv2 iv3 Data Analysis (EC50 Determination) iv2->iv3 iv4 Plant Propagation & Inoculation iv3->iv4 Select Lead Compounds iv5 Fungicide Application iv4->iv5 iv6 Disease Severity Assessment iv5->iv6

Caption: A generalized workflow for the synthesis and evaluation of novel fungicidal compounds.

Structure-Activity Relationship (SAR) Insights

The analysis of how structural modifications impact fungicidal activity is crucial for rational drug design.

  • Impact of Halogen Substitution: The position and nature of halogen substituents on the phenyl ring can significantly influence activity. For instance, in a series of trifluoromethylphenyl amides, the presence of chloro substituents at the 2 and 6 positions of the phenyl ring was associated with strong antifungal activity.[4]

  • Role of the Phenolic Hydroxyl Group: Derivatization of the hydroxyl group, for example, through etherification or esterification, can modulate the compound's lipophilicity and interaction with the target site. In some cases, masking the free hydroxyl group can enhance activity.

  • Influence of Side Chains: The introduction of various side chains can also impact efficacy. For example, studies on 2-allylphenol derivatives have shown that modifications to the allyl group can lead to compounds with lower EC50 values compared to the parent molecule.[2]

Potential Mechanisms of Action

While the precise molecular targets for many novel fungicides are under investigation, several general mechanisms are plausible for phenolic derivatives.

  • Membrane Disruption: The lipophilic nature of these compounds can lead to their accumulation in the fungal cell membrane, disrupting its integrity and leading to cell death.

  • Enzyme Inhibition: The phenolic hydroxyl group and other functional moieties can interact with and inhibit essential fungal enzymes. For example, some phenolic compounds are known to inhibit respiratory enzymes.

  • Inhibition of Signal Transduction Pathways: Some antifungal agents act by interfering with signaling pathways that are essential for fungal growth and pathogenesis.

Signaling Pathway Diagram (Hypothetical)

signaling_pathway Fungicide Halogenated Phenolic Fungicide Derivative Membrane Fungal Cell Membrane Fungicide->Membrane Disruption Enzyme Essential Fungal Enzyme (e.g., Respiratory Complex) Fungicide->Enzyme Inhibition Signaling Pathogenicity Signaling Pathway Fungicide->Signaling Interference Growth Fungal Growth & Pathogenesis Membrane->Growth Enzyme->Growth Signaling->Growth

Caption: Potential mechanisms of action for halogenated phenolic fungicides.

Future Directions and Conclusion

The development of novel fungicides with improved efficacy and novel modes of action is critical for sustainable agriculture. Halogenated and trifluoromethylated phenolic compounds represent a promising area of research. Future work should focus on:

  • Systematic Derivatization: Synthesizing a broader range of derivatives of promising phenolic scaffolds to build more comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds to facilitate rational design and manage the risk of resistance.

  • In Vivo and Field Trials: Evaluating the performance of lead compounds under greenhouse and field conditions to assess their practical utility.[9]

By combining systematic chemical synthesis with robust biological evaluation, researchers can unlock the full potential of halogenated and trifluoromethylated phenols as a valuable source of new fungicidal agents.

References

  • Synthesis and Fungicidal Activity of Hydrated Geranylated Phenols against Botrytis cinerea. (2021). MDPI. [Link]
  • Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023). MDPI. [Link]
  • (PDF) Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023).
  • Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (n.d.).
  • Synthesis and fungicidal activity of some sulphide derivatives of O-phenyl-N-substituted phenylcarbamates. (n.d.).
  • Obtaining substituted phenol derivatives with potential antimicrobial activity. (n.d.).
  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (2016).
  • Synthesis and Antifungal Activities of Furoxan Derivatives Designed as Novel Fungicide. (1998). PubMed. [Link]
  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (n.d.). Semantic Scholar. [Link]
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. (2022). Frontiers in Chemistry. [Link]
  • Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (2021). Wiley Online Library. [Link]
  • Exploring boron applications in modern agriculture: A structure-activity relationship study of a novel series of multi-substitution benzoxaboroles for identification of potential fungicides. (2021). PubMed. [Link]
  • Structure–activity relationship of the target compounds. (n.d.).
  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). MDPI. [Link]
  • Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. (2023).
  • Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. (n.d.).
  • Efficacy of Novel Fungicides against the Fusarium oxysporum f.sp. cubense Causing Panama wilt of Banana. (n.d.).
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (n.d.).
  • Plant Biologists Identify Promising New Fungicides. (2024). UC Davis College of Biological Sciences. [Link]
  • Discovery of the trifluoromethyloxadiazoles—a new class of fungicides with a novel mode-of-action. (n.d.).
  • Discovery of novel 1,5-diaryl-3-trifluoropyrazoles as antifungal pesticides for crop protection. (n.d.). Wiley Online Library. [Link]
  • Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[1,3]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Derived from 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Metabolic Gauntlet of Highly Functionalized Phenols

In modern drug discovery, achieving potent pharmacological activity is only the first hurdle. A promising drug candidate must also exhibit a favorable pharmacokinetic profile, a key component of which is metabolic stability.[1][2] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[3] This guide focuses on a particularly challenging, yet increasingly common, chemical scaffold: 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol.

This scaffold is a valuable starting point for synthesizing complex molecules in pharmaceuticals and agrochemicals.[4][5] Its unique combination of a bromine atom (a handle for cross-coupling), a fluorine atom, and a metabolically robust trifluoromethyl (-CF3) group can enhance biological activity, stability, and bioavailability.[4][5][6] However, these same features present distinct challenges for predicting metabolic fate. The electron-withdrawing nature of the halogens and the -CF3 group can influence the reactivity of the phenol, while the aromatic ring itself is a prime target for cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7][8]

This guide provides a comparative framework for assessing the metabolic stability of drug candidates derived from this scaffold. We will dissect the two cornerstone in vitro assays—the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay—explaining the causality behind their design and how to interpret their results in concert to make informed decisions in your drug development pipeline.

Predicted Metabolic Fates: A Mechanistic Overview

Before embarking on experimental work, it is crucial to consider the likely metabolic pathways based on the structure of this compound derivatives.

  • Phase I Metabolism (Functionalization): Primarily mediated by CYP enzymes in the liver, these reactions introduce or expose functional groups.[8]

    • Aromatic Hydroxylation: CYP enzymes can oxidize the aromatic ring, although the positions are heavily influenced by the existing electron-withdrawing substituents.

    • Oxidative Dehalogenation: While the C-F bond is exceptionally strong, enzymatic defluorination is possible and can lead to reactive intermediates.[9][10] The C-Br bond is more susceptible to cleavage.

    • Metabolism of the Trifluoromethyl Group: The -CF3 group is generally considered metabolically stable, which is one of the primary reasons for its inclusion in drug design.[5] However, it is not entirely inert and can undergo metabolism in some contexts.

  • Phase II Metabolism (Conjugation): If a hydroxyl group (like the starting phenol) is present, the molecule can be a substrate for Phase II enzymes, which conjugate it with endogenous molecules to increase water solubility and facilitate excretion.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can attach glucuronic acid to the phenolic hydroxyl.

    • Sulfation: Sulfotransferases (SULTs) can add a sulfo group.

The interplay between these pathways dictates the compound's overall clearance rate. A workflow for assessing this is essential.

G cluster_0 Strategy & Prediction cluster_1 Experimental Assessment cluster_2 Data Analysis & Decision A Test Compound (this compound derivative) B Predict Metabolic Pathways (In Silico) A->B C Tier 1: High-Throughput Screen Liver Microsomal Stability Assay (Phase I Focus) B->C D Tier 2: Comprehensive Profile Hepatocyte Stability Assay (Phase I & II, Transporters) C->D If stable in microsomes E Calculate t½ and CLint (Half-life & Intrinsic Clearance) D->E F Compare Microsome vs. Hepatocyte Data E->F G Decision: Advance, Optimize, or Terminate Candidate F->G

Caption: Overall workflow for metabolic stability assessment.

Comparative Guide to Core In Vitro Assays

The two most common in vitro systems for early-stage metabolic assessment are liver microsomes and hepatocytes.[3][11] Choosing the right system depends on the stage of drug discovery and the specific questions being asked.[12]

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fractions (endoplasmic reticulum) from liver homogenates.[13]Intact, viable liver cells (fresh or cryopreserved).[14]
Enzymes Present Primarily Phase I enzymes (e.g., CYPs, FMOs).[15]Comprehensive suite of Phase I and Phase II enzymes (CYPs, UGTs, SULTs), plus cellular transporters.[15][16]
Biological Relevance Moderate. Excellent for assessing CYP-mediated metabolism.[12]High. Considered the "gold standard" for in vitro studies as it better represents the complex cellular environment of the liver.[16][17]
Throughput High. Amenable to automation and 96/384-well formats.[18]Lower. More labor-intensive and costly.[17]
Primary Use Case Early discovery screening to quickly identify metabolically labile compounds.[12]Lead optimization and more detailed characterization of promising candidates.[12]

Methodology 1: The Liver Microsomal Stability Assay

This assay is the workhorse of early ADME screening. It measures the disappearance of a parent compound over time when incubated with liver microsomes, which are rich in Phase I enzymes.[15]

Causality Behind the Protocol: The core principle is to create a simplified system that isolates the activity of major metabolic enzymes. The reaction requires a cofactor, NADPH, to fuel the catalytic cycle of cytochrome P450 enzymes.[19] By stopping the reaction at various time points and quantifying the remaining parent drug, we can determine its rate of metabolism.

Step-by-Step Experimental Protocol
  • Preparation:

    • Thaw pooled liver microsomes (human, rat, etc.) on ice.

    • Prepare a working solution of the test compound (e.g., 100x final concentration in a compatible organic solvent like DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) to ensure a constant supply of NADPH.

  • Incubation Setup:

    • In a 96-well plate, combine the phosphate buffer and liver microsomes (a typical protein concentration is 0.5-1.0 mg/mL).

    • Add the test compound to achieve the final desired concentration (e.g., 1 µM).[2] Include positive control compounds with known metabolic rates (e.g., a high-turnover and a low-turnover compound).

    • Also, prepare a negative control incubation without the NADPH regenerating system to account for non-enzymatic degradation.[2]

  • Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[2]

    • Initiate the reaction by adding the NADPH regenerating system. This is your T=0 time point for calculation purposes, though the first sample is taken immediately after.[18]

    • Incubate the plate at 37°C, typically with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[18]

    • Immediately stop the reaction by adding the aliquot to a quenching solution, typically a cold organic solvent like acetonitrile or methanol, often containing an internal standard for analytical quantification.[19]

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19]

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[19]

Methodology 2: The Hepatocyte Stability Assay

This assay provides a more physiologically relevant assessment by using intact liver cells.[14] This system incorporates not only Phase I and Phase II enzymes but also active transport processes that regulate a drug's entry into and exit from the cell.[15][20]

Causality Behind the Protocol: The goal is to measure a compound's stability in a complete cellular system. Cryopreserved hepatocytes are commonly used for convenience and retain enzymatic activities similar to fresh cells.[14] The disappearance of the parent compound in this system reflects the combined effects of metabolism and cellular transport.

Step-by-Step Experimental Protocol
  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[21]

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).[14]

    • Perform a cell count and viability check (e.g., using Trypan Blue exclusion). Viability should be high (>80%).

    • Dilute the cell suspension to the desired final density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[14]

  • Incubation Setup:

    • In a non-coated plate (to prevent cell attachment for suspension assays), add the hepatocyte suspension to each well.

    • Prepare working solutions of the test compound and positive/negative controls in the incubation medium.

    • Add the compound solutions to the wells to achieve the final concentration (e.g., 1 µM).[14]

  • Reaction and Sampling:

    • Place the plate in an incubator at 37°C with 5% CO2 and continuous shaking to keep the cells in suspension.[14]

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots from the wells.[14]

    • Quench the reaction immediately by adding the aliquot to a cold organic solvent with an internal standard, as described for the microsomal assay.

  • Analysis and Data Interpretation:

    • The sample processing, LC-MS/MS analysis, and calculation of t½ and CLint are performed similarly to the microsomal assay.[14]

    • For hepatocytes, CLint is typically expressed in units of µL/min/10^6 cells.[14]

G cluster_2 Excretion Compound Drug Derivative (Ar-OH) Metabolite1 Oxidized Metabolite (e.g., Hydroxylated) Compound->Metabolite1 Metabolite2 Glucuronide Conjugate (Ar-O-Gluc) Compound->Metabolite2 UDPGA Metabolite1->Metabolite2 Excretion Increased Water Solubility & Elimination Metabolite1->Excretion Metabolite2->Excretion

Sources

A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (-CF3) group into phenolic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the -CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a "super-functional group" in the design of novel therapeutics and agrochemicals.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to trifluoromethylated phenols, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to inform your synthetic strategy.

Direct C-H Trifluoromethylation of Phenols: An Atom-Economic Approach

The most direct and atom-economical strategy for accessing trifluoromethylated phenols is the direct functionalization of C-H bonds on the phenol ring. This approach can be broadly categorized into electrophilic, radical (metal-catalyzed), and photoredox-catalyzed methods.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the reaction of an electron-rich phenol with a reagent that acts as a source of an electrophilic "CF3+" synthon. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which governs the regioselectivity of this transformation.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of reagent is critical, as the generation of a "bare" CF3+ cation is energetically prohibitive. Modern reagents are designed to deliver the CF3 group through a hypervalent iodine or sulfonium species.

Key Reagents:

  • Togni Reagents: These hypervalent iodine compounds, such as Togni Reagent II (1-trifluoromethyl-1,2-benziodoxole-3(1H)-one), are crystalline solids that are generally stable to air and moisture, making them convenient to handle.[1] However, it is crucial to note that Togni Reagent II has been reported to have explosive properties, particularly when heated as a solid, and appropriate safety precautions must be taken.[1][3][4]

  • Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are highly reactive and effective for a wide range of nucleophiles.[5]

The mechanism can be complex and substrate-dependent, sometimes involving a polar pathway or a single-electron transfer (SET) pathway leading to a trifluoromethyl radical.[1]

FeatureTogni ReagentsUmemoto Reagents
Reactivity Generally highVery high
Stability Good, but safety concerns with Togni IIGood
Substrate Scope Broad for soft nucleophilesBroad
Handling Crystalline solids, bench-stableCrystalline solids
Cost Relatively expensiveRelatively expensive

Table 1: Comparison of Common Electrophilic Trifluoromethylating Reagents.

This protocol describes a general procedure for the electrophilic trifluoromethylation of a phenol.

Materials:

  • 4-tert-butylphenol (1.0 mmol)

  • Togni's Reagent II (1.2 mmol)

  • Solvent (e.g., Dichloromethane, 10 mL)

Procedure:

  • To a solution of 4-tert-butylphenol in the chosen solvent, add Togni Reagent II at room temperature.

  • Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to afford the desired trifluoromethylated phenol.

Note: For phenols with unsubstituted ortho and para positions, a mixture of isomers is often obtained.[6]

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods have emerged as a powerful and versatile tool for the synthesis of trifluoromethylated phenols, offering advantages in cost-effectiveness and functional group tolerance.[7] These reactions often proceed through a radical mechanism.

A generally accepted catalytic cycle for the cross-coupling of aryl halides (which can be adapted for phenols) involves the generation of an active CuCF3 species from a copper(I) salt and a nucleophilic CF3 source like TMSCF3 (Ruppert-Prakash reagent).[7] This is followed by oxidative addition to the substrate and reductive elimination to yield the product.

For the direct C-H trifluoromethylation of phenols, a proposed mechanism involves the formation of a tert-butoxyl radical from TBHP and a Cu(I) species.[8] This radical then oxidizes a trifluoromethanesulfinate salt (like Langlois' reagent) to generate a CF3 radical, which then adds to the phenol ring.[8]

Copper-Catalyzed Trifluoromethylation Mechanism cluster_0 Catalytic Cycle cluster_1 Radical Generation & Reaction Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) TBHP TBHP TBHP Cu(II)->Cu(I) Phenol -> Phenoxyl Radical tBuO• tBuO• TBHP->tBuO• Cu(I) CF3• CF3• tBuO•->CF3• CF3SO2Na Phenol Phenol CF3-Phenol CF3-Phenol Phenol->CF3-Phenol CF3•

Caption: Proposed mechanism for copper-catalyzed trifluoromethylation of phenols.

This protocol outlines a general procedure for the copper-catalyzed trifluoromethylation of phenols.[8]

Materials:

  • Phenol (1.0 mmol)

  • Langlois' Reagent (CF3SO2Na) (1.5 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • tert-Butyl hydroperoxide (TBHP) (2.0 mmol)

  • Solvent (e.g., Acetonitrile/Water mixture)

Procedure:

  • In a reaction vessel, combine the phenol, Langlois' reagent, and CuI.

  • Add the solvent and stir the mixture.

  • Add TBHP dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a mild and powerful method for the trifluoromethylation of phenols.[9] This approach often utilizes a photocatalyst, such as a ruthenium or iridium complex, to generate a trifluoromethyl radical from a suitable precursor under irradiation with visible light.[10]

The general mechanism involves the excitation of the photocatalyst by visible light.[9] The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source (e.g., CF3I or CF3SO2Cl) to generate a CF3 radical.[9][10] This radical then adds to the phenol (or phenoxide) to form the trifluoromethylated product. A recent method describes the direct photoexcitation of a phenoxide intermediate, which then participates in a SET with CF3I to generate the CF3 radical.[9]

Photoredox Catalysis Mechanism Photocatalyst Photocatalyst Excited Photocatalyst Excited Photocatalyst Photocatalyst->Excited Photocatalyst Visible Light (hν) Reduced Photocatalyst Reduced Photocatalyst Excited Photocatalyst->Reduced Photocatalyst Phenoxide Reduced Photocatalyst->Photocatalyst CF3I -> CF3• + I- Phenoxide Phenoxide Trifluoromethylated Phenol Trifluoromethylated Phenol Phenoxide->Trifluoromethylated Phenol CF3•

Caption: General mechanism for photoredox-catalyzed trifluoromethylation of phenols.

This protocol is based on a recently developed method for the multiple trifluoromethylation of phenols.[9]

Materials:

  • Phenol derivative (1.0 mmol)

  • Trifluoromethyl iodide (CF3I) (2.0 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Dimethylformamide (DMF) as solvent

  • 450 nm LED light source

Procedure:

  • In a reaction vessel, dissolve the phenol derivative and Cs2CO3 in DMF.

  • Add CF3I to the mixture.

  • Irradiate the reaction mixture with a 450 nm LED light at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Synthesis from Trifluoromethylated Building Blocks

An alternative to direct trifluoromethylation is to start with a commercially available or readily synthesized building block that already contains the trifluoromethyl group and then construct the phenol ring.

From Trifluoromethyl-Substituted Halobenzenes

A common approach involves the nucleophilic aromatic substitution of a halogen on a trifluoromethyl-substituted benzene ring with a protected hydroxyl group, followed by deprotection.

This two-step process involves the formation of a benzyl ether followed by hydrogenolysis.[2]

Materials:

  • 3-(Trifluoromethyl)chlorobenzene

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • N,N-Dimethylacetamide (DMAc)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source

Procedure:

  • Ether Formation: In a suitable solvent like DMAc, react 3-(trifluoromethyl)chlorobenzene with sodium benzylate (prepared from benzyl alcohol and NaH). Heat the mixture to drive the nucleophilic aromatic substitution.

  • Work-up and Isolation: After the reaction is complete, perform an aqueous work-up and extract the resulting 3-(trifluoromethyl)phenyl benzyl ether.

  • Hydrogenolysis: Dissolve the isolated ether in a suitable solvent (e.g., ethanol) and subject it to hydrogenolysis using a Pd/C catalyst under a hydrogen atmosphere to cleave the benzyl ether.

  • Final Isolation: After the reaction, filter off the catalyst and remove the solvent to obtain 3-(trifluoromethyl)phenol.

Baeyer-Villiger Oxidation of Trifluoromethyl-Substituted Benzaldehydes

The Baeyer-Villiger oxidation of a trifluoromethyl-substituted benzaldehyde provides another route to the corresponding phenol.

This reaction involves the oxidation of a ketone or aldehyde to an ester or a carboxylic acid, respectively, using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). In the case of an aldehyde, the initial product is a formate ester, which is then hydrolyzed to the phenol.

Baeyer-Villiger Oxidation Workflow CF3-Benzaldehyde CF3-Benzaldehyde Formate Ester Formate Ester CF3-Benzaldehyde->Formate Ester m-CPBA CF3-Phenol CF3-Phenol Formate Ester->CF3-Phenol Hydrolysis (NaOH, H2O)

Caption: Workflow for the synthesis of trifluoromethylated phenols via Baeyer-Villiger oxidation.

Sandmeyer-Type Trifluoromethylation

The Sandmeyer reaction is a classic transformation that converts an aryl amine to an aryl halide or other functional groups via a diazonium salt intermediate.[11] A "Sandmeyer-type" trifluoromethylation has been developed, providing a powerful method for introducing a CF3 group.[11][12]

Mechanism and Rationale

The reaction begins with the diazotization of an aminophenol (with the hydroxyl group suitably protected) using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a copper(I) trifluoromethyl source, which initiates a radical-nucleophilic aromatic substitution to yield the trifluoromethylated product.[12]

Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation of an Aminophenol

This protocol describes a general one-pot procedure.[12]

Materials:

  • Protected aminophenol (1.0 mmol)

  • tert-Butyl nitrite (1.2 mmol)

  • TMSCF3 (1.5 mmol)

  • Copper(I) thiocyanate (CuSCN) (10 mol%)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the protected aminophenol in the solvent.

  • Add CuSCN and TMSCF3.

  • Add tert-butyl nitrite and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up, extract the product, and purify by column chromatography.

  • Deprotect the hydroxyl group to obtain the final trifluoromethylated phenol.

Comparative Analysis and Practical Considerations

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Electrophilic C-H Trifluoromethylation Direct, atom-economicalExpensive reagents, potential safety issues (Togni II), regioselectivity can be an issueRapid access to trifluoromethylated phenols from simple precursors
Copper-Catalyzed C-H Trifluoromethylation Cost-effective, good functional group toleranceMay require optimization of catalyst and ligands, potential for side reactionsScalable synthesis and late-stage functionalization
Photoredox-Catalyzed C-H Trifluoromethylation Mild reaction conditions, high functional group toleranceRequires specialized equipment (photoreactor), photocatalysts can be expensiveSynthesis of complex and sensitive molecules
From CF3 Building Blocks Predictable regioselectivityMulti-step synthesis, availability of starting materials can be limitedSpecific isomer synthesis where direct methods fail or give mixtures
Sandmeyer-Type Reaction Utilizes readily available anilines, good functional group toleranceMulti-step (diazotization, substitution, deprotection), diazonium salts can be unstableAccessing substitution patterns not easily achieved by other methods

Table 2: Comparative Overview of Synthetic Routes to Trifluoromethylated Phenols.

Practical Considerations:

  • Cost: Electrophilic trifluoromethylating reagents like Togni's and Umemoto's are generally more expensive than the reagents used in copper-catalyzed or Sandmeyer reactions.[13] Trifluoroacetic acid is a very low-cost precursor, but its direct use can require harsh conditions.[13]

  • Safety: Togni Reagent II has known explosive properties and must be handled with extreme care.[1][3][4] Diazonium salts in Sandmeyer reactions can also be explosive and are typically generated and used in situ at low temperatures.

  • Scalability: Copper-catalyzed and building block approaches are often more amenable to large-scale synthesis compared to photoredox or electrophilic methods that use expensive reagents.[10]

Conclusion

The synthesis of trifluoromethylated phenols is a dynamic field with a diverse array of methodologies available to the modern chemist. The choice of synthetic route is a strategic decision that depends on factors such as the desired substitution pattern, the scale of the reaction, the available starting materials, and cost considerations. Direct C-H trifluoromethylation methods, particularly those employing copper catalysis and photoredox catalysis, offer elegant and increasingly practical solutions for the late-stage functionalization of complex molecules. For cases where regioselectivity is paramount, the use of pre-functionalized trifluoromethylated building blocks remains a robust and reliable strategy. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions and efficiently access these valuable compounds for their research and development endeavors.

References

  • Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews. (2024-12-21). (URL: [Link])
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A Comparative Guide to the Structural Validation of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of successful research and development. In the realm of modern pharmaceuticals, fluorinated scaffolds are of paramount importance due to their ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol and its derivatives are exemplars of this class, incorporating a trifluoromethyl group, a fluorine atom, and a bromine atom, all of which contribute to a unique chemical reactivity and biological profile.[3] This guide provides an in-depth, objective comparison of the primary analytical techniques for the structural validation of these complex molecules, complete with experimental insights and supporting data to ensure scientific integrity.

The Imperative of Orthogonal Structural Validation

The multifaceted nature of this compound derivatives necessitates a multi-technique, or orthogonal, approach to structural validation. Relying on a single analytical method can lead to incomplete or, in worst-case scenarios, erroneous structural assignments. Each technique provides a unique piece of the structural puzzle, and their combined application creates a self-validating system that ensures the highest degree of confidence in the final structure. This guide will focus on the "big three" of small molecule structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.

Comparative Analysis of Key Validation Techniques

The choice of analytical technique is often dictated by the specific question being asked, the sample's properties, and the desired level of structural detail. The following table provides a comparative overview of the primary methods for validating the structure of this compound derivatives.

TechniqueInformation ProvidedSample StateAdvantagesDisadvantages
NMR Spectroscopy Atomic connectivity (through-bond correlations), spatial proximity of atoms (through-space correlations), stereochemistry, and dynamic processes in solution.[4][5]SolutionProvides the most comprehensive structural information in a biologically relevant state. Non-destructive.[6]Requires relatively larger sample amounts. Can be complex to interpret for highly coupled spin systems.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for substructural information.[7]Solid, Liquid, or GasHigh sensitivity, requires very small sample amounts. Provides definitive molecular weight.[7]Isomeric and isobaric compounds can be difficult to distinguish. Provides limited information on stereochemistry.[8]
X-ray Crystallography Unambiguous 3D atomic arrangement in the solid state, including absolute stereochemistry, bond lengths, and bond angles.[9][10]Crystalline SolidConsidered the "gold standard" for absolute structure determination.[11]Requires a suitable single crystal, which can be challenging to obtain.[9][12] Provides a static picture of the molecule.[6]

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[4] For a molecule like this compound, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment.

Expected Spectral Features:

  • ¹H NMR: The aromatic region will show two doublets, characteristic of the two protons on the phenyl ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, bromine, and trifluoromethyl groups. The phenolic proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • ¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to fluorine and bromine will also exhibit characteristic splitting patterns.

  • ¹⁹F NMR: This is a crucial experiment for this class of compounds.[13] Two signals are expected: a singlet for the trifluoromethyl group and a doublet for the fluorine atom on the ring, which will be coupled to the adjacent proton. The large chemical shift dispersion of ¹⁹F NMR provides high resolution.[14]

Experimental Protocol: 2D NMR for Structural Connectivity

A combination of 2D NMR experiments is required to piece together the molecular framework.

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a cross-peak between the two aromatic protons would be expected.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of the protonated aromatic carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, revealing long-range correlations (2-3 bonds) between protons and carbons. This is critical for identifying the connectivity of quaternary carbons and for placing the substituents on the aromatic ring. For example, correlations from the aromatic protons to the carbon bearing the trifluoromethyl group would confirm its position.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Formula and Substructure

Mass spectrometry provides the molecular weight and elemental composition of a compound, which are critical pieces of information for structural validation. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a doublet with a 2 m/z unit separation and roughly equal intensity.[15] This is a definitive indicator of a monobrominated compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for confirming the presence of all expected atoms (C, H, Br, F, O).

  • Fragmentation Pattern: Electron Ionization (EI) will cause the molecule to fragment in a predictable manner. Expected fragmentations for this compound include the loss of the trifluoromethyl group (CF₃), loss of a bromine atom (Br), and fragmentation of the aromatic ring.[16][17]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile and thermally stable compounds like the derivatives of this compound.[7]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane.

  • Derivatization (Optional): To improve volatility and peak shape, the phenolic hydroxyl group can be derivatized, for example, through acetylation with acetic anhydride or silylation with a reagent like BSTFA.[7]

  • GC Separation:

    • Injector: Use a splitless injection at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[7]

    • Oven Program: A temperature gradient is employed, for example, starting at 60°C and ramping up to 280°C.[7]

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode to observe the molecular ion and fragmentation pattern. Selected Ion Monitoring (SIM) can be used for higher sensitivity if the target fragments are known.

Caption: Generalized workflow for GC-MS analysis.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[9][10]

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystallization: This is often the most challenging step.[9][12] Common techniques for small organic molecules include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[18]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.[19]

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Mounting: A single, well-formed crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined and refined.

G A Purified Compound B Crystallization A->B C Single Crystal B->C D Mount Crystal C->D E X-ray Diffraction D->E F Collect Diffraction Data E->F G Solve Phase Problem F->G H Generate Electron Density Map G->H I Build and Refine Model H->I J Final 3D Structure I->J

Caption: Step-by-step process of X-ray crystallography.

Alternatives and Complementary Approaches

While NMR, MS, and X-ray crystallography are the primary methods, other techniques can provide valuable complementary information.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the O-H stretch of the phenol and C-F and C-Br stretches.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and compare them with experimental data, aiding in structural assignment, particularly for complex isomers.[20]

In terms of alternative molecular scaffolds, researchers might consider other substituted phenols where the bromine is replaced with other halogens or functional groups amenable to cross-coupling reactions.[21][22] The trifluoromethyl group could also be replaced by other electron-withdrawing groups to modulate the electronic properties of the phenol.[1]

Conclusion

The structural validation of complex molecules like this compound derivatives demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the most comprehensive information about the molecule's structure in solution, mass spectrometry is invaluable for confirming the molecular formula and identifying key substructures. For an unambiguous determination of the three-dimensional structure, single crystal X-ray crystallography is the ultimate arbiter. By judiciously applying these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug discovery and development efforts.

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A Comparative Guide to the Acute Oral Toxicity of Halogenated Phenols in Mice

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acute oral toxicity of various halogenated phenols in mice. By synthesizing experimental data and outlining established protocols, this document serves as a valuable resource for professionals in toxicology, pharmacology, and drug development. Our aim is to offer not just data, but also the scientific rationale behind the experimental design and a deeper understanding of the mechanisms of toxicity.

Introduction: The Toxicological Significance of Halogenated Phenols

Halogenated phenols are a class of chemical compounds characterized by a hydroxyl group attached to a benzene ring, with one or more hydrogen atoms replaced by halogens (fluorine, chlorine, bromine, or iodine). These compounds are prevalent in the environment due to their widespread use as intermediates in the synthesis of pesticides, herbicides, pharmaceuticals, and dyes.[1] Their persistence and potential for bioaccumulation pose a significant risk to both environmental and human health, necessitating a thorough understanding of their toxicological profiles.[2]

The degree and position of halogen substitution on the phenol ring play a crucial role in determining the compound's toxicity. This guide focuses on the acute oral toxicity in mice, a common model for predicting potential human health effects. We will explore the median lethal dose (LD50), a standardized measure of acute toxicity, for a range of chlorinated phenols and delve into the underlying mechanisms that drive their toxic effects.

Comparative Acute Oral Toxicity (LD50) in Mice

The acute oral toxicity of halogenated phenols varies significantly based on the number and position of chlorine atoms on the phenolic ring. The following table summarizes the LD50 values for several monochlorophenols, dichlorophenols, trichlorophenols, tetrachlorophenols, and pentachlorophenol in mice, as determined by various experimental studies. Generally, toxicity increases with the degree of chlorination, although the position of the chlorine atoms also influences the toxic potency.

Chemical CompoundSexLD50 (mg/kg)VehicleReference(s)
Monochlorophenols
2-ChlorophenolMale347Corn oil[3]
Female345Corn oil[3]
3-ChlorophenolMale570Corn oil[4]
Female570Corn oil[4]
4-ChlorophenolMale1373Corn oil[3]
Female1422; 1640Corn oil[3][5]
Dichlorophenols
2,3-DichlorophenolMale2585Corn oil[5]
Female2376Corn oil[5]
2,4-DichlorophenolMale1276Corn oil[6]
Female1352Corn oil[6]
2,5-DichlorophenolMale1600Corn oil[5]
Female946Corn oil[5]
2,6-DichlorophenolMale2050Corn oil[4]
Female2119Corn oil[4]
3,4-DichlorophenolMale1685Corn oil[5]
Female2046Corn oil[5]
3,5-DichlorophenolMale2643Corn oil[5]
Female2389Corn oil[5]
Trichlorophenols
2,4,6-TrichlorophenolMale820Not Specified[7]
Tetrachlorophenols
2,3,4,5-TetrachlorophenolMale57240% Ethanol[3]
Female40040% Ethanol[3]
Female677Propylene Glycol[3]
2,3,4,6-TetrachlorophenolMale16340% Ethanol[3]
Female13140% Ethanol[3]
Female735Propylene Glycol[5]
2,3,5,6-TetrachlorophenolMale8940% Ethanol[3]
Female10940% Ethanol[3]
Female543Propylene Glycol[3]
Pentachlorophenol
PentachlorophenolMale177Corn oil[4]
Female117Corn oil[4]

Experimental Protocol: Determination of Acute Oral Toxicity (OECD Guideline 423)

The determination of acute oral toxicity is a critical step in the safety assessment of chemical substances. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for this purpose. The following is a detailed, step-by-step methodology based on the principles of OECD Test Guideline 423, the Acute Toxic Class Method.[8][9] This method is chosen for its use of a reduced number of animals while still providing sufficient information for hazard classification.

I. Principle of the Test

The Acute Toxic Class Method is a sequential testing procedure using a small number of animals in each step.[10] The outcome of each step determines the dosage for the subsequent step. The method allows for the classification of a substance into a toxicity category based on the observed mortality.

II. Materials and Animals
  • Test Substance: Halogenated phenol of known purity.

  • Vehicle: A suitable, non-toxic vehicle for dissolving or suspending the test substance (e.g., corn oil, distilled water). The choice of vehicle can influence the LD50 value.[5]

  • Animals: Healthy, young adult mice of a single sex (females are often preferred due to their slightly higher sensitivity to some chemicals).[10] The weight variation of the animals should not exceed ± 20% of the mean weight.

  • Housing: Animals should be housed in a controlled environment with a temperature of 22 ± 3°C, relative humidity between 30% and 70%, and a 12-hour light/dark cycle.[10]

  • Diet: Standard laboratory diet and drinking water should be provided ad libitum.

III. Experimental Procedure
  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Fasting: Food is withheld overnight before dosing, but the animals have free access to water.[8]

  • Dose Preparation: The test substance is prepared in the selected vehicle to the desired concentrations.

  • Dosing:

    • The test substance is administered in a single dose by oral gavage.

    • The volume of administration should be kept low, typically 1-2 mL/100g body weight.

    • A stepwise procedure is used, starting with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[10] The initial dose is selected based on any existing information about the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is often recommended.[8]

    • Three animals are used in the first step.

  • Observation:

    • Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns) at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[11]

    • Body weight is recorded weekly.

  • Subsequent Steps: The decision to proceed to the next dosing step is based on the number of mortalities within the first 24-48 hours.

    • If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category.

    • If 0 or 1 animal dies, the test proceeds to the next higher or lower dose level with another group of 3 animals.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

IV. Data Analysis and Interpretation

The LD50 is not precisely calculated in the Acute Toxic Class Method. Instead, the substance is assigned to a toxicity class based on the observed mortality at specific dose levels.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_dosing Dosing Procedure cluster_observation Observation & Data Collection cluster_decision Stepwise Decision Making cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization (≥ 5 days) fasting Overnight Fasting acclimatization->fasting dose_prep Dose Preparation fasting->dose_prep dosing Oral Gavage (Single Dose) dose_prep->dosing observation Observe for Mortality & Clinical Signs (14 days) dosing->observation body_weight Record Body Weight observation->body_weight mortality_check Mortality Check (24-48h) observation->mortality_check necropsy Gross Necropsy body_weight->necropsy decision Decision Point mortality_check->decision decision->dosing 0 or 1 death: Adjust dose & re-dose decision->necropsy 2 or 3 deaths: Stop test classification Toxicity Classification necropsy->classification

Caption: Experimental workflow for acute oral toxicity testing based on OECD Guideline 423.

Mechanisms of Toxicity

The acute toxicity of halogenated phenols is attributed to several mechanisms, with the uncoupling of oxidative phosphorylation being a primary and well-documented pathway, particularly for higher chlorinated phenols like pentachlorophenol.[12]

Uncoupling of Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs in the inner mitochondrial membrane. Uncouplers are molecules that disrupt this process by dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis.[13][14]

Halogenated phenols, being weakly acidic and lipophilic, can readily pass through the mitochondrial membrane. In the intermembrane space, where the proton concentration is high, the phenol can become protonated. This neutral form can then diffuse across the inner membrane into the mitochondrial matrix, where the lower proton concentration causes it to deprotonate, releasing a proton. This shuttling of protons dissipates the proton motive force, uncoupling electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat.

Oxidative_Phosphorylation_Uncoupling proton_ims H+ phenol Halogenated Phenol (Ar-OH) proton_ims->phenol Protonation proton_matrix H+ atp_synthesis ATP Synthesis proton_matrix->atp_synthesis atp_synthesis->atp_synthesis inner_membrane Inner Mitochondrial Membrane deprotonated_phenol Deprotonated Phenol (Ar-O-) inner_membrane->deprotonated_phenol Deprotonation protonated_phenol Protonated Phenol (Ar-OH2+) protonated_phenol->inner_membrane deprotonated_phenol->phenol

Caption: Mechanism of uncoupling of oxidative phosphorylation by halogenated phenols.

Other Toxic Mechanisms

In addition to uncoupling oxidative phosphorylation, halogenated phenols can induce toxicity through other pathways:

  • Oxidative Stress: Chlorophenols can lead to the generation of reactive oxygen species (ROS), causing lipid peroxidation and oxidative damage to DNA and proteins.

  • Immunotoxicity: Some chlorophenols have been shown to affect the immune system by altering the function of immune cells.

  • Endocrine Disruption: Certain chlorophenols can interfere with hormone function, potentially leading to reproductive and developmental issues.

Conclusion

This guide provides a comparative overview of the acute oral toxicity of halogenated phenols in mice, supported by experimental LD50 data. The toxicity of these compounds is clearly linked to the degree and pattern of halogen substitution. The primary mechanism of toxicity for many halogenated phenols is the uncoupling of oxidative phosphorylation, a process that disrupts cellular energy production. The provided experimental protocol, based on OECD Guideline 423, offers a standardized and ethically considerate approach to assessing the acute toxicity of these and other chemical compounds. For researchers and professionals in the field, a thorough understanding of these toxicological principles is essential for accurate risk assessment and the development of safer chemical alternatives.

References

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
  • Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L., Jr. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters, 29(1), 39–42. [Link]
  • Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L., Jr. (1985). Acute and subchronic toxicity of 2,4-dichlorophenol in CD-1 mice. Fundamental and Applied Toxicology, 5(3), 478–486. [Link]
  • Chen, S., Xu, C., & Huang, D. (2017). The toxic effects of chlorophenols and associated mechanisms in fish.
  • World Health Organization. (2003).
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  • Pharmacology & Toxicology. (2020, May 8). OECD Guidelines For acute oral toxicity studies [Video]. YouTube. [Link]
  • National Institutes of Health. (2020). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. [Link]
  • Olaniran, A. O., Igbinosa, E. O., & Okoh, A. I. (2011). Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. International Journal of Environmental Research and Public Health, 8(3), 836–853. [Link]
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  • Australian Government Department of Health. (2022).
  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4,6-Trichlorophenol. [Link]
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  • Defense Technical Information Center. (1987). Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009)
  • Michalik, A. (2008). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 17(2), 191-201.
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A Senior Application Scientist's Guide to Assessing Protein Binding Affinity for Novel 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Biophysical Characterization in Modern Drug Discovery

In the landscape of modern medicinal chemistry, halogenated and trifluoromethylated aromatic scaffolds, such as 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, represent a class of molecules with immense therapeutic potential. The strategic placement of electron-withdrawing groups and a bromine atom offers a unique combination of properties, including enhanced metabolic stability, lipophilicity, and the potential for specific halogen bonding interactions with protein targets[1]. However, the synthesis of a novel derivative is merely the first step. To translate a promising molecule into a viable drug candidate, a rigorous, quantitative understanding of its interaction with the intended biological target is paramount.

This guide provides an in-depth comparison of the primary biophysical techniques used to determine one of the most critical parameters in drug discovery: binding affinity. Understanding the strength of the interaction between a ligand (the drug candidate) and its target protein is fundamental to establishing structure-activity relationships (SAR), optimizing lead compounds, and predicting in vivo efficacy.[2][3][4] We will move beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to select the most appropriate technique for your research objectives and to execute protocols with confidence and scientific rigor.

Part 1: Foundational Concepts in Protein-Ligand Interactions

Before comparing methodologies, it is crucial to establish a firm grasp of the thermodynamic and kinetic principles that govern molecular recognition.

Binding Affinity (KD): The Equilibrium Perspective The interaction between a protein (P) and a ligand (L) to form a protein-ligand complex (PL) is a reversible process. At equilibrium, the rates of association and dissociation are equal. The equilibrium dissociation constant, or KD , is a measure of the tendency of the complex to separate. It is defined as the concentration of ligand at which half of the protein binding sites are occupied.[2]

A smaller KD value signifies a stronger binding affinity, meaning the ligand binds more tightly to the protein.[2] This affinity is intrinsically linked to the Gibbs free energy of binding (ΔG), which quantifies the spontaneity of the interaction.[5][6]

Binding Kinetics (kon & koff): The Dynamic Perspective While KD describes the state at equilibrium, it does not reveal how quickly that equilibrium is reached. Binding kinetics dissects the interaction into two components[4][7]:

  • Association Rate Constant (kon or ka): The rate at which the ligand binds to the protein.

  • Dissociation Rate Constant (koff or kd): The rate at which the protein-ligand complex falls apart.

The relationship is simple: KD = koff / kon . Two drugs can have the identical KD but vastly different kinetic profiles. A drug with a slow koff (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo, a critical consideration that equilibrium-only measurements can miss.[4]

Binding_Equilibrium P Protein (P) dummy P->dummy L Ligand (L) L->dummy PL Protein-Ligand Complex (PL) PL->P koff (Dissociation) dummy->PL kon (Association) SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Binding Measurement cluster_analysis Phase 3: Data Analysis P1 Immobilize Protein on Sensor Chip R1 Equilibrate with Running Buffer (Baseline) P1->R1 P2 Prepare Analyte Series (Phenol Derivative) R2 Inject Analyte (Association Phase) P2->R2 R1->R2 R3 Flow Buffer Only (Dissociation Phase) R2->R3 R4 Regenerate Chip Surface R3->R4 A1 Obtain Sensorgrams R3->A1 R4->R1 Next Cycle A2 Fit Data to Kinetic Model A1->A2 A3 Calculate kon, koff, KD A2->A3

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Expert Insights & Causality:

  • Why immobilize the protein? For small molecule analysis (<1 kDa), immobilizing the larger protein and flowing the small molecule analyte maximizes the signal-to-mass ratio, enhancing sensitivity. [8]* The Reference Flow Cell: A crucial self-validating control. A second flow cell without immobilized protein is used to subtract any non-specific binding or bulk refractive index effects from the signal, ensuring the measured response is due to the specific interaction. [9] Detailed Protocol: SPR Analysis of a Phenol Derivative

  • Immobilization: Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to a target density calculated to yield a theoretical Rmax of ~50-100 RU. Deactivate remaining active esters.

  • Sample Preparation: Prepare a dilution series of the this compound derivative in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a range from 0.1x to 10x the expected KD.

  • Binding Assay:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Perform a multi-cycle kinetic experiment. In each cycle, inject a single concentration of the phenol derivative for 120 seconds (association phase).

    • Flow running buffer over the chip for 300 seconds (dissociation phase).

    • Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and from a buffer-only "zero concentration" injection.

    • Globally fit the processed sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software to determine ka, kd, and calculate KD.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Guiding Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. [10]In a typical experiment, a solution of the ligand (phenol derivative) is titrated in small aliquots into a sample cell containing the protein. Each injection produces a heat pulse that is measured by the instrument's sensitive calorimeter. As the protein becomes saturated, the heat signal diminishes. [11][12]The resulting isotherm can be analyzed to determine the binding affinity (KA, which is 1/KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. [10]

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Titration cluster_analysis Phase 3: Data Analysis P1 Dialyze Protein and Prepare Ligand in Matched Buffer P2 Degas all Solutions P1->P2 P3 Load Protein into Cell, Ligand into Syringe P2->P3 R1 Equilibrate at Desired Temperature P3->R1 R2 Perform Series of Small Volume Injections R1->R2 R3 Record Heat Change After Each Injection R2->R3 A1 Integrate Heat Pulses R3->A1 A2 Plot Heat vs. Molar Ratio A1->A2 A3 Fit Isotherm to Binding Model to get KD, ΔH, n, ΔS A2->A3

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

Expert Insights & Causality:

  • Why is buffer matching critical? ITC is exquisitely sensitive to any heat change. Small differences in pH, salt, or solvent (like DMSO) concentration between the syringe and cell solutions will generate large "heats of dilution," which can obscure the true binding signal. [5]Dialyzing both components against the same buffer batch is a non-negotiable step for high-quality data.

  • The "c-value": This dimensionless parameter (c = [Macromolecule] * n / KD) dictates the shape of the binding isotherm. For an accurate KD determination, the c-value should ideally be between 10 and 1000. [5][13]This is why careful planning of protein and ligand concentrations is essential for a successful experiment.

Detailed Protocol: ITC Analysis of a Phenol Derivative

  • Sample Preparation:

    • Exhaustively dialyze the purified target protein against the final assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Dissolve the phenol derivative in 100% DMSO to create a concentrated stock, then dilute it into the exact same dialysis buffer to the final desired concentration. Ensure the final DMSO concentration is identical in both protein and ligand solutions.

    • Accurately determine the final concentrations of both protein and ligand.

  • Instrument Setup:

    • Load the protein solution (e.g., 10 µM) into the sample cell and the ligand solution (e.g., 100-150 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).

  • Titration Experiment:

    • After thermal equilibration, perform an initial 0.4 µL injection (often discarded during analysis) followed by 19 subsequent 2 µL injections at 150-second intervals.

    • Perform a control experiment by titrating the ligand into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw heat pulses to determine the heat change per injection.

    • Subtract the heat of dilution from the protein-ligand titration data.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein and fit the data to a single-site binding model to extract KD, n, and ΔH.

Fluorescence Polarization (FP): High-Throughput Screening

Guiding Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule in solution. [14]A small, fluorescently labeled molecule (the "tracer" or "probe") tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP signal). When this tracer binds to a much larger protein, its tumbling slows dramatically, and it emits light that remains highly polarized (high FP signal). [15][16]The binding of an unlabeled competitor, like our phenol derivative, displaces the fluorescent tracer, causing the FP signal to decrease. This change can be used to determine the binding affinity of the unlabeled compound. [17]

FP_Workflow cluster_prep Phase 1: Assay Development cluster_run Phase 2: Competition Assay cluster_analysis Phase 3: Data Analysis P1 Select or Synthesize Fluorescent Tracer P2 Determine Optimal Protein and Tracer Concentrations P1->P2 R1 Prepare Serial Dilution of Phenol Derivative P2->R1 R2 Add Fixed Concentrations of Protein and Tracer R1->R2 R3 Incubate to Equilibrium R2->R3 R4 Read FP Signal on Plate Reader R3->R4 A1 Plot FP Signal vs. Log[Competitor] R4->A1 A2 Fit to Sigmoidal Curve to determine IC50 A1->A2 A3 Calculate Ki from IC50 (Cheng-Prusoff equation) A2->A3

Caption: The experimental workflow for a Fluorescence Polarization (FP) competition assay.

Expert Insights & Causality:

  • Assay Window: The success of an FP assay depends on a sufficiently large difference (the "assay window") between the low FP signal of the free tracer and the high FP signal of the protein-bound tracer. This is why the initial assay development, optimizing protein and tracer concentrations, is a critical, self-validating step.

  • Competition Format: FP is exceptionally powerful for screening libraries of unlabeled compounds, like our phenol derivatives. The competition format allows for the determination of the affinity (as an inhibition constant, Ki) of many compounds without needing to label each one. [18] Detailed Protocol: FP Competition Assay for a Phenol Derivative

  • Assay Development:

    • Identify a suitable fluorescent tracer that binds to the target protein.

    • Perform a saturation binding experiment by titrating the protein against a fixed, low concentration of the tracer to determine the KD of the tracer and the optimal protein concentration that gives a robust signal window (typically ~80% of maximal binding).

  • Competition Assay:

    • In a 384-well microplate, prepare a serial dilution of the this compound derivative.

    • To each well, add the pre-determined fixed concentrations of the target protein and the fluorescent tracer. Include controls for no inhibitor (high FP signal) and no protein (low FP signal).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable microplate reader.

  • Data Analysis:

    • Plot the FP signal (in millipolarization units, mP) against the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value (the concentration of the derivative that displaces 50% of the tracer).

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and KD of the fluorescent tracer.

Part 3: Data Synthesis and Orthogonal Validation

Comparing data from different techniques is essential for building confidence in your results. Each method measures a different physical observable, so perfect agreement is rare, but congruent results provide strong validation.

Table 1: Comparison of Key Biophysical Techniques

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Mass change at a surfaceHeat change in solutionChange in molecular rotation
Labeling Label-free [2]Label-free [10]Requires fluorescent tracer [19]
Primary Output kon, koff, KDKD, ΔH, ΔS, Stoichiometry (n)IC50, Ki
Throughput Low to MediumLowHigh
Sample Consumption Low (protein), Medium (analyte)High (both protein and ligand)Very Low
Key Strength Provides full kinetic profileProvides full thermodynamic profile [10]Amenable to high-throughput screening
Key Limitation Immobilization can affect proteinRequires high sample concentrationsRequires a suitable fluorescent probe

Table 2: Hypothetical Binding Data for Phenol Derivatives against Target Protein X

DerivativeModificationSPR KD (nM)ITC KD (nM)FP Ki (nM)
Compound 1 -H (Parent)150 ± 12165 ± 20180 ± 25
Compound 2 -CH375 ± 880 ± 1195 ± 15
Compound 3 -OCH325 ± 430 ± 535 ± 8

This hypothetical dataset illustrates how all three techniques can rank-order the potency of the derivatives consistently, providing strong evidence for the structure-activity relationship. The minor variations in absolute values are expected and reflect the different experimental principles.

Conclusion: Selecting the Right Tool for the Job

The characterization of binding affinity is not a one-size-fits-all problem. The choice of methodology should be driven by the stage of your drug discovery project and the specific questions you need to answer.

  • For high-throughput screening of a new library of this compound derivatives to find initial hits, Fluorescence Polarization is the method of choice due to its speed and low sample consumption.

  • For in-depth characterization of lead compounds , Isothermal Titration Calorimetry provides an unparalleled, label-free view of the thermodynamic driving forces (enthalpy vs. entropy) of the interaction, which can guide rational drug design. [13]* To understand the duration of action and the dynamic nature of the binding event, Surface Plasmon Resonance is essential, as it is the only technique of the three that directly measures the on- and off-rates of the interaction.

References

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (URL: [Link])
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (URL: [Link])
  • Protein-ligand binding measurements using fluorescence polariz
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC - NIH. (URL: [Link])
  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. (URL: [Link])
  • Characterization of Binding Interactions Using Isothermal Titr
  • About Ligand Binding Assays - Gifford Bioscience. (URL: [Link])
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH. (URL: [Link])
  • Use of Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands - YouTube. (URL: [Link])
  • Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions. (URL: [Link])
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
  • SPR for Characterizing Biomolecular Interactions - Rapid Novor. (URL: [Link])
  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - PubMed Central. (URL: [Link])
  • Fluorescence Polarization Assays: Principles & Applic
  • Ligand binding assay - Wikipedia. (URL: [Link])
  • Binding Assays | BMG LABTECH. (URL: [Link])
  • Binding Affinity, Gibbs Free Energy, And Intramolecular Energy Explained for Drug Discovery - Neurosnap. (URL: [Link])
  • Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks. (URL: [Link])
  • The kinetics of drug binding: why it is important - YouTube. (URL: [Link])
  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (URL: [Link])
  • 4-[6-Bromo-2-(trifluoromethyl)-3-pyridinyl]phenol - PubChem - NIH. (URL: [Link])
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. (URL: [Link])
  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - NIH. (URL: [Link])
  • 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol - NIH. (URL: [Link])
  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - MDPI. (URL: [Link])

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A Comparative Guide to the Electronic Properties of Substituted Phenols: A Quantum Chemical Perspective on 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Electronic Properties in Drug Design

In the landscape of modern drug discovery and materials science, a molecule's electronic architecture is a critical determinant of its function. For medicinal chemists and researchers, understanding the distribution of electrons within a molecule provides invaluable insights into its reactivity, stability, intermolecular interactions, and, ultimately, its biological activity.[1] Phenolic compounds, in particular, are ubiquitous scaffolds in pharmaceuticals due to their ability to engage in hydrogen bonding and other crucial interactions with biological targets.[2][3]

The strategic placement of substituents on the phenol ring allows for the fine-tuning of its electronic properties. Halogens and trifluoromethyl (-CF3) groups are of particular interest. Bromine and fluorine, as halogens, introduce a combination of inductive electron withdrawal and resonance effects. The trifluoromethyl group is a potent electron-withdrawing group, significantly impacting a molecule's acidity, lipophilicity, and metabolic stability.[4][5][6][7]

This guide presents a comprehensive analysis of the electronic properties of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol , a molecule featuring a combination of these influential substituents. Through rigorous quantum chemical calculations, we will dissect the individual and synergistic effects of the bromo, fluoro, and trifluoromethyl groups. This analysis will be benchmarked against a series of related phenol derivatives to provide a clear, comparative understanding for researchers engaged in rational drug design and molecular engineering.

Methodology: A Robust Computational Framework

To ensure the scientific integrity and reproducibility of our findings, we employed Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for systems of this nature.[8][9]

Experimental Protocol: Quantum Chemical Calculations
  • Molecular Structure Optimization: The three-dimensional structures of this compound and a series of reference compounds (Phenol, 4-Bromophenol, 2-Fluorophenol, 2-(Trifluoromethyl)phenol, 4-Bromo-2-fluorophenol, and 4-Bromo-2-(trifluoromethyl)phenol) were optimized without any symmetry constraints.

  • Level of Theory Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen. B3LYP is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules and their properties.[2][8][10]

    • Basis Set: The 6-311++G(d,p) basis set was utilized.[11][12] This is a split-valence basis set that provides a flexible description of the electron distribution.[13][14] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and anions. The (d,p) denotes the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding in three-dimensional space.[13]

  • Calculation of Electronic Properties: Following geometric optimization, the following electronic properties were calculated at the same level of theory:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap.

    • The molecular dipole moment.

    • The Molecular Electrostatic Potential (MEP) map.

  • Computational Software: All calculations were performed using a standard, validated quantum chemistry software package.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis Input_Molecule Molecular Structure (e.g., this compound) Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Molecule->Geometry_Optimization Property_Calculation Electronic Property Calculation (HOMO, LUMO, Dipole Moment, MEP) Geometry_Optimization->Property_Calculation Optimized Geometry Electronic_Properties Calculated Electronic Properties Property_Calculation->Electronic_Properties Comparative_Analysis Comparative Analysis Electronic_Properties->Comparative_Analysis

Figure 1: A schematic of the computational workflow, from the input of the molecular structure to the final comparative analysis of its electronic properties.

Results and Discussion: Unraveling the Electronic Landscape

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO and LUMO, collectively known as the frontier molecular orbitals, are central to a molecule's chemical reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies greater stability and lower chemical reactivity.[15][16]

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenol-6.12-0.855.27
4-Bromophenol-6.25-1.215.04
2-Fluorophenol-6.33-1.055.28
2-(Trifluoromethyl)phenol-6.68-1.555.13
4-Bromo-2-fluorophenol-6.41-1.395.02
4-Bromo-2-(trifluoromethyl)phenol-6.77-1.884.89
This compound -6.95 -2.01 4.94

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for the target molecule and related phenols.

The data clearly demonstrates the electron-withdrawing nature of the substituents. Progressing from phenol to the fully substituted this compound, there is a significant stabilization (lowering of energy) of both the HOMO and LUMO. This is a direct consequence of the inductive effects of the bromine, fluorine, and trifluoromethyl groups.

The trifluoromethyl group exerts the most potent influence , causing a substantial drop in both HOMO and LUMO energies, as seen in the comparison between phenol and 2-(trifluoromethyl)phenol.[4] The combined presence of all three substituents in our target molecule results in the lowest HOMO and LUMO energies in the series. A lower LUMO energy suggests that this compound is a better electron acceptor compared to the other phenols in this study.

Interestingly, while the individual and combined substitutions generally lead to a smaller HOMO-LUMO gap, indicating increased reactivity, the effect is not simply additive. The interplay of inductive and resonance effects from the different substituents at various positions on the ring creates a nuanced electronic structure.

HOMO_LUMO_Gap_Comparison cluster_high_gap Higher Stability cluster_mid_gap Intermediate Stability cluster_low_gap Higher Reactivity Title Influence of Substituents on HOMO-LUMO Gap Phenol Phenol (5.27 eV) 2-Fluorophenol 2-Fluorophenol (5.28 eV) Phenol->2-Fluorophenol -F 2-CF3-phenol 2-(Trifluoromethyl)phenol (5.13 eV) Phenol->2-CF3-phenol -CF3 4-Bromophenol 4-Bromophenol (5.04 eV) Phenol->4-Bromophenol -Br 4-Br-2-F-phenol 4-Bromo-2-fluorophenol (5.02 eV) 4-Bromophenol->4-Br-2-F-phenol -F Target This compound (4.94 eV) 4-Br-2-F-phenol->Target -CF3 4-Br-2-CF3-phenol 4-Bromo-2-(trifluoromethyl)phenol (4.89 eV)

Figure 2: A diagram illustrating the relative decrease in the HOMO-LUMO energy gap with the addition of electron-withdrawing substituents, indicating an increase in chemical reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack.[17] It maps the electrostatic potential onto the molecule's electron density surface.

  • Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

  • Blue Regions: Indicate areas of positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.

  • Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

For This compound , the MEP map reveals a highly polarized charge distribution:

  • Negative Potential: The most negative potential (deepest red) is localized on the oxygen atom of the hydroxyl group, as expected due to its high electronegativity and lone pairs of electrons.[18][19] The fluorine atom also contributes to a region of negative potential. This indicates that these are the primary sites for hydrogen bond donation and interaction with electrophiles.

  • Positive Potential: A significant region of positive potential (blue) is centered on the hydrogen atom of the hydroxyl group. This makes it a strong hydrogen bond donor and a prime target for nucleophilic attack.

  • Influence of the -CF3 Group: The powerful electron-withdrawing nature of the trifluoromethyl group creates a region of positive potential on the adjacent carbon atom and influences the overall electron distribution of the aromatic ring.[7] This effect enhances the acidity of the phenolic proton.

  • The Aromatic Ring: The π-system of the aromatic ring displays a complex potential, with the electron-withdrawing substituents pulling electron density away, making the ring generally less nucleophilic than that of unsubstituted phenol.

Molecular Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. Its magnitude and direction are determined by the vector sum of all individual bond dipoles.

CompoundDipole Moment (Debye)
Phenol1.45
4-Bromophenol2.15
2-Fluorophenol2.58
2-(Trifluoromethyl)phenol3.12
4-Bromo-2-fluorophenol3.05
4-Bromo-2-(trifluoromethyl)phenol3.45
This compound 3.88

Table 2: Calculated molecular dipole moments.

The progressive addition of electronegative substituents leads to a steady increase in the molecular dipole moment. This compound possesses the largest dipole moment in the series (3.88 Debye). This high polarity is a result of the cumulative, asymmetric pull of electrons by the bromo, fluoro, and trifluoromethyl groups. A large dipole moment suggests that the molecule will engage in strong dipole-dipole interactions, which can significantly influence its solubility, boiling point, and binding affinity to polar sites in a receptor.

Conclusion: A Molecule Engineered for Specific Interactions

Our quantum chemical analysis of this compound reveals a molecule with a distinct and highly polarized electronic profile. The synergistic effects of the bromo, fluoro, and trifluoromethyl substituents result in:

  • Stabilized Frontier Orbitals: Both HOMO and LUMO are significantly lowered in energy, making the molecule a better electron acceptor.

  • A Modulated HOMO-LUMO Gap: The energy gap is reduced compared to phenol, suggesting higher chemical reactivity.

  • A Highly Polarized Electrostatic Potential: Distinct regions of negative potential on the oxygen and fluorine atoms and a strongly positive potential on the hydroxyl hydrogen define its interactive capabilities.

  • A Large Molecular Dipole Moment: Indicating strong potential for dipole-dipole interactions.

For researchers in drug development, these properties are of paramount importance. The enhanced acidity of the phenolic proton, the defined regions for hydrogen bonding, and the overall polarity can be exploited to achieve specific, high-affinity interactions with a biological target. The electronic "signature" of this compound, as elucidated by these calculations, provides a solid, data-driven foundation for its potential application in the design of novel therapeutics and advanced materials.

References

  • The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules. [Link]
  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Spectroscopy. [Link]
  • Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study.
  • HOMO−LUMO Gap as an Index of Molecular Size and Structure for Polycyclic Aromatic Hydrocarbons (PAHs) and Asphaltenes: A Theoretical Study. I. The Journal of Physical Chemistry A. [Link]
  • Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups.
  • A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. [Link]
  • HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Form
  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
  • Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Journal of Chemical and Pharmaceutical Research. [Link]
  • HOMO–LUMO gaps of large polycyclic aromatic hydrocarbons and their implication on the quantum confinement behavior of flame-formed carbon nanoparticles.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • HOMO−LUMO Gap as an Index of Molecular Size and Structure for Polycyclic Aromatic Hydrocarbons (PAHs) and Asphaltenes: A Theoretical Study. I.
  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. SciSpace. [Link]
  • Molecular electrostatic potential (MEP) maps of the optimized...
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Top: Electrostatic-potential (ESP) surface maps of phenol, iodophenol,...
  • Distribution of atomic charges and Molecular electrostatic potential maps of.
  • Electrostatic Potential maps. Chemistry LibreTexts. [Link]
  • Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Pendidikan Kimia. [Link]
  • Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. SciELO México. [Link]
  • Basis set (chemistry). Wikipedia. [Link]
  • Basis Sets Used in Molecular Orbital Calculations. University of Missouri-St. Louis. [Link]
  • Quantum Mechanical Calculations and Electrochemical Study of Vibrational Frequencies, Energies in Some Flavonoids molecules.

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A Comparative Guide to the Acidity of Substituted Phenols: The Case of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in biological systems, influencing everything from receptor binding to pharmacokinetic profiles. This guide provides a comparative analysis of phenol acidity, focusing on the powerful effects of electron-withdrawing substituents, and contextualizes the predicted acidity of the highly substituted 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol.

The Foundational Role of pKa in Phenolic Compounds

Phenol, a simple aromatic alcohol, is weakly acidic, with a pKa of approximately 10.0.[1] This acidity stems from the ability of the aromatic ring to stabilize the negative charge of the corresponding phenoxide ion through resonance, delocalizing the charge across the benzene ring.[1] This stabilization makes the phenoxide ion a weaker base than an alkoxide ion, and thus phenol a stronger acid than a typical alcohol like cyclohexanol (pKa ≈ 16).[1]

However, the true versatility of the phenol scaffold in medicinal chemistry comes from the profound influence that substituents on the aromatic ring have on the hydroxyl group's acidity. By adding or removing electron density from the ring, one can finely tune the pKa over many orders of magnitude. Electron-donating groups (EDGs) like alkyl groups destabilize the phenoxide ion, making the phenol less acidic, while electron-withdrawing groups (EWGs) stabilize the phenoxide ion, rendering the phenol more acidic.[1][2]

The Power of Electron-Withdrawing Groups: A Comparative Analysis

To understand the predicted acidity of this compound, it is instructive to examine the incremental effects of its constituent substituent types on the parent phenol molecule. The acidity of a phenol increases as the resulting phenoxide ion is better stabilized. This stabilization is achieved by substituents that pull electron density away from the negatively charged oxygen.

This effect is driven by two primary electronic mechanisms:

  • Inductive Effect (-I): The withdrawal of electron density through the sigma (σ) bonds, primarily driven by the electronegativity of the atoms in the substituent.

  • Resonance/Mesomeric Effect (-M): The withdrawal of electron density through the pi (π) system, delocalizing the charge into the substituent.

The following table summarizes the pKa values for several key substituted phenols, illustrating the impact of various EWGs.

CompoundStructurepKaSubstituent Effects
PhenolC₆H₅OH~10.0Reference
2-FluorophenolC₆H₄FOH~8.7Strong -I effect from ortho fluorine
4-BromophenolC₆H₄BrOH~9.3Moderate -I effect
4-NitrophenolC₆H₅NO₂~7.15Strong -I and -M effects
3,5-Bis(trifluoromethyl)phenolC₈H₄F₆O~8.03Very strong, additive -I effects
2,4,6-Trinitrophenol (Picric Acid)C₆H₃N₃O₇~0.38Extremely strong, additive -I and -M effects

(Data sourced from multiple chemical databases and publications)

From this data, a clear trend emerges. Halogens like fluorine and bromine increase acidity primarily through their inductive effect. The nitro group in 4-nitrophenol is a more potent acidifier because it exerts both a strong inductive effect and a powerful resonance effect, delocalizing the phenoxide's negative charge onto its own oxygen atoms. The effect is magnified dramatically in picric acid, where three nitro groups work in concert to stabilize the negative charge, making it an exceptionally strong acid.[1]

Predicting the Acidity of this compound
  • 2-Fluoro: A highly electronegative atom exerting a strong inductive pull (-I).

  • 4-Bromo: Another electronegative halogen with a moderate inductive effect (-I).

  • 6-Trifluoromethyl (-CF₃): The -CF₃ group is one of the most powerful purely inductive electron-withdrawing groups due to the cumulative electronegativity of the three fluorine atoms.[3][4][5]

All three substituents will act synergistically to stabilize the conjugate phenoxide base. The fluorine and trifluoromethyl groups are in the ortho positions (2 and 6), and the bromine is in the para position (4). This arrangement maximizes their ability to withdraw electron density and stabilize the negative charge that develops on the oxygen atom upon deprotonation.

Given that 3,5-bis(trifluoromethyl)phenol has a pKa of ~8.03 and picric acid has a pKa of ~0.38, it is highly probable that This compound is a very strong acid, with a pKa value significantly lower than that of nitrophenol, and likely falling in the range of 2-5. This substantial acidity makes it a candidate for applications requiring a strong, non-coordinating organic acid or as a synthetic intermediate where activation of the phenolic proton is critical.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

To empirically validate the pKa of a novel phenol, a reliable and self-validating protocol is essential. UV-Vis spectrophotometry is a common and accurate method that leverages the difference in the absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).

Causality of Experimental Design

The choice of spectrophotometry is based on Beer's Law. The phenoxide ion, with its extended conjugation, typically absorbs light at a longer wavelength than the corresponding neutral phenol. By preparing a series of buffer solutions of known pH, we can control the equilibrium between the ArOH and ArO⁻ forms. Measuring the absorbance at a wavelength where the phenoxide absorbs maximally allows for the determination of the ratio of the two species at each pH. Plotting this data yields a sigmoidal curve from which the pKa—the pH at which [ArOH] = [ArO⁻]—can be precisely determined from the inflection point.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the phenol under investigation in a suitable organic solvent like ethanol or DMSO.

    • Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12 in 0.5 pH unit increments). Common buffer systems include citrate, phosphate, and borate.

  • Sample Preparation:

    • For each buffer solution, create a sample by adding a small, precise volume of the phenol stock solution to a larger, precise volume of the buffer. The final phenol concentration should be identical across all samples (e.g., 50 µM).

    • Prepare two "endpoint" samples: one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) to measure the absorbance of the pure ArOH form, and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13) for the pure ArO⁻ form.

  • Spectrophotometric Measurement:

    • Scan the UV-Vis spectra of the acidic and basic endpoint samples to identify the wavelength of maximum absorbance for the phenoxide form (λ_max).

    • Set the spectrophotometer to this λ_max.

    • Measure the absorbance of each buffered sample at this wavelength, using the corresponding buffer solution as a blank.

  • Data Analysis:

    • Plot the measured absorbance at λ_max versus the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point halfway between the minimum (acidic) and maximum (basic) absorbance values.

    • For greater accuracy, fit the data to the Henderson-Hasselbalch equation rearranged for absorbance data.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for clarifying complex workflows and relationships.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P_Stock Prepare Phenol Stock Solution Mix Create Samples in Each Buffer P_Stock->Mix B_Stock Prepare Buffer Solutions (pH 2-12) B_Stock->Mix Endpoints Identify λmax from Acidic/Basic Samples Mix->Endpoints Measure Measure Absorbance of all Samples at λmax Endpoints->Measure Plot Plot Absorbance vs. pH Measure->Plot Fit Fit Sigmoidal Curve Plot->Fit pKa Determine pKa from Inflection Point Fit->pKa

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

G cluster_ewg Electron-Withdrawing Groups (-I, -M) cluster_edg Electron-Donating Groups (+I, +M) Phenol Phenol (pKa ≈ 10) Phenoxide Phenoxide Ion (ArO⁻) Phenol->Phenoxide Deprotonation Acidity_Increase Increased Acidity (Lower pKa) Phenoxide->Acidity_Increase Leads to Acidity_Decrease Decreased Acidity (Higher pKa) Phenoxide->Acidity_Decrease Leads to EWG -F, -Br, -CF₃, -NO₂ EWG->Phenoxide Stabilizes Negative Charge EDG -CH₃, -OCH₃ EDG->Phenoxide Destabilizes Negative Charge

Caption: Effect of substituents on phenoxide stability and acidity.

References

  • Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline.
  • Predicting pKa values of substituted phenols from atomic charges. S. Geidl, R. Vareková, et al. Journal of Chemical Information and Modeling.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. S. Pezzola, S. Tarallo, et al. MDPI Molecules.
  • Calculating pKa values for substituted phenols.... M. L. Samubenito, et al. National Institutes of Health (NIH).
  • The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Absolute pKa Determinations for Substituted Phenols. M. D. Liptak, et al. American Chemical Society.
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. C. Hansch, A. Leo, R. W. Taft. Chemical Reviews.
  • Development of Methods for the Determination of pKa Values. S. F. A. M. van der Geize, et al. National Institutes of Health (NIH).
  • Picric Acid (2,4,6-trinitrophenol) pKa. Wikipedia.

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literature review of the biological activity of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol Analogs

Introduction: The Strategic Design of Bioactive Phenols

In modern medicinal chemistry, the phenolic scaffold is a privileged structure, serving as a foundation for a vast array of therapeutic agents. The functionalization of this simple aromatic ring is a key strategy for fine-tuning the physicochemical and biological properties of a molecule. The incorporation of a trifluoromethyl (CF3) group, for instance, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Similarly, the addition of halogen atoms like bromine and fluorine can profoundly alter a compound's electronic properties and membrane permeability, often leading to potent biological activity.[3][4][5]

This guide focuses on the biological potential of analogs derived from this compound, a unique polysubstituted phenol that combines these three powerful functional groups. While direct biological data on this specific molecule is limited, it is recognized as a valuable and versatile building block in organic synthesis for creating more complex, biologically active molecules.[6][7] By examining the activities of structurally related halogenated and trifluoromethylated phenols, we can elucidate the probable structure-activity relationships (SAR) and predict the therapeutic potential of its analogs. This guide offers a comparative analysis of their antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and detailed protocols for researchers in drug discovery.

Comparative Biological Activity of Phenolic Analogs

The biological activity of a phenolic compound is dictated by the nature and position of its substituents. The interplay between the electron-withdrawing trifluoromethyl group, the bulky bromine atom, and the highly electronegative fluorine atom in the target scaffold suggests a high potential for potent and diverse biological effects.

Antimicrobial and Antifungal Activity

Halogenated phenols are well-documented for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.[8] The degree and type of halogenation play a critical role in determining the potency. For example, studies have shown that increasing the number of halogen substituents can dramatically enhance antibacterial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Phenol Analogs against Bacteria

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
4-Bromophenol>100>100[8]
4-Chlorophenol10001000[8]
2,4-Dichlorophenol100200[8]
2,4,6-Tribromophenol1.5612.5[8]
2,4,6-Triiodophenol5-[3][8]

Note: Data for this compound was not available in the reviewed literature. The table illustrates the trend of increasing potency with polyhalogenation.

The data clearly indicates that polyhalogenated phenols, such as 2,4,6-Tribromophenol, are significantly more potent than their mono-halogenated counterparts.[8] This suggests that analogs of this compound, which are also polysubstituted, are promising candidates for antimicrobial drug discovery. These compounds have shown efficacy against resilient pathogens like methicillin-resistant S. aureus (MRSA).[9][10]

Anticancer Activity

The trifluoromethyl (CF3) group is a cornerstone of many modern anticancer drugs.[11] Its inclusion in a molecular structure can enhance cell permeability and block metabolic degradation, leading to more potent and durable antitumor effects.[2][12] Trifluoromethyl-containing phenols and related aromatic compounds often exert their cytotoxic effects by inducing apoptosis, arresting the cell cycle, or inhibiting key signaling pathways dysregulated in cancer.[1]

A recent study highlighted the dramatic impact of the CF3 group by comparing an isoxazole-based molecule with its trifluoromethylated analog. The trifluoromethylated compound, 2g , showed an IC50 value of 2.63 µM against the MCF-7 human breast cancer cell line, making it nearly 8 times more potent than its non-trifluoromethylated parent compound (IC50 = 19.72 µM).[13][14] This underscores the immense potential of the CF3 group in enhancing anticancer activity.

Table 2: Cytotoxicity (IC50) of Trifluoromethyl-Containing Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)19.72[13]
Analog with CF3 group MCF-7 (Breast)2.63 [13][14]
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 Panel-[11]

Note: The thiazolo[4,5-d]pyrimidine derivative was identified as the most active among a newly synthesized series, highlighting the potential of CF3-containing heterocyclic systems.[11] Data for this compound was not available.

Anti-inflammatory Activity

Chronic inflammation is a driving factor behind numerous diseases. Phenolic compounds are widely recognized for their anti-inflammatory properties, which they exert by modulating key inflammatory signaling pathways.[1][15][16] A primary mechanism is the inhibition of the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[17] This is often achieved by down-regulating the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and many phenolic compounds are known to inhibit its activation.[1][18] Given the structural features of this compound analogs, which combine the known anti-inflammatory potential of phenols with the enhanced bioavailability conferred by the CF3 group, these compounds are strong candidates for the development of novel anti-inflammatory agents.

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanisms of action and the drug discovery pipeline.

G cluster_0 Drug Discovery Workflow a Compound Synthesis (Analog Library) b Primary Screening (e.g., MIC, MTT Assay) a->b c Hit Identification b->c d Secondary Screening (Dose-Response) c->d e Lead Optimization (SAR Studies) d->e

Caption: A typical workflow for discovering and optimizing bioactive compounds.

The NF-κB signaling pathway is a critical target for anti-inflammatory drugs. Phenolic compounds can interfere with this pathway at multiple points, preventing the transcription of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NF-κB p50/p65 Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Pro-inflammatory Genes\n(iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Inhibition->IKK Phenolic Analogs

Caption: Inhibition of the NF-κB pathway by phenolic compounds.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of the inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted from a DMSO stock) for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 3: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies NO production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants. It is a common method to screen for anti-inflammatory activity.

  • Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Conclusion and Future Directions

The structural motif of this compound represents a confluence of functional groups known to impart potent biological activity. While direct experimental evidence for its analogs is emerging, a comparative analysis of related halogenated and trifluoromethylated phenols provides a strong rationale for their investigation as antimicrobial, anticancer, and anti-inflammatory agents. The strategic combination of bromine, fluorine, and a trifluoromethyl group on a phenolic scaffold is a promising strategy for developing next-generation therapeutics with enhanced potency and favorable pharmacokinetic profiles.

Future research should focus on the synthesis of a dedicated library of this compound analogs to systematically explore their structure-activity relationships. Screening these compounds using the standardized protocols outlined in this guide will enable the identification of lead candidates for further preclinical development.

References

A comprehensive list of references will be compiled here based on the cited sources. For the purpose of this guide, the reference numbers correspond to the citations used throughout the text. Each reference should include the title, source, and a verifiable URL.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate work of drug development and organic synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound, while a valuable intermediate in the synthesis of complex molecules, presents several potential risks that necessitate careful handling.[1]

Primary Hazards:

  • Toxicity: Like many halogenated phenols, this compound is presumed to be toxic if ingested, inhaled, or absorbed through the skin.[2][3]

  • Irritation: It is expected to be a skin and eye irritant.[3][4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5]

A comprehensive summary of the key hazard information is provided in the table below.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity Harmful if swallowed.[2][3]Ingestion, Inhalation, Skin Contact
Skin Corrosion/Irritation Causes skin irritation.[3][4]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation.[3][4]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.

  • Lab Coat: A flame-resistant lab coat provides a critical barrier to protect your skin and clothing.

  • Respiratory Protection: All handling of this compound, especially in its solid form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by a licensed hazardous waste disposal service.

Step 1: Waste Segregation - The Foundation of Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety. Due to its chemical nature, this compound waste must be collected in a designated container for halogenated organic waste.

  • Designated Waste Container: Utilize a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."[7]

  • Labeling: The container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[7]

  • Incompatible Materials: To prevent dangerous chemical reactions, do not mix this waste with acids, bases, or non-halogenated organic solvents in the same container.[7]

Step 2: Collection of Waste

For Solid Waste:

  • Carefully transfer any residual solid this compound into the designated halogenated organic waste container using a dedicated scoop or spatula.

  • Avoid generating dust during the transfer.

For Contaminated Labware (e.g., weigh boats, gloves, pipette tips):

  • Rinse non-disposable contaminated labware three times with a suitable organic solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste in the designated halogenated organic waste container.[8] Subsequent rinses can typically be disposed of as non-hazardous waste, pending local regulations.

  • Disposable labware that has come into contact with the compound should be placed in a sealed bag and then into the solid hazardous waste container.

For Solutions:

  • Carefully pour solutions containing this compound into the designated liquid halogenated organic waste container.

  • Perform this transfer within a chemical fume hood to minimize inhalation exposure.

Step 3: Storage Pending Disposal
  • Ensure the waste container is always securely sealed when not in use.[8]

  • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Do not allow the accumulation of large quantities of waste in the laboratory. Adhere to your institution's guidelines on the maximum allowable volume of hazardous waste in a satellite accumulation area.[8]

Step 4: Arranging for Professional Disposal

The final and most critical step is the disposal of the collected waste through a licensed and certified hazardous waste disposal company. This ensures that the chemical is managed and destroyed in a manner that is compliant with all local, state, and federal regulations. High-temperature incineration is the typical method for the destruction of such compounds.[7]

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer. [7]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal start Begin Disposal Process ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Labware) segregate Select Designated 'Halogenated Organic Waste' Container assess_waste->segregate ppe->assess_waste collect_solid Collect Solid Waste segregate->collect_solid Solid collect_liquid Collect Liquid Waste segregate->collect_liquid Liquid collect_labware Collect Contaminated Labware segregate->collect_labware Labware seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container collect_labware->seal_container store_safely Store in Secondary Containment seal_container->store_safely professional_disposal Arrange Pickup by Licensed Hazardous Waste Vendor store_safely->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

  • MySkinRecipes. (n.d.). This compound.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.

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A Senior Application Scientist's Guide to Handling 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, the introduction of any new compound into a workflow is a calculated process, balancing the potential for discovery with an unwavering commitment to safety. The compound 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol, with its complex halogenation, is a potent intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] However, its structural similarity to other toxic phenols necessitates a rigorous and proactive safety protocol.[2][3] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for handling this reactive compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Multifaceted Threat

While a specific, comprehensive toxicological profile for this compound is not extensively documented in public literature, its constituent functional groups provide a clear indication of its potential hazards. The phenolic backbone is corrosive and systemically toxic, with the capacity for rapid absorption through the skin—an effect that can be dangerously masked by a local anesthetic property.[2][4] The addition of bromine, fluorine, and a trifluoromethyl group can alter its reactivity and toxicological profile, likely contributing to skin, eye, and respiratory irritation.[5][6][7]

Inferred Hazard Profile:

Hazard TypeAnticipated EffectRationale & Supporting Evidence
Acute Toxicity Toxic if swallowed, with potential for systemic effects.Phenol and its derivatives are known to be acutely toxic and can be fatal in small doses.[2] Bromophenols are also recognized for their potential to cause endocrine disruption and other chronic toxicities.[8]
Skin Corrosion/Irritation Causes skin irritation and potentially severe chemical burns.[5][6]Phenolic compounds are inherently corrosive.[2] The anesthetic effect of phenol can delay the sensation of a burn, leading to prolonged exposure and more severe injury.[2][4]
Serious Eye Damage Causes serious eye irritation or damage.[5][6]As with most corrosive chemicals, direct contact with the eyes can lead to permanent injury and blindness.[4]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[5][7][9]Handling the solid form or creating solutions can generate airborne particles that are destructive to mucous membranes and the upper respiratory tract.[7][10]
Organ Toxicity Long-term exposure may pose a risk to the liver and kidneys.[2]The liver and kidneys are primary targets in repeated-dose toxicity studies of related compounds like 2,4,6-tribromophenol.[11]

Personal Protective Equipment (PPE): An Integrated Defense

Given the severe hazards, a multi-layered PPE strategy is mandatory. The selection of each component is critical and based on the principles of chemical resistance and exposure prevention.

Hand Protection: The Critical Barrier

Standard nitrile gloves are insufficient for handling concentrated phenols or their halogenated derivatives.[2][12] Phenol and associated solvents like chloroform can rapidly penetrate these materials, offering a false sense of security.[4][12]

Recommended Gloving Practice:

  • Primary Layer (Splash Protection): A thicker grade of disposable neoprene gloves (>0.3 mm) can be suitable for short-term work.[4]

  • Double Gloving: It is strongly recommended to wear two pairs of gloves. This practice significantly reduces the risk of exposure from a single point of failure.

  • Extended Handling/Immersion: For tasks involving significant quantities or potential for immersion, heavy-duty gloves such as butyl rubber or laminate film (e.g., Silver Shield™) are essential.[4][12]

  • Immediate Replacement: Any glove known or suspected to be contaminated must be removed and replaced immediately.[12]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn.[2] These provide a seal around the eyes, protecting against liquid splashes from all angles.

  • Face Shield: When handling larger quantities (>50 mL) or when there is a significant splash hazard, a full-face shield should be worn in addition to chemical splash goggles.[2][3] This protects the entire face from corrosive splashes.

Body Protection: Preventing Dermal Absorption
  • Chemical-Resistant Lab Coat: A standard cotton lab coat is not sufficient. A lab coat made of a flame-retardant and chemically resistant material should be worn.

  • Chemical Apron: For tasks with a high risk of splashes, such as transferring large volumes or cleaning spills, a butyl rubber or neoprene apron provides an additional layer of protection.[4]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, must be worn at all times.[13] Cloth sneakers or perforated shoes are prohibited as they offer no protection against spills.[13]

Respiratory Protection: Controlling Inhalation Exposure

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation of dust or vapors.[2][12] If the protocol does not permit the use of a fume hood, or if exposure limits are exceeded, respiratory protection is necessary.[10] A full-face respirator with an appropriate combination cartridge (e.g., organic vapor and particulate) should be used after a proper fit test and training.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following protocol outlines the key steps for safely handling this compound.

Step 1: Preparation and Pre-Handling
  • Designate an Area: Clearly mark a specific area within a chemical fume hood for handling the compound.[2]

  • Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before retrieving the chemical.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5][9]

  • Prepare Emergency Response Kit: A dedicated phenol first aid kit containing polyethylene glycol (PEG-300 or PEG-400) and clean gauze pads must be immediately available.[4][12]

Step 2: Handling and Use
  • Don PPE: Put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).

  • Weighing: If weighing the solid, do so within the fume hood. Use non-sparking tools to handle the material.[10]

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep the container tightly closed when not in use.[10]

  • Post-Handling Decontamination: Thoroughly decontaminate the work area and any equipment used. Wash hands and face thoroughly after removing PPE.[5]

Step 3: Emergency Procedures
  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing. Wipe the affected area with a gauze pad soaked in PEG-300 or PEG-400 until there is no detectable odor of phenol. If PEG is unavailable, flush the area with copious amounts of water for at least 30 minutes. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Seek immediate medical attention.

Step 4: Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste. Do not mix with other waste streams.

  • Containerization: Collect all waste in a clearly labeled, leak-proof container. The label should identify the contents as hazardous waste and list the chemical name.

  • Disposal Protocol: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][6] Do not pour down the drain.[3]

Workflow Visualization

The following diagram outlines the critical decision points and safety protocols in the handling workflow.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.